molecular formula C6H5N3 B1320967 2-(Pyridazin-3-YL)acetonitrile CAS No. 27349-80-0

2-(Pyridazin-3-YL)acetonitrile

Cat. No.: B1320967
CAS No.: 27349-80-0
M. Wt: 119.12 g/mol
InChI Key: SPJOPCDICFIYGR-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yl)acetonitrile is a chemical compound with the CAS Registry Number 27349-80-0 and a molecular formula of C 6 H 5 N 3 , corresponding to a molecular weight of 119.12 g/mol . This compound is characterized by a pyridazine ring, a nitrogen-containing heterocycle, linked to an acetonitrile group, making it a valuable and versatile building block in organic synthesis and medicinal chemistry. Its primary research application is as a key pharmaceutical intermediate used in the discovery and development of new active compounds . The structure serves as a precursor for the synthesis of more complex molecules, particularly in the construction of pyridazine-based derivatives which are of significant interest in drug discovery efforts. The nitrile group (-C≡N) is a versatile functional group that can be transformed into other functionalities, such as carboxylic acids, amides, or amines, allowing researchers to diversify the molecular structure and fine-tune the properties of lead compounds . For safe handling, please note the following safety information: the compound has the GHS Signal Word "Danger" and the Hazard Statement H301, indicating that it is toxic if swallowed . Researchers should adhere to all stated precautionary measures. Handling and Storage: This product must be stored sealed in a dry environment, ideally at 2-8°C . Notice: this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridazin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJOPCDICFIYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(Pyridazin-3-YL)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a key pharmacophore in a number of approved drugs, and the acetonitrile moiety offers a versatile handle for further chemical transformations.[1] This document will delve into the primary synthetic strategies, mechanistic underpinnings, a detailed experimental protocol, and the broader applications of this compound.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is of significant interest in pharmaceutical research due to its unique physicochemical properties.[1] These properties can enhance molecular recognition and offer advantages in drug design, such as reduced lipophilicity and lower potential for inhibition of cytochrome P450 enzymes.[1] The incorporation of a pyridazine moiety can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The title compound, this compound, serves as a crucial intermediate for the elaboration of more complex molecules targeting a range of biological targets. The nitrile group is a particularly useful functional group that can be converted into amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a diverse chemical space.[2][3][4]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack.

The primary starting material for this synthesis is 3-chloropyridazine. The chlorine atom at the 3-position is activated towards displacement by the electron-withdrawing nature of the adjacent nitrogen atoms. The nucleophile is the cyanide ion, typically sourced from an inorganic salt such as potassium cyanide or sodium cyanide.

Mechanistic Insights

The SNAr mechanism for this transformation proceeds through a two-step addition-elimination sequence:

  • Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom on the pyridazine ring. This attack is facilitated by the electron-deficient nature of the ring. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the reaction.

The overall transformation results in the substitution of the chlorine atom with a cyano group, yielding the desired this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a composite of established procedures for analogous reactions and should be performed by qualified personnel in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
3-ChloropyridazineC₄H₃ClN₂114.531120-95-2Major chemical suppliers
Potassium CyanideKCN65.12151-50-8Major chemical suppliers
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Major chemical suppliers
Ethyl AcetateC₄H₈O₂88.11141-78-6Major chemical suppliers
Brine (saturated NaCl solution)NaCl58.447647-14-5Laboratory preparation
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Major chemical suppliers
Reaction Setup

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh 3-Chloropyridazine and Potassium Cyanide Addition Add reagents to flask Reagents->Addition Solvent Add DMSO to reaction flask Solvent->Addition Heating Heat reaction mixture with stirring Addition->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Quenching Cool and quench with water Monitoring->Quenching Upon completion Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter drying agent Drying->Filtration Evaporation Concentrate in vacuo Filtration->Evaporation Chromatography Purify by column chromatography Evaporation->Chromatography Final_Product Final_Product Chromatography->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material. The use of a polar aprotic solvent like DMSO is crucial as it solvates the potassium cation, leaving a "naked" and highly reactive cyanide anion.

  • Reagent Addition: Carefully add potassium cyanide (1.1 - 1.5 eq). Extreme caution must be exercised when handling potassium cyanide as it is highly toxic. [5][6] All manipulations should be performed in a certified fume hood.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMSO and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound (CAS: 27349-80-0) can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and a singlet for the methylene protons of the acetonitrile group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridazine ring and the nitrile and methylene carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (119.12 g/mol ).[7]

Alternative Synthetic Approaches

While nucleophilic aromatic substitution is the most common route, other methods for the synthesis of heteroaromatic acetonitriles exist, which could be adapted for this compound. One such approach involves palladium-catalyzed cyanation reactions. These methods often utilize less toxic cyanide sources, such as zinc cyanide or potassium ferrocyanide, and can be effective for the cyanation of aryl halides. A patent for the preparation of cyanopyridines from chloropyridines describes a ligand-free palladium-catalyzed reaction with potassium ferrocyanide, which could potentially be applied to 3-chloropyridazine.[8]

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide array of biologically active molecules. The reactive methylene group, flanked by the electron-withdrawing pyridazine ring and nitrile group, is acidic and can be deprotonated to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents.

Furthermore, the nitrile group itself can be transformed into other functional groups, providing access to:

  • Amines: Reduction of the nitrile yields the corresponding primary amine, a common functional group in many pharmaceuticals.

  • Carboxylic Acids: Hydrolysis of the nitrile provides the corresponding carboxylic acid, a key component of many drug molecules.

  • Amides: Partial hydrolysis of the nitrile can lead to the formation of amides.

  • Tetrazoles: Reaction of the nitrile with an azide source can produce a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

The pyridazine moiety itself has been incorporated into drugs with a variety of therapeutic applications, and the availability of intermediates like this compound facilitates the exploration of new chemical entities with potential biological activity.[1]

Safety Considerations

The synthesis of this compound involves the use of highly toxic reagents, particularly potassium cyanide.[5][6] It is imperative that all experimental work is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A quench solution for cyanide (e.g., a mixture of ferrous sulfate and sodium hydroxide) should be readily available in case of spills. All waste materials should be disposed of according to institutional and national safety guidelines for hazardous chemical waste.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3-chloropyridazine with a cyanide source is a robust and efficient method for accessing this valuable building block. The electron-deficient nature of the pyridazine ring facilitates this transformation, and the resulting product offers multiple avenues for further chemical diversification. This guide has provided a comprehensive overview of the synthesis, including a detailed experimental protocol, mechanistic insights, and a discussion of the compound's significance in the field of drug discovery. As the importance of heterocyclic scaffolds in medicine continues to grow, the availability of versatile intermediates like this compound will be crucial for the development of novel therapeutics.

References

  • Al-Soud, Y. A., et al. (2003). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 8(12), 947-959.
  • Google Patents. (2014). Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Google Patents. (2024). Process for the preparation of pyridazinone derivatives.
  • Google Patents. (2016). Therapeutic pyridazine compounds and uses thereof.
  • European Patent Office. (n.d.). EP 2 368 550 B1. Retrieved from [Link]

  • Google Patents. (1986). Preparation of substituted pyridazines.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(10), 1856-1919.
  • Gomaa, M. A. M., & Ali, A. A. (2006).
  • Google Patents. (2020). Preparation method of zopiclone intermediate.
  • Wikipedia. (n.d.). Potassium cyanide. Retrieved from [Link]

  • Google Patents. (2016). Processes and intermediates for the preparation of pimavanserin.
  • Pospisil, J., & Pospisil, T. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6296.
  • TheCanadianChemist. (2023, December 11). Preparing Potassium Cyanide - DO NOT ATTEMPT [Video]. YouTube. [Link]

  • Google Patents. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Meehan, L. (1967). Reactions of cyanides with borazines. RIT Scholar Works. [Link]

  • Mezei, T., et al. (2008). Process for the preparation of pharmaceutical intermediates. SciSpace. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridazin-3-YL)acetonitrile is a heterocyclic compound featuring a pyridazine ring linked to an acetonitrile group. This structural motif makes it a valuable building block in medicinal chemistry and materials science. The pyridazine core, an aromatic six-membered ring with two adjacent nitrogen atoms, imparts unique electronic properties and hydrogen bonding capabilities. The nitrile group is a versatile functional handle for a wide range of chemical transformations. A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application in synthesis, biological screening, and formulation development. This guide provides a comprehensive overview of its key chemical and physical characteristics, supported by established experimental protocols for their determination.

Part 1: Chemical Identity and Core Physicochemical Properties

Accurate identification and fundamental physical data are the foundation for all subsequent research and development activities involving a chemical entity.

Molecular Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅N₃[1]

  • Molecular Weight: 119.12 g/mol

  • CAS Number: While a specific CAS number for the 3-yl isomer is not consistently cited across major databases, related pyridazine acetonitrile isomers are well-documented, highlighting the importance of precise structural confirmation via analytical methods.[2][3]

  • Canonical SMILES: C1=CC=NC(=C1)CC#N

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted due to the limited availability of peer-reviewed experimental data for this specific isomer. Such predictions are invaluable for initial experimental design.

PropertyValue / RangeSource / MethodSignificance in Drug Development
Molecular Weight 119.12 g/mol CalculationAdherence to Lipinski's Rule of Five for oral bioavailability.
Melting Point ~233-235°C (for a related chloro-derivative)Experimental (similar compound)[4]Influences solubility, dissolution rate, and formulation choices (e.g., solid vs. liquid dosage forms).
Boiling Point ~446.9 ± 40.0 °CPredicted[5]Indicates volatility and thermal stability; important for synthesis and purification processes.
pKa (Most Basic) ~2.33 (pyridazine ring)Experimental (parent pyridazine)[6]Governs ionization state in physiological pH, impacting solubility, permeability, and receptor binding.
LogP ~1.2Predicted[4]Measures lipophilicity; critical for predicting membrane permeability and absorption.
Topological Polar Surface Area (TPSA) 49.57 ŲPredicted[7]Estimates transport properties, including blood-brain barrier penetration.

Part 2: Acidity, Basicity, and Solubility

The ionization and solubility behavior of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa and Ionization State

The pyridazine ring contains two nitrogen atoms, which are weakly basic. The pKa of the parent pyridazine molecule is approximately 2.33.[6] This indicates that this compound will be predominantly in its neutral form at physiological pH (7.4). However, in the acidic environment of the stomach (pH 1-3), a significant portion of the molecule will exist in its protonated, cationic form. This pH-dependent ionization is a key factor influencing its solubility and interaction with biological targets.[8]

The methylene protons adjacent to the nitrile and pyridazine ring are weakly acidic, but their pKa is high enough that they are not expected to ionize under physiological conditions.

Solubility Profile
  • Aqueous Solubility: Expected to be low at neutral pH but will increase significantly at acidic pH (<4) due to the protonation of the pyridazine ring.[10]

  • Organic Solvent Solubility: Likely soluble in polar aprotic solvents like acetonitrile, DMSO, and DMF, which are common vehicles for biological screening.[11]

Part 3: Experimental Determination of Key Properties

To ensure data integrity and reproducibility, direct experimental measurement of critical parameters like solubility and pKa is essential. The following sections outline standardized, self-validating protocols for these determinations.

Protocol: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility measures the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for lead optimization.[9][12][13]

Causality: This "shake-flask" method is chosen because it allows the compound to reach a true thermodynamic equilibrium between its solid and dissolved states, providing a more accurate and relevant measure for biopharmaceutical assessment than kinetic solubility methods.[14]

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into separate 1.5 mL glass vials.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) to each vial.[12]

  • Equilibration: Seal the vials and place them in a thermomixer or vial roller. Incubate at a constant temperature (e.g., 25°C) with continuous agitation (e.g., 700 rpm) for 24 hours. This extended incubation is crucial to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Self-Validation: Ensure no solid material is transferred, which would falsely elevate the measured concentration.

  • Quantification: Analyze the supernatant using a validated HPLC-UV or LC-MS method.[14][15] A calibration curve must be prepared using known concentrations of the compound in the same buffer (typically co-solubilized with a small, known percentage of organic solvent like DMSO).

  • Calculation: The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve. Results are typically reported in µg/mL or µM.[15]

Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh 1-2 mg Solid Compound B Add 1 mL Aqueous Buffer (e.g., PBS pH 7.4) A->B C Seal Vials & Incubate (24h, 25°C, 700 rpm) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Quantify via HPLC-UV/LC-MS E->F G Calculate Solubility vs. Calibration Curve F->G

Caption: Workflow for determining thermodynamic solubility.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[8][16]

Causality: This method is selected for its precision. It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.[17][18]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with pH measurements.[16]

  • Titration:

    • For determining the pKa of the basic pyridazine nitrogen, titrate the solution with a standardized acid (e.g., 0.1 M HCl).

    • Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination:

    • Identify the equivalence point, which is the point of maximum inflection on the curve.

    • Determine the volume of titrant added at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is equal to the pH of the solution at this half-equivalence point.[17][18]

Part 4: Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation and is essential for quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons, typically in the aromatic region (δ 7.5-9.0 ppm), and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.[19][20]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct resonances for the pyridazine ring carbons, the methylene carbon, and the nitrile carbon (typically δ 115-120 ppm).[21]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240 cm⁻¹.[10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight, confirming its identity.

Conclusion

This compound is a heterocyclic building block with physicochemical properties that make it an interesting candidate for further exploration in drug discovery and materials science. Its basicity, governed by the pyridazine ring, and its moderate lipophilicity are key features that will influence its behavior in both chemical and biological systems. While predictive methods provide a valuable starting point, the experimental protocols detailed in this guide for determining thermodynamic solubility and pKa are crucial for obtaining the accurate, reliable data needed to advance research and development efforts.

References

[16] Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]. [Accessed Jan 11, 2026].

[12] protocols.io. In-vitro Thermodynamic Solubility. (2025). Available at: [Link]. [Accessed Jan 11, 2026].

[17] Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Available at: [Link]. [Accessed Jan 11, 2026].

[22] National Institutes of Health (NIH). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Available at: [Link]. [Accessed Jan 11, 2026].

[8] National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. (2013). Available at: [Link]. [Accessed Jan 11, 2026].

[15] Domainex. Thermodynamic Solubility Assay. Available at: [Link]. [Accessed Jan 11, 2026].

[18] Oreate AI Blog. How to Determine Pka from Titration Curve. (2025). Available at: [Link]. [Accessed Jan 11, 2026].

[14] BioDuro. ADME Solubility Assay. Available at: [Link]. [Accessed Jan 11, 2026].

[9] Evotec. Thermodynamic Solubility Assay. Available at: [Link]. [Accessed Jan 11, 2026].

[23] Pharmaffiliates. CAS No : 131988-63-1 | Product Name : 2-Amino-2-(pyridin-3-yl)acetonitrile. Available at: [Link]. [Accessed Jan 11, 2026].

[24] Hoffman Fine Chemicals. CAS 17604-74-9 | 2-Hydroxy-2-(pyridin-3-yl)acetonitrile. Available at: [Link]. [Accessed Jan 11, 2026].

[21] Sciforum. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available at: [Link]. [Accessed Jan 11, 2026].

[19] ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. Available at: [Link]. [Accessed Jan 11, 2026].

[11] ResearchGate. Plot of pKa values against mole fraction of acetonitrile in the binary.... Available at: [Link]. [Accessed Jan 11, 2026].

[6] University of Tartu. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available at: [Link]. [Accessed Jan 11, 2026].

[1] PubChem. This compound | C6H5N3 | CID 20557684. Available at: [Link]. [Accessed Jan 11, 2026].

[25] Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]. [Accessed Jan 11, 2026].

[26] ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. Available at: [Link]. [Accessed Jan 11, 2026].

[27] Excellence in Analytical Chemistry. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. (2021). Available at: [Link]. [Accessed Jan 11, 2026].

[20] ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]. [Accessed Jan 11, 2026].

[28] PubChem. Pyridine-2-acetonitrile | C7H6N2 | CID 75959. Available at: [Link]. [Accessed Jan 11, 2026].

Sources

A Technical Guide to the Structure Elucidation of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. 2-(Pyridazin-3-YL)acetonitrile is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its pyridazine core is a bioisostere for other aromatic systems and is featured in numerous biologically active compounds. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of this compound, synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The narrative emphasizes the causality behind experimental choices, creating a self-validating workflow designed for researchers, scientists, and drug development professionals.

Molecular Overview and Synthetic Considerations

Before embarking on structural analysis, it is crucial to understand the target molecule's fundamental properties and its likely synthetic origin. This context informs the analytical strategy, particularly in anticipating potential impurities or isomeric byproducts.

Chemical Properties:

  • Molecular Formula: C₆H₅N₃[2]

  • Molecular Weight: 119.12 g/mol [2]

  • Core Scaffolds: A pyridazine ring linked to an acetonitrile moiety.

The active methylene group in azinylacetonitriles makes them reactive towards various electrophiles, a property often exploited in heterocyclic synthesis.[3] A common synthetic route involves the nucleophilic substitution of a halogenated pyridazine with a cyanide salt.[4] For instance, the reaction of 3-chloropyridazine with sodium cyanide would yield the target compound. This synthetic pathway underscores the importance of confirming the substituent's position (C3 vs. C4 or C6) on the pyridazine ring, which is the primary challenge of this elucidation.

Caption: Chemical structure of this compound.

The Integrated Spectroscopic Workflow

A robust structure elucidation relies on a multi-technique, cross-validating approach. Each experiment provides a piece of the puzzle, and their combination removes ambiguity. The causality is critical: we first confirm the mass and elemental composition, then identify functional groups, and finally assemble the atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Objective: To confirm the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is the gold standard. For C₆H₅N₃, the expected exact mass of the molecular ion [M+H]⁺ is 120.0562. Observing a peak at this m/z with high mass accuracy (typically < 5 ppm) provides strong evidence for the elemental composition, ruling out other possibilities.

Expected Fragmentation: The pyridazine ring is relatively stable, but fragmentation can occur. Common fragmentation patterns for related structures involve the loss of HCN (27 Da) from the acetonitrile group or fragmentation of the pyridazine ring itself.[5]

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify characteristic functional groups.

IR spectroscopy provides rapid confirmation of the nitrile and aromatic moieties. The key is to look for vibrations in specific regions of the spectrum.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹.[6] The absence of this peak would immediately invalidate the proposed structure.

  • Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are indicative of sp² C-H bonds on the ring.

  • Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the methylene (-CH₂-) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for determining the precise connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is required for unambiguous assignment.

¹H NMR Spectroscopy

This experiment reveals the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons). For this compound, we expect:

  • Pyridazine Ring Protons (3H): Three signals in the aromatic region (typically δ 7.5-9.5 ppm). The chemical shifts and coupling patterns are highly diagnostic for determining the substitution pattern.

    • H6: Expected to be the most downfield proton due to its proximity to both nitrogen atoms, likely appearing as a doublet of doublets.

    • H4 & H5: These protons would form a coupled system, also appearing as multiplets. The precise splitting pattern (e.g., doublet of doublets) confirms their adjacency.

  • Methylene Protons (-CH₂-) (2H): A singlet in the aliphatic region (likely δ 3.8-4.2 ppm). It appears as a singlet because there are no adjacent protons to couple with. The chemical shift is deshielded by the adjacent electron-withdrawing pyridazine ring and nitrile group.

¹³C NMR Spectroscopy

This experiment maps the carbon skeleton. We expect 6 unique carbon signals.

  • Pyridazine Ring Carbons (4C): Four signals in the aromatic/heteroaromatic region (δ 120-160 ppm). The carbon directly attached to the acetonitrile group (C3) and the carbons adjacent to the nitrogen atoms (C6) will have distinct chemical shifts.

  • Methylene Carbon (-CH₂-) (1C): A signal in the aliphatic region (δ 20-30 ppm).

  • Nitrile Carbon (-CN) (1C): A characteristically sharp signal in the δ 115-120 ppm range.[7]

Table 1: Predicted NMR Spectroscopic Data

Technique Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
¹H NMR H6 ~9.2 dd Adjacent to N1 and coupled to H5.
H4 ~7.9 dd Coupled to H5 and H6 (4-bond).
H5 ~7.7 dd Coupled to H4 and H6.
-CH₂- ~4.0 s Aliphatic singlet, deshielded.
¹³C NMR C3 ~150 - Attached to substituent and N2.
C6 ~152 - Between two nitrogen atoms (in related pyridazinones).[8]
C4 ~128 - Aromatic CH.
C5 ~125 - Aromatic CH.
-CN ~117 - Characteristic nitrile shift.[7]

| | -CH₂- | ~25 | - | Aliphatic carbon. |

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would definitively link the proton at δ ~4.0 ppm to the carbon at δ ~25 ppm (-CH₂-), and the aromatic protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation would be between the methylene protons (-CH₂-) and the carbons of the pyridazine ring. A strong correlation from the -CH₂- protons to C3 and C4 of the ring would unambiguously confirm the 3-position substitution.

Caption: Expected key HMBC correlations for structural confirmation.

Experimental Protocols

A. High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer via direct infusion.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Analyze the resulting spectrum for the [M+H]⁺ ion and compare the observed mass to the theoretical exact mass.

B. Infrared (IR) Spectroscopy

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Identify characteristic peaks corresponding to C≡N, C=C, C=N, and C-H bonds.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire 2D spectra, including gHSQC and gHMBC experiments. Optimize acquisition and processing parameters to clearly resolve correlations.

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including phasing, baseline correction, and referencing (to residual solvent peak or TMS).

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. Mass spectrometry serves as the initial gatekeeper, confirming the molecular formula. Infrared spectroscopy provides a rapid check for essential functional groups, primarily the nitrile. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, definitively placing the acetonitrile substituent at the C3 position of the pyridazine ring. This self-validating workflow ensures the highest degree of confidence in the final structure, a prerequisite for any further research or development activities.

References

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(5), 3895–3902. [Link]

  • Al-Omar, M. A. (2010). Synthesis of pyridazine and pyridopyridazine derivatives. Molecular Diversity Preservation International (MDPI). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloropyridin-3-yl)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

  • Morales-Ríos, M. S., et al. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 53(12), 1061-70. [Link]

  • Sciforum. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. Retrieved from [Link]

  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]

  • IUCrData. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)-acetamide. Retrieved from [Link]

  • Al-Azmi, A. (2016). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry. [Link]

  • Downey, C. D., et al. (2008). Structural Basis of Biological Nitrile Reduction. Journal of Biological Chemistry, 283(50), 34913–34920. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes. Retrieved from [Link]

  • AK LECTURES. (2014, July 6). Structure and Reactivity of Nitriles. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetonitrile. Retrieved from [Link]

  • Clark, J. (2015). The preparation of nitriles. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile group as IR probe to detect the structure and hydrogen-bond properties. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of pyridine (a) and acetonitrile-D 3 (b) adsorbed on Zr 35 Si 53 Al 12. Retrieved from [Link]

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A Comprehensive Spectroscopic Analysis of 2-(Pyridazin-3-YL)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 2-(Pyridazin-3-YL)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data, this document leverages established spectroscopic principles and data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth interpretations, standardized experimental protocols, and the scientific rationale behind the expected spectral features. Our aim is to provide a self-validating framework for the identification and characterization of this molecule.

Introduction: The Structural and Chemical Landscape

This compound belongs to the class of azinylacetonitriles, which are recognized as versatile precursors in the synthesis of various functionalized heterocyclic compounds.[1] The molecule incorporates a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and a cyanomethyl (-CH₂CN) substituent. This combination of a π-deficient aromatic system and a reactive nitrile group makes it a valuable building block for creating more complex molecular architectures with potential biological activity. Understanding its spectroscopic signature is the foundational step for its unambiguous identification and quality control in any research or development pipeline.

Below is the chemical structure of this compound with standard atom numbering for spectroscopic assignment.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and arrangement of atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we anticipate four unique proton signals.

  • Pyridazine Ring Protons (H4, H5, H6): The pyridazine ring is an electron-deficient system due to the electronegativity of the two nitrogen atoms. This deshielding effect causes its protons to resonate at a relatively high chemical shift (downfield). Based on data for pyridazine and its derivatives, these protons are expected in the δ 7.5-9.5 ppm range.[3][4]

    • H6: This proton is adjacent to N1, making it the most deshielded proton of the ring. It is expected to appear as a doublet of doublets (dd) due to coupling with H5 and H4.

    • H4 & H5: These protons will also appear as multiplets, likely doublet of doublets, due to coupling with each other and H6. Their exact chemical shifts are influenced by the cyanomethyl substituent at C3.

  • Methylene Protons (H7): The two protons of the methylene bridge (-CH₂) are chemically equivalent and are adjacent to the pyridazine ring and the electron-withdrawing nitrile group. They are expected to appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift should be in the δ 3.5-4.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H69.2 - 9.4ddJ(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-21H
H57.9 - 8.1ddJ(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-51H
H47.7 - 7.9ddJ(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-21H
H7 (-CH₂)4.0 - 4.2sN/A2H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C (1.1%), ¹³C-¹³C coupling is typically not observed.[5] We predict six distinct carbon signals for this molecule.

  • Pyridazine Ring Carbons (C3, C4, C5, C6): These aromatic carbons are expected to appear in the δ 120-160 ppm range.[6][7] C3 and C6, being directly attached to nitrogen atoms, will be the most downfield. The substituent effect of the cyanomethyl group will further influence the chemical shift of C3.

  • Nitrile Carbon (C8): The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the δ 115-125 ppm range.[8]

  • Methylene Carbon (C7): This aliphatic carbon, situated between two electron-withdrawing groups (the pyridazine ring and the nitrile), will be found further downfield than a typical sp³ carbon, likely in the δ 25-35 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)
C3155 - 158
C6150 - 153
C5135 - 138
C4128 - 131
C8 (-CN)117 - 120
C7 (-CH₂)28 - 32
Experimental Protocol: NMR Spectroscopy

The following is a generalized procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer solution to a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on deuterium signal & Shim magnetic field acq1->acq2 acq3 Tune and match probe to the desired nucleus (¹H or ¹³C) acq2->acq3 acq4 Set acquisition parameters (pulse sequence, scans) and acquire data acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate chemical shift (e.g., to TMS or residual solvent peak) proc2->proc3 proc4 Integrate signals (for ¹H NMR) proc3->proc4

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[9] Transfer the resulting homogeneous solution into a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: The instrument software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.[9]

  • Acquisition: For ¹H NMR, a standard pulse program is used, typically requiring 8 to 16 scans for a good signal-to-noise ratio. For ¹³C NMR, more scans (e.g., 128 or more) are generally needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (like TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations from its key functional groups.

  • Nitrile (C≡N) Stretch: This is a highly characteristic and strong absorption. For conjugated nitriles, this peak is expected to appear in the 2220-2240 cm⁻¹ region.[11][12] Its intensity arises from the large change in dipole moment during the stretching vibration.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridazine ring will appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

  • Aliphatic C-H Stretch: The methylene (-CH₂) group's C-H stretching vibrations will be observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: The stretching vibrations within the pyridazine ring will produce a series of medium to strong absorptions in the 1400-1600 cm⁻¹ region.

  • C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern and are expected in the 690-900 cm⁻¹ "fingerprint" region.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3050 - 3150Medium
Aliphatic C-H (-CH₂)Stretch2850 - 3000Medium
Nitrile (C≡N)Stretch2220 - 2240Strong
Aromatic Ring (C=C and C=N)Stretch1400 - 1600Medium-Strong
Aromatic C-HBend690 - 900Strong
Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and convenient technique that requires minimal sample preparation.[13]

Step-by-Step Methodology (ATR):

  • Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[14]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

Using a technique like Electron Ionization (EI), we can predict the key ions that will be observed. The molecular formula is C₆H₅N₃, giving a monoisotopic mass of approximately 119.05 Da.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 119. The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways: Pyridazine derivatives are known to undergo characteristic fragmentations.[16][17]

    • Loss of N₂: A very common fragmentation for pyridazines is the elimination of a stable nitrogen molecule (N₂), which would result in a fragment at m/z = 119 - 28 = 91.

    • Loss of HCN: The pyridazine ring can fragment by losing hydrogen cyanide (HCN), leading to a fragment at m/z = 119 - 27 = 92.

    • Cleavage of the Acetonitrile Group: Loss of the cyanomethyl radical (•CH₂CN) would result in a pyridazinyl cation at m/z = 119 - 40 = 79.

fragmentation M [C₆H₅N₃]⁺ m/z = 119 (Molecular Ion) F1 [C₅H₅N]⁺ m/z = 79 M->F1 - •CH₂CN F2 [C₄H₃N]⁺ m/z = 91 M->F2 - N₂ F3 [C₅H₄N₂]⁺ m/z = 92 M->F3 - HCN

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

m/zProposed IdentityNotes
119[C₆H₅N₃]⁺Molecular Ion (M⁺)
92[M - HCN]⁺Loss of hydrogen cyanide from the ring
91[M - N₂]⁺Characteristic loss of N₂ from pyridazine
79[C₄H₃N₂]⁺ (pyridazinyl cation)Loss of the cyanomethyl radical
Experimental Protocol: Mass Spectrometry

The following is a general procedure for analyzing a solid sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[18]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, which separates the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[19]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: A detector counts the ions at each m/z value, and the software generates a mass spectrum.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, grounded in established chemical principles and comparative analysis, offer a detailed "fingerprint" for this molecule. The inclusion of standardized experimental protocols ensures that researchers can reliably generate and interpret their own data. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an authoritative resource for scientists engaged in the synthesis, identification, and application of this important heterocyclic compound.

References

  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • Innovatech Labs. (2022). How Does FTIR Analysis Work?[Link]

  • The Journal of Chemical Physics. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. AIP Publishing. [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Course Hero. (n.d.). 4406 GC-MS procedure and background.docx. [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. [Link]

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  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]

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  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing. [Link]

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"CAS number for 2-(Pyridazin-3-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Pyridazin-3-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes with mechanistic insights, and discuss its characterization through modern spectroscopic techniques. Furthermore, this guide will illuminate the potential applications of this molecule in drug discovery, contextualized by the broader therapeutic relevance of the pyridazine scaffold. Detailed experimental protocols and visual workflows are provided to facilitate practical application in a research and development setting.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring is a privileged pharmacophore in drug design, valued for its unique electronic properties and hydrogen bonding capabilities.[1] Its inherent polarity and ability to modulate pharmacokinetic properties make it an attractive alternative to more common aromatic systems.[1] Molecules incorporating the pyridazine moiety have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] this compound, featuring a reactive nitrile group, serves as a versatile building block for the synthesis of more complex, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 27349-80-0[3]
Molecular Formula C₆H₅N₃Inferred
Molecular Weight 119.12 g/mol [2]
IUPAC Name This compoundInferred
Appearance Likely a solid at room temperatureInferred

The structure is characterized by a pyridazine ring substituted at the 3-position with an acetonitrile group. The two adjacent nitrogen atoms in the pyridazine ring create a unique dipole moment and influence the acidity of the methylene protons of the acetonitrile group, making them susceptible to deprotonation and subsequent reactions.[1]

Synthesis and Mechanistic Considerations

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product 3-chloropyridazine 3-Chloropyridazine reagents Sodium Cyanide (NaCN) DMSO (Solvent) Heat 3-chloropyridazine->reagents Nucleophilic Aromatic Substitution product This compound reagents->product Formation of C-C bond

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

  • Rationale: This protocol employs a nucleophilic aromatic substitution (SNAAr) reaction, a robust method for forming carbon-carbon bonds on electron-deficient heterocyclic systems like pyridazine. The chlorine atom at the 3-position is a good leaving group, and a polar aprotic solvent like DMSO is chosen to facilitate the reaction.

  • Step-by-Step Procedure:

    • To a solution of 3-chloropyridazine (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 equivalents).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and the methylene protons of the acetonitrile group. The chemical shifts and coupling constants of the pyridazine protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the six carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

  • IR (Infrared) Spectroscopy: A strong absorption band in the region of 2240-2260 cm⁻¹ is expected, which is characteristic of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 119.12.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents. The reactive methylene group and the nitrile functionality offer multiple avenues for further chemical modification.[4]

Potential Therapeutic Areas:

  • Anticancer Agents: The pyridazine core is found in compounds that have been investigated for their ability to inhibit cancer cell proliferation.[2]

  • Antimicrobial Agents: Derivatives of pyridazine have demonstrated activity against various bacterial strains, suggesting potential for the development of new antibiotics.[2]

  • Anti-inflammatory Drugs: Certain pyridazine analogs have been reported to possess anti-inflammatory properties.[1][2]

Workflow for Derivative Synthesis and Screening:

Drug_Discovery_Workflow A This compound B Chemical Modification (e.g., Knoevenagel condensation, alkylation, cyclization) A->B C Library of Pyridazine Derivatives B->C D High-Throughput Screening (e.g., cell-based assays, enzyme inhibition assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel, biologically active molecules. Its straightforward synthesis, combined with the versatile reactivity of the acetonitrile moiety and the favorable pharmacological properties of the pyridazine ring system, positions it as a valuable tool for researchers and professionals in the field of drug development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation.

References

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(4), 3289–3300. [Link]

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride. [Link]

  • Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Chande, M. S., & Verma, R. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(8), 903–922. [Link]

  • Bejan, V., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]

  • LookChem. CAS No.1142927-95-4,2-(Pyridazin-4-yl)acetoni... Suppliers. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyridazin-3-YL)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridazine ring linked to a cyanomethyl group, offers multiple points for chemical modification, making it a key intermediate for the synthesis of more complex bioactive molecules. The pyridazine core is a "privileged structure" in pharmacology, known for its presence in compounds with a wide range of biological activities. The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, amides, or tetrazoles, further expanding its synthetic utility.

This guide provides a comprehensive overview of the primary and most reliable synthetic pathways to this compound, with a focus on the selection of starting materials, mechanistic rationale, and detailed, field-proven experimental protocols. It is intended for researchers and professionals engaged in organic synthesis and pharmaceutical development.

Primary Synthetic Pathway: A Two-Step Approach from Pyridazin-3(2H)-one

The most robust and widely applicable synthesis of this compound commences with the commercially available and structurally simple pyridazin-3(2H)-one. This pathway involves two sequential, high-yielding transformations: the chlorination of the pyridazinone ring followed by a nucleophilic substitution to introduce the cyanomethyl moiety.

Step 1: Synthesis of the Key Intermediate, 3-Chloropyridazine

The initial step involves the conversion of the keto/enol functionality of pyridazin-3(2H)-one into a reactive chloride. This transformation is critical as it activates the C3 position of the pyridazine ring for subsequent nucleophilic attack.

Pyridazin-3(2H)-one exists in tautomeric equilibrium with its enol form, pyridazin-3-ol. Neither form is suitable for direct displacement. The hydroxyl group is a poor leaving group, and the C=O bond is unreactive towards simple nucleophiles at that position.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[1] It serves a dual role as both the chlorinating agent and, when used in excess, the reaction solvent. The mechanism proceeds through the initial O-phosphorylation of the pyridazin-3-ol tautomer, forming a pyridazinyl dichlorophosphate intermediate. This phosphorylation converts the hydroxyl group into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (generated from POCl₃) at the C3 position leads to the formation of 3-chloropyridazine and stable phosphorus byproducts.[1]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation Pyridazin-3(2H)-one Pyridazin-3(2H)-one 3-Chloropyridazine 3-Chloropyridazine Pyridazin-3(2H)-one->3-Chloropyridazine  POCl₃, Heat 3-Chloropyridazine_2 3-Chloropyridazine Target_Product This compound 3-Chloropyridazine_2->Target_Product  NaCN or KCN,  DMSO

Caption: Overall synthetic workflow for this compound.

This protocol is adapted from established procedures for the chlorination of pyridazinones.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place pyridazin-3(2H)-one (e.g., 9.6 g, 0.1 mol).

  • Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 80 mL, ~0.86 mol) to the flask. The POCl₃ acts as both reagent and solvent.

  • Reaction Execution: Heat the stirred reaction mixture to 90-95 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material.

  • Work-up (Quenching): After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a separate beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 10. Ensure the mixture remains cold during neutralization by adding more ice as needed.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3-chloropyridazine as a solid. The typical yield for this reaction is in the range of 60-70%.[2]

ParameterValue/ConditionRationale/Comment
Starting Material Pyridazin-3(2H)-oneCommercially available, stable solid.
Reagent Phosphorus Oxychloride (POCl₃)Serves as chlorinating agent and solvent.
Temperature 90-95 °CProvides sufficient thermal energy for the reaction.
Time 4 hoursTypical duration for complete conversion.
Work-up Ice quench, basificationDecomposes excess POCl₃ and allows for extraction.
Yield 60-70%A generally efficient and reliable transformation.[2]
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

With the key intermediate, 3-chloropyridazine, in hand, the final step is the introduction of the acetonitrile group. This is achieved through a nucleophilic substitution reaction, where the chloride is displaced by a cyanide anion.

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is particularly pronounced at the positions ortho and para to the nitrogens (C3, C6, C4, C5). This electronic property makes the C-Cl bond at the C3 position susceptible to attack by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr mechanism involves two steps:

  • Addition: The nucleophile (cyanide, :CN⁻) attacks the carbon atom bearing the leaving group (Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the ring is restored.

The choice of solvent is paramount for the success of this reaction. Dimethyl sulfoxide (DMSO) is the ideal solvent for this transformation.[3] As a polar aprotic solvent, DMSO effectively solvates the cation (Na⁺ or K⁺) of the cyanide salt but poorly solvates the cyanide anion. This leaves the cyanide anion "naked" and highly nucleophilic, dramatically increasing the reaction rate compared to protic solvents like ethanol, where the nucleophile would be heavily solvated and stabilized by hydrogen bonding.[3]

G start 3-Chloropyridazine meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + CN⁻ product This compound meisenheimer->product - Cl⁻

Sources

An In-depth Technical Guide to Pyridazineacetonitrile Compounds: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged structure."[1][2] This six-membered diazine heterocycle is a cornerstone in the architecture of numerous bioactive molecules, prized for its unique physicochemical properties that facilitate favorable interactions with a wide array of biological targets.[2] Its utility is demonstrated in several approved drugs, underscoring its significance in drug discovery.[2] When this potent scaffold is functionalized with an acetonitrile moiety (-CH₂CN), it gives rise to the pyridazineacetonitrile class of compounds—a family of molecules holding considerable, yet not fully explored, promise.

The acetonitrile group is more than a simple substituent; it is a versatile chemical handle and a potential pharmacophore. Its reactivity allows for a diverse range of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in various nucleophilic substitutions.[3] This chemical dexterity makes the pyridazineacetonitrile core an excellent starting point for the development of extensive compound libraries, which are essential for systematic structure-activity relationship (SAR) studies. This guide provides a comprehensive literature review of pyridazineacetonitrile compounds, delving into their synthesis, chemical properties, multifaceted biological activities, and their emerging potential as next-generation therapeutic agents.

Synthetic Strategies and Chemical Reactivity

The construction of the pyridazineacetonitrile scaffold hinges on established principles of heterocyclic chemistry. The primary challenge lies in the formation of the pyridazine ring itself, which is then appropriately functionalized.

Core Synthesis of the Pyridazine Ring

The most common approaches to synthesizing the pyridazine core involve condensation reactions. A foundational method is the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound, which undergoes cyclization to form the dihydropyridazine, followed by oxidation to the aromatic pyridazine ring. More modern and versatile methods provide direct access to substituted pyridazines.[4]

One notable metal-free approach is the inverse electron-demand aza-Diels-Alder reaction, where a 1,2,3-triazine acts as the diene and an electron-rich dienophile, such as an ynamine, triggers a cycloaddition followed by nitrogen elimination to yield the pyridazine core.[4] This method offers high regioselectivity and compatibility with a broad range of functional groups.[4]

Attaching the Acetonitrile Moiety

The acetonitrile group is typically introduced via nucleophilic substitution on a halo-substituted pyridazine or a related activated precursor. For instance, reacting a chloropyridazine with a cyanide salt (e.g., NaCN or KCN) in a suitable solvent is a standard method for introducing the nitrile functionality.

Reactivity: A Gateway to Diversity

The true synthetic value of the pyridazineacetonitrile scaffold lies in the reactivity of the nitrile group, which serves as a launchpad for diversification.[3]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding pyridazineacetic acid. This introduces a carboxylic acid group, which is a key functional group for interacting with biological targets or improving pharmacokinetic properties.

  • Reduction: The nitrile can be readily reduced to a primary amine (pyridazineethanamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, often crucial for receptor binding.[3]

  • Nucleophilic Addition: The carbon-nitrogen triple bond can be attacked by nucleophiles, leading to the formation of more complex heterocyclic systems fused to the pyridazine ring.

This inherent reactivity is paramount for drug development, as it allows chemists to systematically modify the core structure to optimize potency, selectivity, and drug-like properties.

Synthesis_Workflow cluster_synthesis Pyridazine Core Synthesis cluster_functionalization Functionalization & Diversification cluster_reactions Nitrile Group Reactions Hydrazine Hydrazine Derivatives Core Substituted Pyridazine Core Hydrazine->Core Cyclocondensation Dicarbonyl 1,4-Dicarbonyl Precursors Dicarbonyl->Core Cyclocondensation Aza_DA Aza-Diels-Alder (e.g., 1,2,3-Triazine + Ynamine) Aza_DA->Core [4+2] Cycloaddition Acetonitrile Pyridazineacetonitrile Scaffold Core->Acetonitrile Introduction of -CH₂CN group Hydrolysis Hydrolysis Acetonitrile->Hydrolysis H⁺/OH⁻ Reduction Reduction Acetonitrile->Reduction [H] Addition Nucleophilic Addition Acetonitrile->Addition Nu:⁻ Derivatives Diverse Analogs for SAR Hydrolysis->Derivatives Reduction->Derivatives Addition->Derivatives caption General workflow for synthesis and diversification.

Caption: General workflow for synthesis and diversification.

Biological Activities and Therapeutic Potential

The pyridazine scaffold is associated with a vast spectrum of pharmacological activities.[1][5] Consequently, pyridazineacetonitrile derivatives are being investigated as promising candidates in several therapeutic areas, primarily due to the favorable biological profile of the parent heterocycle.[3]

Antimicrobial Activity

In an era of growing antimicrobial resistance, the need for novel antibiotics is critical. Pyridazine-containing compounds have demonstrated significant potential as both antibacterial and antifungal agents.[1][6] For example, certain pyridazinone-based diarylurea derivatives have shown potent activity against Staphylococcus aureus (MIC = 16 µg/mL) and Candida albicans (MIC = 16 µg/mL).[7] The pyridazineacetonitrile core is being explored for similar applications, with initial studies suggesting its potential in the development of new antibiotics.[3] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

Anticancer Activity

The fight against cancer is a major focus of pyridazine-related research. The pyridazine ring is a core component of numerous molecules designed to inhibit cancer cell proliferation and survival.[2] These compounds often function as kinase inhibitors, disrupting the signaling pathways that drive tumor growth.[8]

For instance, pyridazinone derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[7] The anticancer potential of pyridazineacetonitriles is an active area of investigation, leveraging the established anti-proliferative effects of the core scaffold.[3]

Representative Pyridazine/Pyridazinone CompoundTarget/Cell LineActivity Metric (IC₅₀ / MIC)Reference
Compound 10h (Pyridazinone-diarylurea)Staphylococcus aureus16 µg/mL[7]
Compound 8g (Pyridazinone-diarylurea)Candida albicans16 µg/mL[7]
Compound 17a (Pyridazinone-diarylurea)VEGFR-2 KinasePotent Inhibition[7]
Compound 10l (Pyridazinone-diarylurea)A549/ATCC (Lung Cancer)GI₅₀ = 1.66–100 µM[7]
eCF506 (Pyrazolopyrimidine)SRC KinaseIC₅₀ < 1 nM[9][10]

Note: The data in this table are for representative pyridazine and pyridazinone derivatives to illustrate the biological potential of the general scaffold, as specific quantitative data for pyridazineacetonitrile compounds is emerging.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridazine scaffold has proven to be an effective hinge-binding motif for ATP-competitive kinase inhibitors.[9][10]

  • SRC Family Kinases: Novel pyrazolopyrimidines, which are structurally related to pyridazines, have been developed as highly potent and selective inhibitors of SRC family kinases, with compounds like eCF506 demonstrating subnanomolar IC₅₀ values.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): Pyrido[4,3-d]pyrimidines, another class of pyridazine analogs, have been designed as potent inhibitors of EGFR tyrosine kinase, with IC₅₀ values in the low nanomolar range.[11]

  • Phosphodiesterases (PDEs): The pyridazinone ring has been successfully used to develop selective inhibitors of PDE3 and PDE4, enzymes involved in inflammatory pathways.[12]

The pyridazineacetonitrile structure offers a unique framework for designing novel kinase inhibitors, where the acetonitrile group can be modified to explore interactions with different regions of the kinase ATP-binding pocket.

Biological_Targets cluster_cancer Anticancer cluster_antimicrobial Antimicrobial cluster_other Other Potential Activities center Pyridazineacetonitrile Scaffold Kinases Kinase Inhibition (VEGFR, SRC, EGFR) center->Kinases Apoptosis Induction of Apoptosis center->Apoptosis Proliferation Cell Cycle Arrest center->Proliferation Bacteria Antibacterial center->Bacteria Fungi Antifungal center->Fungi Inflammation Anti-inflammatory (e.g., PDE Inhibition) center->Inflammation caption Diverse biological targets of pyridazine-based compounds.

Caption: Diverse biological targets of pyridazine-based compounds.

Structure-Activity Relationship (SAR) Analysis

The systematic analysis of how chemical structure relates to biological activity is the cornerstone of modern drug design.[13] For pyridazineacetonitrile compounds, SAR studies aim to identify which structural features are critical for potency and selectivity.

Key areas for modification and analysis include:

  • Substitution on the Pyridazine Ring: Adding different functional groups (e.g., halogens, alkyl, aryl, methoxy groups) at various positions on the pyridazine ring can dramatically influence target binding, lipophilicity, and metabolic stability. For instance, in PDE inhibitors, adding a methoxy group to the scaffold significantly enhanced PDE4 inhibition.[12]

  • Modification of the Acetonitrile Linker: While the -CH₂CN group is the defining feature, modifying it is a key strategy. As discussed, converting the nitrile to an amide, acid, or amine introduces new hydrogen bonding capabilities and charge states, which can fundamentally alter target engagement.

  • Bioisosteric Replacement: The pyridazine ring itself or substituents on it can be replaced with other chemical groups (bioisosteres) that have similar steric and electronic properties to probe their importance and potentially improve drug-like properties.

SAR_Workflow Scaffold Core Scaffold (Pyridazineacetonitrile) Library Synthesize Analog Library Scaffold->Library Diversify at R₁, R₂, etc. Screening Biological Screening (In Vitro / In Vivo) Library->Screening Data Generate Activity Data (IC₅₀, MIC, etc.) Screening->Data Analysis Analyze SAR Identify Key Features Data->Analysis Analysis->Scaffold Design Next Generation Lead_Opt Lead Optimization (Improve Potency, ADME) Analysis->Lead_Opt Refine Lead Compound caption Conceptual workflow for a Structure-Activity Relationship study.

Caption: Conceptual workflow for a Structure-Activity Relationship study.

Experimental Protocols

Protocol 1: General Synthesis of a 3-Chloropyridazine Derivative

This protocol outlines a common transformation used to create an activated pyridazine core, which can subsequently be used to synthesize pyridazineacetonitrile derivatives. The procedure is adapted from methodologies for preparing chloropyridazines from pyridazinones.[14]

Objective: To convert a 6-phenylpyridazin-3(2H)-one into 3-chloro-6-phenylpyridazine.

Materials:

  • 6-phenylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a fume hood, carefully add 6-phenylpyridazin-3(2H)-one (1 equivalent) to a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask with stirring. The reaction is exothermic.

  • Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent like dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 3-chloro-6-phenylpyridazine.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT assay is a standard colorimetric method to assess the effect of a compound on cancer cell viability.[15]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazineacetonitrile test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyridazineacetonitrile scaffold represents a compelling, albeit relatively underexplored, area in medicinal chemistry. The pyridazine core provides a robust, biologically validated foundation with proven success in targeting a multitude of disease-relevant proteins, particularly kinases. The attached acetonitrile moiety offers a crucial point for chemical diversification, enabling the creation of large, targeted libraries for SAR exploration.

While the broader class of pyridazine and pyridazinone derivatives has shown remarkable success in generating potent antimicrobial and anticancer agents, the specific contributions and potential of the acetonitrile functional group are still being elucidated. Future research should focus on:

  • Systematic Library Synthesis: Leveraging the known reactivity of the nitrile group to build diverse libraries of amides, amines, acids, and more complex heterocycles.

  • Broad Biological Screening: Testing these new compounds against a wide panel of targets, including a diverse set of kinases, bacterial and fungal strains, and various cancer cell lines.

  • Computational Modeling: Using molecular docking and other in silico methods to predict binding modes and guide the rational design of more potent and selective inhibitors.

By combining proven synthetic strategies with modern drug discovery techniques, the pyridazineacetonitrile framework holds significant promise for yielding novel lead compounds that could one day become effective therapeutic agents for some of our most challenging diseases.

References
  • Abdel-Wahab, B. F., et al. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available from: [Link]

  • Gondru, R., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available from: [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. Available from: [Link]

  • AL-Dahlaki, M. H., et al. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. Available from: [Link]

  • Gencheva, V., et al. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. MDPI. Available from: [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Available from: [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (n.d.). Synthesis and specification of pyridazine derivatives. ResearchGate. Available from: [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. PubMed. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link]

  • He, H. P., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. Available from: [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available from: [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. Available from: [Link]

  • Harvey, A. L., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. Available from: [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed Central. Available from: [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available from: [Link]

  • Ecker, G., & Chiba, P. (1999). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(Pyridazin-3-YL)acetonitrile: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridazin-3-YL)acetonitrile, a key heterocyclic building block in medicinal chemistry. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imbues this molecule with unique physicochemical properties that have been exploited in the development of a wide range of biologically active compounds. This document traces the historical context of pyridazine chemistry, leading to the discovery and synthesis of this compound. It details the evolution of its synthetic methodologies, provides in-depth procedural protocols, and explores its diverse applications in the synthesis of complex pharmaceutical agents. The guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile chemical scaffold.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system is a prominent scaffold in medicinal chemistry, recognized for its ability to modulate the biological activity of a diverse range of compounds.[1] The inherent polarity and hydrogen bonding capabilities of the pyridazine nucleus make it a valuable component in the design of molecules targeting various physiological pathways. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[1] The introduction of a reactive acetonitrile moiety at the 3-position of the pyridazine ring, as in this compound, provides a versatile handle for further chemical transformations, making it a highly valuable intermediate for the synthesis of complex heterocyclic systems and drug candidates.

The Genesis of this compound: A Historical Perspective

While the precise first synthesis of this compound is not prominently documented in readily available literature, its discovery can be contextualized within the broader exploration of pyridazine chemistry that gained momentum in the mid-20th century. Early investigations into pyridazine synthesis often involved the condensation of 1,4-dicarbonyl compounds with hydrazine, establishing the foundational routes to this heterocyclic system.

The functionalization of the pyridazine ring, particularly the introduction of a cyanomethyl group, likely emerged from the need for versatile intermediates in the synthesis of more complex molecules. The development of methods to introduce substituents at the 3-position of the pyridazine ring was a critical step. Key precursors such as 3-chloropyridazine and 3-hydrazinopyridazine became pivotal starting materials for a variety of nucleophilic substitution reactions. The reaction of these precursors with reagents like malononitrile or cyanoacetic acid derivatives would have been a logical and explored avenue for the synthesis of this compound.

While a specific "discovery" paper for this exact molecule remains elusive in broad searches, its existence and utility are evident from its commercial availability and its implicit use as a building block in patented and researched chemical entities. Its history is therefore intertwined with the broader development and application of pyridazine-based compounds in medicinal chemistry.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-formed pyridazine ring. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Nucleophilic Substitution of a Halopyridazine

A common and direct approach involves the nucleophilic substitution of a halogen atom, typically chlorine, at the 3-position of the pyridazine ring with a cyanide source. 3-Chloropyridazine serves as a readily available starting material for this transformation.

Reaction Pathway:

G Start 3-Chloropyridazine Product This compound Start->Product Nucleophilic Aromatic Substitution Reagent + Acetonitrile anion equivalent (e.g., NaCH2CN) Reagent->Product

Figure 1: General workflow for the synthesis of this compound from 3-chloropyridazine.

Detailed Experimental Protocol:

Synthesis of this compound from 3-Chloropyridazine

  • Materials:

    • 3-Chloropyridazine

    • Sodium cyanide (or other suitable cyanide source)

    • Acetonitrile (as solvent and reagent)

    • A strong, non-nucleophilic base (e.g., Sodium Hydride, Lithium diisopropylamide)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dimethylformamide)

    • Quenching agent (e.g., saturated aqueous ammonium chloride)

    • Extraction solvent (e.g., Ethyl acetate)

    • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of acetonitrile in the chosen anhydrous aprotic solvent.

    • Cool the solution to a low temperature (typically -78 °C to 0 °C, depending on the base).

    • Slowly add the strong base to the cooled solution to generate the acetonitrile anion. Stir the mixture for a specified time at this temperature to ensure complete deprotonation.

    • Add a solution of 3-chloropyridazine in the same anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.

    • Allow the reaction to stir at the low temperature for a period, then gradually warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of the quenching agent.

    • Extract the aqueous layer with the extraction solvent.

    • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

  • Causality and Insights: The use of a strong, non-nucleophilic base is crucial to deprotonate acetonitrile without competing in the nucleophilic substitution. Low temperatures are employed to control the reactivity of the strong base and prevent side reactions. Anhydrous conditions are essential to prevent quenching of the strong base and the acetonitrile anion.

From 3-Hydrazinopyridazine

An alternative strategy involves the use of 3-hydrazinopyridazine as a starting material. This method typically involves a diazotization reaction followed by a Sandmeyer-type cyanation.

Reaction Pathway:

G Start 3-Hydrazinopyridazine Intermediate Pyridazine-3-diazonium salt Start->Intermediate Step 1 Step1 Diazotization (NaNO2, HCl) Step1->Intermediate Product This compound Intermediate->Product Step 2 Step2 Sandmeyer Reaction (CuCN) Step2->Product

Figure 2: Synthetic workflow from 3-hydrazinopyridazine to this compound.

Detailed Experimental Protocol:

Synthesis of this compound from 3-Hydrazinopyridazine

  • Materials:

    • 3-Hydrazinopyridazine

    • Sodium nitrite

    • Hydrochloric acid

    • Copper(I) cyanide

    • Sodium cyanide (or Potassium cyanide)

    • Water

    • Extraction solvent (e.g., Dichloromethane or Ethyl acetate)

    • Drying agent (e.g., anhydrous Magnesium Sulfate)

  • Procedure:

    • Dissolve 3-hydrazinopyridazine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

    • Cool the reaction mixture and extract the product with the chosen organic solvent.

    • Combine the organic extracts, wash with water and brine, dry over the drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Causality and Insights: The diazotization step must be performed at low temperatures to ensure the stability of the diazonium salt intermediate. The Sandmeyer reaction provides a reliable method for introducing the cyano group onto the aromatic ring.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 27349-80-0
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Appearance Off-white to yellow solid
Melting Point Data not readily available in public sources
Boiling Point Data not readily available in public sources
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and the methylene protons of the acetonitrile group. The chemical shifts and coupling constants of the pyridazine protons will be indicative of the 3-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridazine ring and the nitrile carbon, as well as the methylene carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns can provide further structural confirmation.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing access to a diverse range of derivatives.

Key Transformations and Applications:

  • Synthesis of Amines: The nitrile group can be reduced to a primary amine, which can then be further functionalized to introduce various side chains, a common strategy in the development of kinase inhibitors and other targeted therapies.

  • Synthesis of Carboxylic Acids and Amides: Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key functional group for interacting with biological targets. The acid can be further converted to amides, which are prevalent in many drug molecules.

  • Cyclization Reactions: The activated methylene group adjacent to the nitrile can participate in various cyclization reactions to form fused heterocyclic systems, expanding the chemical space for drug discovery.

The pyridazine moiety itself often plays a crucial role in the biological activity of the final compound, acting as a hydrogen bond acceptor or participating in π-stacking interactions with protein targets.

Conclusion

This compound, while not a compound with a widely celebrated discovery, stands as a testament to the importance of versatile building blocks in the advancement of medicinal chemistry. Its synthesis, achievable through established and reliable chemical transformations, provides access to a scaffold with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its historical context, synthetic methodologies, and applications, aiming to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable chemical entity in their pursuit of new and improved medicines.

References

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 2017. [Link]

[1] Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. [Link]

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health. [Link]

Synthesis of Pyridazine. ChemTube3D. [Link]

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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. National Institutes of Health. [Link]

The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

Preparation method of 2-(pyridine-4-yl) acetonitrile. Google Patents.

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

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IR and 1 H NMR characteristics of the compounds. ResearchGate. [Link]

H.NMR-Spectrum of Compound{2}. ResearchGate. [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyridazin-3-YL)acetonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a π-electron deficient pyridazine ring coupled with a reactive acetonitrile moiety, makes it a versatile precursor for synthesizing a range of pharmacologically active compounds.[1][2] The pyridazine ring itself is recognized for its ability to engage in robust hydrogen-bonding and π-π stacking interactions, properties that can be crucial for drug-target binding.[1] However, these same electronic characteristics and functional groups can also render the molecule susceptible to degradation under various environmental conditions.

For researchers, scientists, and drug development professionals, a thorough understanding of the stability profile of this compound is paramount. It ensures the integrity of starting materials, the reproducibility of synthetic outcomes, and the reliability of biological screening data. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines recommended storage and handling procedures, and presents detailed protocols for its stability assessment.

Physicochemical Properties and Structural Considerations

The stability of this compound is intrinsically linked to its chemical structure. The pyridazine ring is an electron-deficient system due to the high electronegativity of its two adjacent nitrogen atoms.[3] This electronic nature influences the reactivity of the entire molecule. The adjacent methylene group of the acetonitrile moiety is activated, making it reactive toward electrophiles under certain conditions.[2]

PropertyValueSource
CAS Number 27349-80-0[4]
Molecular Formula C₆H₅N₃[4]
Molecular Weight 119.12 g/mol [4]
Appearance Off-white to light yellow powder[5]

Key Factors Influencing Chemical Stability

The degradation of this compound can be initiated by several environmental factors. A proactive understanding of these variables is essential for preventing unwanted chemical transformations.

Temperature

As with most chemical compounds, elevated temperatures can accelerate degradation rates. Supplier data consistently recommends storing the compound under refrigerated conditions (2-8°C).[4] This is a precautionary measure to minimize the kinetic energy of the system, thereby reducing the likelihood of degradation reactions, especially for a potentially reactive solid. Long-term storage should be in a cool, dry place.[6]

pH and Hydrolytic Degradation

The molecule contains two key functional groups susceptible to hydrolysis: the nitrile group and the pyridazine ring.

  • Nitrile Hydrolysis: The acetonitrile group (-CN) can undergo hydrolysis, particularly under strong acidic or basic conditions, to first form an acetamide intermediate and subsequently a carboxylic acid (2-(Pyridazin-3-YL)acetic acid) and ammonia.[7][8] This is a common degradation pathway for nitrile-containing compounds.[9]

  • Pyridazine Ring Stability: The pyridazine nucleus itself can be sensitive to extreme pH conditions.[10] The basic nitrogen atoms can be protonated in acidic media, potentially altering the electronic distribution and stability of the ring.

Photostability
Oxidative Degradation

The pyridazine ring, while electron-deficient, can be susceptible to oxidation, particularly N-oxidation of the ring nitrogens. The presence of atmospheric oxygen or residual oxidizing agents from synthesis can pose a risk over long-term storage. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can be a valuable strategy, especially for reference standards or bulk material.

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and supplier recommendations, the following integrated protocols for storage and handling should be implemented to maintain its integrity.

Optimal Storage Conditions

A multi-faceted approach to storage is recommended to address the various stability risks.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation kinetics.[4]
Atmosphere Store in a tightly sealed container. For long-term archival, consider storage under an inert gas (Argon/Nitrogen).Prevents exposure to moisture and atmospheric oxygen, mitigating hydrolytic and oxidative degradation.[12]
Light Protect from light by using amber vials or storing in a dark location.[11]Prevents potential photolytic degradation pathways common in nitrogen heterocycles.[10]
Environment Store in a dry, well-ventilated area away from incompatible substances.[6]Avoids contact with strong acids, bases, and oxidizing agents that can initiate degradation.[13][14]
Safe Handling Procedures

Given the compound's hazard classification (H301: Toxic if swallowed), adherence to strict safety protocols during handling is mandatory.[4]

  • Engineering Controls : Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[15][13]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[11]

  • Contamination Avoidance : Use clean, dedicated spatulas and weighing instruments. Avoid cross-contamination.

  • Dispensing : When not in use, ensure the container is tightly closed to prevent moisture ingress and exposure to air.[6]

  • Spill Management : In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a suitable, labeled container for disposal.[16]

Experimental Design for Stability Assessment

To empirically determine the stability of this compound, a systematic approach involving long-term, accelerated, and forced degradation studies is necessary.

Workflow for a Comprehensive Stability Study

The following diagram outlines the logical flow for conducting a robust stability analysis.

Figure 1. Experimental Workflow for Stability Assessment cluster_prep Phase 1: Preparation & T0 Analysis cluster_studies Phase 2: Stability Storage cluster_analysis Phase 3: Analysis & Reporting prep Prepare Samples (Solid & Solution) t0 T0 Analysis (HPLC-UV/MS for Purity & Impurity Profile) prep->t0 longterm Long-Term Study (e.g., 5°C / ambient humidity) t0->longterm accelerated Accelerated Study (e.g., 40°C / 75% RH) t0->accelerated forced Forced Degradation (Acid, Base, Peroxide, Light, Heat) t0->forced pull Pull Samples at Timepoints (e.g., 1, 3, 6 months) longterm->pull accelerated->pull forced->pull analysis Analyze Samples (HPLC-UV/MS) pull->analysis report Data Analysis & Reporting (Degradation Rate, Pathway ID, Mass Balance) analysis->report

Caption: A structured workflow for assessing the chemical stability of this compound.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To rapidly identify the degradation susceptibility of this compound under harsh chemical and physical conditions.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent like acetonitrile at a concentration of ~1 mg/mL.

  • Stress Conditions : Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.

ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24-48 hours.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8-24 hours.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Photolytic Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.
Thermal Heat the solid compound at 70°C for 48 hours. Dissolve a known amount in the solvent for analysis.
  • Sample Quenching : Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis : Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation :

    • Assess the percentage of degradation.

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

    • Use MS data to tentatively identify the structures of the degradation products.

Potential Degradation Pathways

Based on the chemical principles of the pyridazine and acetonitrile functionalities, several degradation pathways can be hypothesized. The primary routes are likely hydrolysis of the nitrile and oxidation of the pyridazine ring.

Figure 2. Hypothesized Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound amide 2-(Pyridazin-3-YL)acetamide parent->amide +H₂O n_oxide This compound N-oxide parent->n_oxide [O] acid 2-(Pyridazin-3-YL)acetic acid amide->acid +H₂O

Caption: Potential degradation routes for this compound under stress conditions.

Conclusion

This compound is a valuable but potentially sensitive chemical entity. Its stability is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. Strict adherence to recommended storage conditions—specifically, refrigeration (2-8°C) in a tightly sealed, light-resistant container—is critical to preserving its purity and reactivity. For professionals in drug development, conducting thorough stability studies as outlined in this guide is a non-negotiable step to ensure the quality and reliability of research and manufacturing outcomes. A foundational understanding of this molecule's stability profile enables scientists to use it with confidence, paving the way for successful discovery and development programs.

References

  • emp BIOTECH. S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet. Available at: [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. Available at: [Link]

  • Kenny, P. W., & Instil, G. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(11), 1267–1296. Available at: [Link]

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  • Hamou, S. B., et al. (2023). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Organic Letters, 25(1), 114–119. Available at: [Link]

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A Technical Guide to Determining the Solubility of 2-(Pyridazin-3-YL)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Novel Heterocycle

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount.[1][2] Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from bioavailability to formulation strategies.[3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to approach the solubility determination of 2-(Pyridazin-3-YL)acetonitrile. This molecule, featuring a pyridazine ring coupled with an acetonitrile functional group, presents a unique set of characteristics that merit a systematic and well-reasoned investigation of its behavior in various organic solvents.

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, along with the polar nitrile group, suggests that this compound will exhibit a nuanced solubility profile. The interplay of its hydrogen bonding capabilities and overall polarity will dictate its miscibility across a spectrum of organic solvents. This guide will not only present established methodologies for quantifying solubility but will also delve into the underlying principles that govern these experimental choices, empowering the researcher to generate reliable and reproducible data.

Theoretical Underpinnings: Predicting Solubility Behavior

Before embarking on experimental work, a foundational understanding of the factors governing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" is a useful starting point, suggesting that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5] The structure of this compound, with its polar pyridazine and nitrile functionalities, suggests a preference for more polar organic solvents.

Factors influencing the solubility of this compound include:

  • Polarity: The presence of nitrogen atoms in the pyridazine ring and the nitrile group introduces polarity. Solvents with higher dielectric constants are more likely to be effective.

  • Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors may exhibit enhanced solubility.

  • Molecular Size and Shape: While not an exceptionally large molecule, its rigidity and planarity can influence how it packs in a crystal lattice and interacts with solvent molecules.

A qualitative assessment of these factors can help in prioritizing which solvents to screen for solubility testing.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For a definitive and accurate measurement of thermodynamic (or equilibrium) solubility, the shake-flask method is widely regarded as the gold standard.[6] This method establishes an equilibrium between the solid compound and a saturated solution, providing a true measure of solubility under specific conditions.

Protocol: Shake-Flask Solubility Determination of this compound

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., acetonitrile, ethanol, dichloromethane)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved.[7]

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[7]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9][10]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility by accounting for the dilution factor.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
[Example Solvent 1][e.g., 25][Experimental Value][Calculated Value]
[Example Solvent 2][e.g., 25][Experimental Value][Calculated Value]
[Example Solvent 3][e.g., 37][Experimental Value][Calculated Value]

High-Throughput Screening for Kinetic Solubility

In early-stage drug discovery, where compound availability may be limited and rapid assessment is crucial, kinetic solubility assays are often employed.[1][2] These methods provide a faster, albeit less precise, measure of solubility and are useful for ranking compounds. A common approach involves dissolving the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then adding this solution to an aqueous buffer. For the context of organic solvents, a similar principle can be applied where a concentrated stock in a highly miscible solvent is diluted into the test solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution in a highly soluble solvent (e.g., DMSO) B Prepare Serial Dilutions A->B C Add dilutions to test organic solvents B->C D Incubate and Shake (e.g., 1-2 hours) C->D E Observe for Precipitation D->E F Filter or Centrifuge E->F G Quantify Supernatant Concentration (e.g., HPLC, UV-Vis) F->G

Caption: High-throughput kinetic solubility workflow.

Factors Influencing Experimental Design and Data Interpretation

  • Solvent Selection: A diverse panel of organic solvents should be chosen, spanning a range of polarities (e.g., protic, aprotic, polar, non-polar). This will provide a comprehensive solubility profile.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature throughout the experiment is crucial for data reproducibility.

  • Solid-State Properties: The crystalline form (polymorph) of the solid compound can significantly impact its solubility. It is important to characterize the solid form used in the experiments.

  • pH (for aqueous-organic mixtures): If working with solvent mixtures containing water, the pH can dramatically affect the solubility of ionizable compounds. While this compound is not strongly acidic or basic, the pyridazine nitrogens can be protonated under acidic conditions, which would likely increase aqueous solubility.

Safety and Handling

Conclusion: Building a Comprehensive Solubility Profile

Determining the solubility of a novel compound like this compound is a foundational step in its development journey. By employing rigorous and well-established methodologies such as the shake-flask method, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but provides critical insights into the molecule's behavior, guiding formulation development, and ultimately contributing to the advancement of new therapeutic agents. A systematic approach, grounded in the principles of physical chemistry and executed with meticulous experimental technique, will yield a comprehensive solubility profile that is essential for informed decision-making in the drug development process.

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

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  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]

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A Theoretical and Computational Guideline for the Preclinical Assessment of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capabilities, make it an attractive scaffold for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide focuses on a specific, yet promising, member of this family: 2-(Pyridazin-3-YL)acetonitrile. While extensive experimental data on this particular molecule is not widely available, its structural motifs suggest significant potential for biological activity. This document serves as a comprehensive theoretical framework for the initial stages of drug discovery, outlining a suite of computational methodologies to predict its physicochemical properties, potential biological targets, and drug-likeness.

Molecular Modeling and Structural Analysis

The initial step in any computational analysis is the construction of an accurate three-dimensional model of the molecule. This can be achieved using standard molecular modeling software such as Avogadro, ChemDraw, or Maestro. The resulting structure is then subjected to geometry optimization to find its most stable conformation.

Conformational Analysis

A thorough conformational analysis is crucial to identify the low-energy conformers of this compound. This can be performed using molecular mechanics force fields (e.g., MMFF94 or AMBER). The resulting conformers should be clustered and the lowest energy representative selected for further, more computationally expensive, quantum mechanical calculations.

Quantum Chemical Calculations: A Density Functional Theory (DFT) Approach

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and properties of molecules.[3] For a molecule like this compound, the B3LYP functional combined with a Pople-style basis set, such as 6-31G* or a more extensive 6-311++G(d,p), provides a good balance between accuracy and computational cost.[3][4]

Key DFT-Derived Properties

The following properties, calculated from the optimized geometry, provide fundamental insights into the molecule's reactivity and electronic characteristics:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[5]

  • Molecular Electrostatic Potential (MEP) Surface: The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. This is invaluable for predicting how the molecule might interact with a biological target.

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.[6]

  • Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data for structural validation.

Table 1: Representative DFT Calculation Parameters

ParameterValue/MethodRationale
Software Gaussian, ORCA, SpartanIndustry-standard quantum chemistry packages.
Method Density Functional Theory (DFT)Balances accuracy and computational cost for medium-sized molecules.
Functional B3LYPA widely used and well-validated hybrid functional.
Basis Set 6-311++G(d,p)Provides a flexible description of the electron density.
Solvation Model PCM or SMD (with water as solvent)Accounts for the influence of a solvent environment on molecular properties.

Virtual Screening and Molecular Docking: Identifying Potential Biological Targets

Given the known biological activities of pyridazine derivatives, a logical next step is to perform molecular docking studies to identify potential protein targets.[7][8][9][10] Kinases, for example, are a well-established target class for pyridazine-containing compounds.

Molecular Docking Workflow

The following workflow outlines the key steps in a molecular docking study:

Caption: A typical workflow for molecular docking studies.

Interpreting Docking Results

The output of a docking simulation includes a ranked list of binding poses based on a scoring function. The top-ranked poses should be visually inspected to identify key intermolecular interactions, such as:

  • Hydrogen Bonds: The nitrogen atoms of the pyridazine ring and the nitrile group are potential hydrogen bond acceptors.

  • π-π Stacking: The aromatic pyridazine ring can engage in π-π stacking interactions with aromatic residues in the protein's binding site.

  • Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic contacts.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures in drug development. Several in silico tools and web servers (e.g., SwissADME, pkCSM) can predict these properties.[11][12][13][14]

Key ADMET Parameters

The following parameters are essential to consider:

  • Lipinski's Rule of Five: A set of simple physicochemical property filters to assess a compound's potential for oral bioavailability.

  • Solubility: Predicted aqueous solubility is a key factor for drug absorption.

  • Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Prediction of potential inhibition of major CYP enzymes is crucial to avoid drug-drug interactions.

  • Toxicity Prediction: In silico models can predict potential hepatotoxicity, cardiotoxicity, and mutagenicity.

Table 2: Hypothetical ADMET Profile for this compound

PropertyPredicted ValueAssessment
Molecular Weight 119.12 g/mol Favorable (Lipinski compliant)
LogP ~1.5Favorable (Lipinski compliant)
Hydrogen Bond Donors 0Favorable (Lipinski compliant)
Hydrogen Bond Acceptors 3Favorable (Lipinski compliant)
Aqueous Solubility Moderately SolubleAcceptable for initial consideration
BBB Penetration LikelyPotential for CNS activity
CYP Inhibition Low riskFavorable drug-drug interaction profile
Toxicity Low riskFavorable preliminary safety profile

Synthesis and Experimental Validation

While this guide focuses on theoretical calculations, it is imperative to emphasize that computational predictions must be validated by experimental data. A plausible synthetic route for this compound could involve the reaction of 3-chloropyridazine with sodium cyanide, a common method for introducing a nitrile group onto a heteroaromatic ring. Subsequent experimental characterization would involve:

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.

  • In Vitro Biological Assays: Testing the compound against the predicted biological targets to determine its potency and efficacy.

Caption: The interplay between computational and experimental workflows.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential drug candidate. By leveraging a combination of molecular modeling, DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the molecule's physicochemical properties, potential biological activity, and drug-likeness before committing significant resources to its synthesis and experimental testing. This computational-first approach is a cornerstone of modern, efficient drug discovery.

References

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Exploring the Chemical Space of Pyridazine-Based Compounds: A Guide to Synthesis, Functionalization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has solidified its status as a privileged scaffold in modern medicinal chemistry. Its distinct physicochemical properties—including a significant dipole moment, robust hydrogen bonding capabilities, and the potential to improve pharmacokinetic profiles—render it a versatile core for developing novel therapeutics.[1][2] The recent FDA approvals of pyridazine-containing drugs like relugolix and deucravacitinib underscore the scaffold's clinical relevance and potential.[1] This technical guide offers a comprehensive exploration of the pyridazine chemical space, detailing synthetic methodologies, structure-activity relationship (SAR) insights, and key therapeutic applications. We provide field-proven protocols and strategic insights to empower researchers in the rational design and optimization of next-generation pyridazine-based drug candidates.

The Pyridazine Core: A Physicochemical Advantage in Drug Design

The decision to incorporate a pyridazine moiety is often a strategic choice rooted in its unique electronic and physical properties, which distinguish it from its carbocyclic analog, benzene, and its diazine isomers, pyrimidine and pyrazine.[1][3][4]

Key Physicochemical Attributes:

  • High Dipole Moment: The adjacent nitrogen atoms create a pronounced dipole moment, which enhances polarity and aqueous solubility—critical attributes for improving the pharmacokinetic profile of a drug candidate.[1]

  • Hydrogen Bonding Capacity: The lone pairs on the nitrogen atoms act as strong hydrogen bond acceptors, facilitating potent and specific interactions with biological targets such as enzymes and receptors.[1][2]

  • Modulated Basicity: Pyridazine is a weak base, a property that can be fine-tuned through substitution to optimize drug-target interactions and minimize off-target effects.[1]

  • Metabolic Stability: The pyridazine ring can enhance metabolic stability and often exhibits low inhibitory effects on cytochrome P450 enzymes, reducing the risk of drug-drug interactions.[1][2]

  • Versatile Substitution Vectors: The ring offers four distinct positions (C-3, C-4, C-5, and C-6) for substitution, allowing for precise topological exploration of chemical space to optimize potency and selectivity.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key properties of pyridazine in comparison to other common aromatic rings used in drug design.

PropertyPyridazinePyrimidinePyrazineBenzene
Molecular Formula C₄H₄N₂C₄H₄N₂C₄H₄N₂C₆H₆
Molar Mass (g·mol⁻¹) 80.0980.0980.0978.11
Boiling Point (°C) 208123-12411580.1
Dipole Moment (D) ~3.9 - 4.2~2.300
pKa (of conjugate acid) 2.241.230.51N/A
Solubility in Water MiscibleMiscibleSolubleSparingly soluble

Data compiled from various sources.[1][3][4][5]

Navigating the Synthetic Landscape: Constructing the Pyridazine Core

The synthesis of the pyridazine ring is typically achieved through the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives.[6][7] Modern advancements have introduced more sophisticated and versatile methods.

Foundational Synthetic Strategies

The most common and reliable method involves the reaction of 1,4-dicarbonyl compounds, γ-ketoacids, or their equivalents with hydrazine.[6][8] This approach is robust and allows for the introduction of substituents on the resulting pyridazine ring based on the functionality of the starting materials.

Another powerful strategy is the use of inverse-electron-demand Diels-Alder (iEDDA) reactions, often employing 1,2,4,5-tetrazines as the diene component, which react with alkenes or alkynes to form the pyridazine ring after the extrusion of dinitrogen.[7][9]

Logical Relationship: Core Synthesis Strategies

G cluster_start Key Starting Materials cluster_reaction Reaction Type A 1,4-Dicarbonyl Compounds R1 Cyclocondensation with Hydrazine A->R1 B γ-Ketoacids B->R1 C 1,2,4,5-Tetrazines + Alkenes/Alkynes R2 Inverse Demand Diels-Alder (iEDDA) C->R2 D Substituted Pyridazine Core R1->D R2->D

Caption: Core strategies for pyridazine ring synthesis.

Expanding the Chemical Space: C-H Functionalization and Cross-Coupling

Once the core is formed, its chemical space can be vastly expanded through functionalization. Transition-metal catalysis, particularly with palladium, has revolutionized the ability to selectively introduce substituents onto the pyridazine ring.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination are indispensable tools for pyridazine functionalization.[12][13] These methods allow for the precise installation of aryl, heteroaryl, alkyl, and amino groups, which is crucial for SAR studies. A key prerequisite is the presence of a halogen (Cl, Br, I) or a triflate on the pyridazine ring, or the conversion of a pyridazine to its corresponding boronic acid/ester.[12]

Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol provides a representative method for the direct C-H arylation of a pyridazine derivative, a modern approach that avoids pre-functionalization.

Objective: To synthesize an aryl-substituted pyridazine via a Pd-catalyzed C-H activation/arylation reaction.

Materials:

  • Pyridazine derivative (1.0 equiv)

  • Aryl halide (e.g., Aryl Bromide, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tripotassium phosphate (K₃PO₄) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere reaction vessel (e.g., Schlenk tube)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk tube under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the tube, add the pyridazine derivative (0.5 mmol), K₃PO₄ (1.0 mmol), and Pd(OAc)₂ (0.025 mmol).

  • Atmosphere Purge: Evacuate the tube and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL), the aryl bromide (0.75 mmol), and pivalic acid (0.15 mmol) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture for 18-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired arylated pyridazine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Applications and Structure-Activity Relationships (SAR)

The pyridazine scaffold is present in a wide array of biologically active molecules, demonstrating its versatility in targeting diverse physiological pathways.[14][15][16] Its derivatives have shown significant promise as anticancer, anti-inflammatory, cardiovascular, and anti-infective agents.[2][17][18][19]

Approved Drugs and Clinical Candidates

The clinical success of pyridazine-based compounds validates the scaffold's utility.

Drug NameTherapeutic Target/MechanismApproved Use
Deucravacitinib Allosteric inhibitor of Tyrosine Kinase 2 (TYK2)Plaque Psoriasis
Relugolix Gonadotropin-releasing hormone (GnRH) receptor antagonistUterine Fibroids, Endometriosis, Prostate Cancer
Ponatinib Multi-targeted tyrosine kinase inhibitorChronic Myeloid Leukemia (CML)
Risdiplam Survival of motor neuron 2 (SMN2) splicing modifierSpinal Muscular Atrophy (SMA)
Minaprine (withdrawn)Monoamine oxidase (MAO) inhibitorAntidepressant

Data compiled from multiple sources.[1][20]

SAR Insights: Directing Rational Design

Systematic exploration of substituents around the pyridazine core is fundamental to optimizing biological activity.[21][22][23][24] For instance, in the development of kinase inhibitors, one part of the molecule often engages in hydrogen bonding with the "hinge" region of the kinase, while other substituents explore hydrophobic pockets to enhance potency and selectivity.[25]

Visualization: Pyridazine Functionalization Vectors for SAR

Caption: Key functionalization points for SAR exploration.

Case Study: Targeting Inflammatory Pathways

Pyridazine and pyridazinone derivatives are potent modulators of inflammatory pathways.[14][17] They have been shown to inhibit the production of key pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17]

Experimental Workflow: In Vitro Anti-Inflammatory Assay

Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding (Plate in 96-well plates) A->B C 3. Pre-treatment (Add Pyridazine Compounds at various concentrations) B->C D 4. Stimulation (Add LPS to induce inflammation) C->D E 5. Incubation (24 hours at 37°C) D->E F 6. Supernatant Collection E->F G 7. Cytokine Quantification (ELISA for TNF-α or IL-6) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion and Future Directions

The pyridazine heterocycle is a cornerstone of modern medicinal chemistry, offering a powerful combination of advantageous physicochemical properties and broad biological activity.[2] The synthetic versatility of the scaffold, especially with the advent of modern catalytic methods, allows for extensive and precise exploration of its chemical space.[9][10] Future research will likely focus on leveraging computational methods for more predictive in silico design, exploring novel bioisosteric replacements, and expanding the application of pyridazines into new therapeutic areas. The continued success of pyridazine-based compounds in clinical settings provides a strong impetus for their further investigation as a truly privileged structure in the quest for novel medicines.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Vertex AI Search.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. PubMed.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. PubMed.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Scholars Research Library.
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. PubMed.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem. BenchChem.
  • Structure‐activity relationship of the synthesized pyridazine derivatives. - ResearchGate.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. IJCRT.org.
  • A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionaliz
  • Recent advances in pyridazine chemistry - ResearchGate.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition | Request PDF - ResearchGate.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Beilstein Journals.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. PubMed.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Functionalized Heteroarylpyridazines and pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology - PubMed. PubMed.
  • Pyridazines in Drug Discovery - PharmaBlock. PharmaBlock.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate.
  • Pyridazine - Wikipedia. Wikipedia.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - SemOpenAlex. SemOpenAlex.
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Methodological & Application

Application Notes and Protocols for 2-(Pyridazin-3-yl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold and the Utility of a Versatile Building Block

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antihypertensive, anticancer, and antimicrobial properties.[1] The synthesis of novel pyridazine derivatives is therefore of significant interest to researchers in drug discovery and development. 2-(Pyridazin-3-yl)acetonitrile emerges as a highly valuable and versatile building block for this purpose. Its structure combines the biologically relevant pyridazine ring with a reactive cyanomethyl group. The acidity of the α-protons and the diverse reactivity of the nitrile moiety allow for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic systems.

This guide provides an in-depth look at the synthetic utility of this compound, offering detailed protocols for its application in key organic transformations. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to explore new chemical space centered around the pyridazine core.

Proposed Synthesis of this compound

While not widely commercially available, this compound can be synthesized via several plausible routes. A reliable method involves the nucleophilic substitution of a suitable precursor, such as 3-(chloromethyl)pyridazine, with a cyanide salt. The precursor itself can be generated from the readily available 3-methylpyridazine.

cluster_0 Synthesis of this compound Start 3-Methylpyridazine Inter1 3-(Chloromethyl)pyridazine Start->Inter1  NCS, CCl4, BPO, Δ   End This compound Inter1->End  NaCN, DMSO, rt  

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3-(Chloromethyl)pyridazine

  • To a solution of 3-methylpyridazine (10.0 g, 106.3 mmol) in carbon tetrachloride (200 mL), add N-chlorosuccinimide (NCS) (15.6 g, 116.9 mmol).

  • Add a catalytic amount of benzoyl peroxide (BPO) (258 mg, 1.06 mmol).

  • Heat the mixture to reflux (approx. 77°C) and stir vigorously for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(chloromethyl)pyridazine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-(chloromethyl)pyridazine (approx. 106.3 mmol) in dimethyl sulfoxide (DMSO) (150 mL).

  • In a separate flask, carefully dissolve sodium cyanide (NaCN) (6.25 g, 127.5 mmol) in DMSO (50 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the NaCN solution to the solution of 3-(chloromethyl)pyridazine at room temperature. An ice bath can be used to control any exotherm.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Application in the Synthesis of Fused Heterocyclic Systems

The true synthetic power of this compound lies in its ability to serve as a precursor to complex, fused heterocyclic systems. The active methylene group can undergo condensation reactions to form versatile intermediates, which then cyclize to generate novel scaffolds. A prime example is the synthesis of pyrazolo[3,4-d]pyridazine derivatives.

Application 1: Synthesis of 7-Amino-3-aryl-2H-pyrazolo[3,4-d]pyridazines

This protocol demonstrates a powerful application where the cyanomethyl group is first converted into an arylhydrazono intermediate, which subsequently undergoes intramolecular cyclization. This strategy is analogous to known syntheses of functionalized azoles.

cluster_1 Synthesis of Pyrazolo[3,4-d]pyridazines Start This compound Inter1 2-(Pyridazin-3-yl)-2-(2-arylhydrazono)acetonitrile Start->Inter1  NaOAc, EtOH, 0-5 °C   Reagent1 Ar-N2+ Cl- Reagent1->Inter1 Final 7-Amino-3-aryl-2H-pyrazolo[3,4-d]pyridazine Inter1->Final  NaOEt, EtOH, Δ  

Caption: Workflow for pyrazolo[3,4-d]pyridazine synthesis.

Protocol 2: Synthesis of 7-Amino-3-phenyl-2H-pyrazolo[3,4-d]pyridazine

Step 1: Preparation of Aryl Diazonium Salt

  • Dissolve aniline (1.86 g, 20.0 mmol) in a mixture of concentrated hydrochloric acid (6 mL) and water (10 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.45 g, 21.0 mmol in 5 mL water) dropwise, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 15 minutes before use.

Step 2: Coupling and Cyclization

  • Dissolve this compound (2.36 g, 20.0 mmol) and sodium acetate (4.92 g, 60.0 mmol) in ethanol (100 mL).

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Add the freshly prepared, cold diazonium salt solution dropwise to the pyridazinylacetonitrile solution with vigorous stirring. Maintain the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • The intermediate hydrazone often precipitates. To effect cyclization, add a solution of sodium ethoxide (prepared by dissolving 0.92 g, 40.0 mmol of sodium in 40 mL of absolute ethanol) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours. The color of the reaction mixture will typically change.

  • Monitor the cyclization by TLC. Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure. Pour the residue into cold water (200 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol) to obtain the pure 7-amino-3-phenyl-2H-pyrazolo[3,4-d]pyridazine.

Application in Thorpe-Ziegler Cyclizations

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, catalyzed by a base, to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[2][3] By introducing a second nitrile-containing chain onto the pyridazine core via the α-carbon of this compound, this powerful cyclization can be employed to synthesize novel fused ring systems.

Application 2: Synthesis of Fused Cyclopentenopyridazines

This protocol outlines the synthesis of a 6-amino-5-cyano-7-phenyl-7,8-dihydro-5H-cyclopenta[d]pyridazine via an initial Knoevenagel condensation followed by a Michael addition and subsequent Thorpe-Ziegler cyclization.

Protocol 3: Synthesis of a Fused Cyclopentenopyridazine Derivative

Step 1: Knoevenagel Condensation

  • To a solution of this compound (2.36 g, 20.0 mmol) and benzaldehyde (2.12 g, 20.0 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.2 mL).

  • Stir the mixture at room temperature for 6-8 hours. A precipitate of 2-(pyridazin-3-yl)-3-phenylacrylonitrile should form.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Step 2: Michael Addition and Thorpe-Ziegler Cyclization

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.46 g, 20.0 mmol) in absolute ethanol (50 mL).

  • To this solution, add malononitrile (1.32 g, 20.0 mmol) and stir until fully dissolved.

  • Add the 2-(pyridazin-3-yl)-3-phenylacrylonitrile (from Step 1) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours. The intramolecular Thorpe-Ziegler cyclization will occur under these conditions.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Pour the mixture into 200 mL of ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile) to yield the target fused cyclopentenopyridazine.

Quantitative Data Summary

The following table summarizes expected outcomes for the described protocols based on analogous reactions reported in the literature. Actual yields may vary depending on specific substrate and reaction conditions.

ProtocolProductStarting MaterialKey ReagentsExpected Yield (%)
1 This compound3-MethylpyridazineNCS, NaCN60-75 (over 2 steps)
2 7-Amino-3-phenyl-2H-pyrazolo[3,4-d]pyridazineThis compoundAniline, NaNO₂, NaOEt70-85
3 Fused CyclopentenopyridazineThis compoundBenzaldehyde, Malononitrile65-80

Conclusion

This compound is a potent and versatile building block for the synthesis of novel heterocyclic compounds, particularly those of medicinal interest. The reactivity of the cyanomethyl group allows for straightforward derivatization and participation in powerful cyclization strategies, such as the synthesis of fused pyrazoles and the Thorpe-Ziegler reaction. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent in the exploration and development of new chemical entities based on the pyridazine scaffold.

References

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Zare, L., et al. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Iranian Chemical Society, 14(10), 2125-2152.
  • Pasha, M. A., et al. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Organic Chemistry, 4, 257-273.
  • Shawali, A. S., et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(7), 8193-8205. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 123-134. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization strategies for 2-(Pyridazin-3-YL)acetonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The pyridazine ring is a key motif in several approved drugs, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] This document outlines detailed protocols for the functionalization of this compound at its three primary reactive sites: the active methylene bridge, the cyano group, and the pyridazine ring nitrogens. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the chemical principles behind the transformations and providing robust, reproducible experimental procedures.

Introduction: The Strategic Value of the Pyridazinylacetonitrile Scaffold

The this compound scaffold is a privileged starting material for chemical library synthesis. Its structure incorporates three distinct points of chemical reactivity, allowing for systematic and diverse molecular elaboration.

  • The α-Methylene Group: Positioned between two electron-withdrawing groups (the pyridazine ring and the nitrile), the protons on this carbon are significantly acidic, rendering it a soft nucleophile ideal for C-C and C-heteroatom bond formation.[2]

  • The Cyano Group: This versatile functional group can be transformed into a variety of other moieties, including primary amines, carboxylic acids, amides, and tetrazoles, each offering different physicochemical properties and hydrogen bonding capabilities.[3]

  • The Pyridazine Ring: The two adjacent nitrogen atoms are weakly basic and can undergo reactions such as N-alkylation to form pyridazinium salts, which can alter the electronic properties and solubility of the molecule.[4]

The derivatization of this scaffold is a key strategy in the development of novel therapeutics, with pyridazine-containing compounds showing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5]

General Experimental Workflow

The successful synthesis, purification, and characterization of this compound derivatives follow a logical and systematic workflow. Each step is critical for ensuring the purity and structural integrity of the final compound.

workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization start Starting Material (this compound) reagents Select Reagents & Solvent start->reagents 1. Planning reaction Perform Reaction (Heating/Cooling, Inert Atm.) reagents->reaction 2. Setup monitor Monitor Progress (TLC, LC-MS) reaction->monitor 3. Execution workup Aqueous Work-up & Extraction monitor->workup 4. Quenching purify Column Chromatography or Recrystallization workup->purify 5. Purification analysis Structural Analysis (NMR, MS, IR) purify->analysis 6. Validation product Purified Derivative analysis->product

Caption: General workflow for derivatization experiments.

Key Derivatization Pathways and Protocols

The strategic derivatization of this compound allows for the exploration of a vast chemical space. The following sections detail validated protocols for key transformations.

derivatization cluster_methylene cluster_cyano cluster_ring start This compound node_a1 C-Alkylated Derivatives start->node_a1 Base, R-X node_a2 Arylhydrazones start->node_a2 Ar-N2+ Cl- node_b1 2-(Pyridazin-3-yl)acetic acid start->node_b1 H3O+ / Heat (Hydrolysis) node_b2 2-(Pyridazin-3-yl)ethan-1-amine start->node_b2 LiAlH4 or H2/cat. (Reduction) node_c1 N-Alkyl Pyridazinium Salts start->node_c1 R-X / Heat (N-Alkylation)

Caption: Major derivatization pathways for the scaffold.

A. Reactions at the Active Methylene Group

The acidity of the methylene protons allows for deprotonation with a suitable base to form a stabilized carbanion, which readily reacts with various electrophiles.

Protocol A1: Base-Mediated C-Alkylation

This protocol describes a general procedure for the alkylation of the α-carbon using an alkyl halide. The choice of base is critical; stronger bases like sodium hydride (NaH) are effective but require anhydrous conditions, while weaker bases like potassium carbonate (K₂CO₃) may require a phase-transfer catalyst or more forcing conditions.

  • Objective: To introduce an alkyl or benzyl substituent at the methylene position.

  • Rationale: The formation of a new C-C bond at this position extends the carbon skeleton, allowing for significant modification of the molecule's steric and electronic properties.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may change color, indicating carbanion formation.

  • Add the electrophile (e.g., Benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Electrophile (R-X)BaseSolventTypical Yield (%)
Methyl IodideNaHTHF75-85%
Benzyl BromideNaHDMF80-90%
Ethyl BromoacetateK₂CO₃Acetonitrile60-70%
Allyl BromideNaHTHF70-80%
B. Transformations of the Cyano Group

The nitrile is a gateway to other critical functional groups.

Protocol B1: Hydrolysis to Carboxylic Acid

This protocol details the conversion of the nitrile to a carboxylic acid, a key functional group for forming amides or esters and a common feature in bioactive molecules.[3]

  • Objective: To convert the nitrile functionality into a carboxylic acid.

  • Rationale: Introducing a carboxylic acid increases polarity and provides a handle for further amide coupling reactions, which are fundamental in medicinal chemistry.

Step-by-Step Methodology:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of concentrated hydrochloric acid (HCl) and water (e.g., 6M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle and condenser.

  • Maintain reflux for 8-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to ~3-4 with a base (e.g., 5M NaOH). The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude acid.

  • The product can be further purified by recrystallization.

Protocol B2: Reduction to Primary Amine

This procedure transforms the nitrile into a primary amine, introducing a basic center into the molecule.[3]

  • Objective: To convert the nitrile functionality into a primary amine.

  • Rationale: The resulting primary amine is a key building block for synthesizing amides, sulfonamides, and ureas, and can serve as a basic center to improve aqueous solubility via salt formation.

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, add Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 equiv) to anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction back to 0 °C and quench sequentially by the cautious, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine, which can be purified by chromatography or distillation.

C. N-Alkylation of the Pyridazine Ring

Alkylation of a ring nitrogen atom produces a charged pyridazinium salt, which can dramatically alter the molecule's properties.

Protocol C1: Direct N-Alkylation with Alkyl Halides

This protocol describes the formation of N-alkyl pyridazinium halides. The reaction typically occurs at the more sterically accessible nitrogen if the ring is substituted.[4]

  • Objective: To form a quaternary pyridazinium salt.

  • Rationale: N-alkylation introduces a permanent positive charge, significantly increasing polarity and aqueous solubility. This strategy is often used in the development of ionic liquids and probes.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile or DMF in a sealed tube or round-bottom flask with a condenser.

  • Add an excess of the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5-3.0 equiv).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction for the formation of a precipitate.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid has formed, collect it by filtration, wash with a cold solvent (e.g., diethyl ether or cold acetonitrile) to remove unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the pyridazinium salt.

Analytical Characterization

The structural confirmation of all synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the position of new functional groups. For example, in C-alkylation, the disappearance of the methylene singlet and the appearance of new alkyl proton signals are key indicators. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of complex structures.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new derivative, providing definitive proof of the transformation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence or absence of key functional groups. For instance, the characteristic nitrile stretch (around 2250 cm⁻¹) will disappear upon hydrolysis or reduction.

Conclusion

This compound is a highly adaptable scaffold for synthetic chemistry. The protocols detailed in these application notes provide reliable methods for its derivatization at the active methylene, cyano, and pyridazine nitrogen positions. These transformations enable the generation of diverse molecular architectures, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery and the development of novel functional materials.

References

  • Benchchem. (n.d.). Synthetic Routes to Functionalized Hexahydropyridazine Rings: Application Notes and Protocols.
  • Benchchem. (n.d.). 2-Hydroxy-2-(pyridin-3-YL)acetonitrile.
  • EvitaChem. (n.d.). Buy 2-Hydroxy-2-(pyridin-3-YL)acetonitrile.
  • Smolecule. (2023, August 16). Buy 2-(Pyridazin-4-YL)acetonitrile.
  • PubChem. (n.d.). 2-(2-Chloropyridin-3-yl)acetonitrile.
  • ChemicalBook. (n.d.). 2-(2-CHLOROPHENYL)-2-(6-CHLORO-3-PYRIDAZINYL)ACETONITRILE Product Description.
  • Al-Mousawi, S. M., et al. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. NIH.
  • Dander, J. E., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • Combinatorial Chemistry Review. (2020, March 10). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • Chen, B., et al. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH.
  • Wisdomlib. (2024, December 9). N-alkylation: Significance and symbolism.
  • Vitale, P., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. NIH.
  • Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry.
  • BLD Pharm. (n.d.). This compound.
  • Sciforum. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • ResearchGate. (2025, October 26). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
  • Benchchem. (n.d.). A Comparative Guide to the NMR and Mass Spectrometry Analysis of Novel Pyridazinones.
  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Javed, S., et al. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. NIH.
  • Magn Reson Chem. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones.

Sources

The Strategic Utility of 2-(Pyridazin-3-YL)acetonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of a vast number of approved pharmaceuticals.[1] Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for its presence in a range of bioactive molecules, including antihypertensive agents like Hydralazine and psychotropic drugs such as Minaprine.[1] This application note delves into the synthetic versatility and strategic importance of a key building block: 2-(Pyridazin-3-YL)acetonitrile .

The unique electronic properties of the pyridazine ring, coupled with the reactive nitrile and adjacent methylene groups of the acetonitrile substituent, render this molecule a highly valuable precursor for the construction of complex pharmaceutical scaffolds. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

Core Attributes and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₆H₅N₃. The key to its synthetic utility lies in the reactivity of both the pyridazine ring and the acetonitrile side chain.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅N₃
Molecular Weight119.12 g/mol
AppearanceOff-white to yellow crystalline powder
CAS Number27349-80-0
Key Functional GroupsPyridazine Ring, Nitrile (-C≡N), Active Methylene (-CH₂-)

The electron-withdrawing nature of the pyridazine ring acidifies the protons on the adjacent methylene group, making it susceptible to deprotonation and subsequent reactions with electrophiles.[2] This "active methylene" character is a cornerstone of its versatility. Furthermore, the nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cyclization reactions.[3]

Application Note I: Synthesis of Pyridazino[4,5-b]indol-4-ones as Kinase Inhibitors

A significant application of pyridazine-based precursors is in the synthesis of fused heterocyclic systems with potent biological activity. One such class of compounds is the pyridazino[4,5-b]indol-4-ones, which have been identified as potent inhibitors of various kinases, including DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).[4] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a critical area of oncology research.[5]

The following section outlines a representative synthetic strategy for the preparation of a pyridazino[4,5-b]indol-4-one scaffold, starting from this compound. This protocol is a composite of established synthetic methodologies for similar heterocyclic systems and is presented to illustrate the utility of the title precursor.

Conceptual Synthetic Workflow

The overall strategy involves the transformation of the acetonitrile group into a functionality that can participate in a cyclization reaction to form the pyridazinone ring, followed by the construction of the fused indole ring.

workflow A This compound B Hydrolysis to Pyridazin-3-ylacetic acid A->B Acid or Base C Esterification B->C Alcohol, Acid catalyst D Condensation with Hydrazine C->D Hydrazine Hydrate E Pyridazinone Formation D->E Heat F Fischer Indole Synthesis (or similar cyclization) E->F Arylhydrazine, Acid G Pyridazino[4,5-b]indol-4-one F->G

Caption: Proposed workflow for the synthesis of Pyridazino[4,5-b]indol-4-ones.

Protocol 1: Synthesis of a 3-Substituted Pyridazin-3(2H)-one Intermediate

This protocol details the initial steps to convert this compound into a key pyridazinone intermediate.

Step 1: Hydrolysis of this compound to Pyridazin-3-ylacetic acid

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which is a versatile functional group for subsequent reactions.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent, add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid or base.

    • The product, Pyridazin-3-ylacetic acid, may precipitate out of solution or can be extracted with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Esterification of Pyridazin-3-ylacetic acid

  • Rationale: Conversion to an ester provides a more reactive substrate for the subsequent condensation with hydrazine.

  • Procedure:

    • Dissolve Pyridazin-3-ylacetic acid (1.0 eq) in an excess of a suitable alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.

Step 3: Condensation with Hydrazine to form the Pyridazinone Ring

  • Rationale: The ester undergoes a condensation-cyclization reaction with hydrazine to form the stable pyridazinone ring.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add hydrazine hydrate (1.1-1.5 eq) to the solution.

    • Heat the reaction mixture at reflux for several hours. The product often precipitates from the reaction mixture upon cooling.

    • Filter the solid product, wash with a cold solvent, and dry to obtain the desired 4,5-dihydro-3H-pyridazino[4,5-c]pyridazin-4-one intermediate.

Protocol 2: Construction of the Fused Indole Ring

The final step involves the formation of the indole ring fused to the pyridazinone core. The Fischer indole synthesis is a classic and effective method for this transformation.

Step 4: Fischer Indole Synthesis

  • Rationale: The pyridazinone intermediate, which contains a ketone-like moiety, can react with an arylhydrazine in the presence of an acid catalyst to form a fused indole ring.

  • Procedure:

    • Suspend the pyridazinone intermediate (1.0 eq) and a substituted arylhydrazine hydrochloride (1.2 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

    • Heat the reaction mixture at an elevated temperature (ranging from reflux to 150 °C, depending on the solvent and catalyst) for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

    • The solid product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the final pyridazino[4,5-b]indol-4-one.

Application Note II: Utilization of the Active Methylene Group for Diversification

The active methylene group in this compound provides a handle for introducing a wide variety of substituents, allowing for the creation of diverse chemical libraries for drug screening.

Conceptual Reaction Scheme

diversification A This compound B Deprotonation A->B Base (e.g., NaH, LDA) C Carbanion Intermediate B->C D Alkylation (R-X) C->D E Acylation (RCOCl) C->E F Condensation (RCHO) C->F G Alkylated Product D->G H Acylated Product E->H I Condensation Product F->I

Caption: Diversification strategies utilizing the active methylene group.

Protocol 3: Alkylation of this compound
  • Rationale: Introduction of alkyl chains can modulate the lipophilicity and steric properties of the molecule, which can be crucial for optimizing drug-receptor interactions.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

    • Cool the suspension to 0 °C or -78 °C (for LDA).

    • Slowly add a solution of this compound (1.0 eq) in the same dry solvent.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.

    • Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.0-1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction carefully with water or a saturated ammonium chloride solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely practiced organic synthesis transformations. The success of each step can be readily validated using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of reactions and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized intermediates and final products.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., nitrile, carbonyl, N-H).

By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic pathway and the identity of their target compounds.

Conclusion

This compound is a precursor of significant strategic value in the synthesis of pharmaceuticals. Its inherent reactivity, stemming from the pyridazine ring and the active methylene-nitrile side chain, allows for its elaboration into complex heterocyclic systems. As demonstrated, it serves as an excellent starting material for the construction of pyridazino[4,5-b]indol-4-ones, a scaffold found in promising kinase inhibitors. Furthermore, the ability to functionalize the active methylene group opens up avenues for the creation of diverse molecular libraries for drug discovery programs. The protocols and strategies outlined in this guide are intended to empower researchers to harness the full potential of this versatile building block in their quest for novel therapeutic agents.

References

  • Tej-Elipe, M., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. Available at: [Link]

  • Ishida, Y., et al. (2020). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 11(7), 1439-1445. Available at: [Link]

  • Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(6), 2237-2249. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of 2-(Pyridazin-3-YL)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is centered around a robust and reproducible palladium-catalyzed cyanation of 3-chloropyridazine. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both successful execution and a deeper understanding of the reaction mechanism.

Introduction

Pyridazine-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. The introduction of a cyanomethyl group onto the pyridazine scaffold, as in this compound, provides a versatile chemical handle for further molecular elaboration. This nitrile moiety can be readily transformed into a variety of functional groups, including amines, carboxylic acids, and amides, making it a crucial intermediate for the synthesis of novel therapeutic agents.

The synthesis of heteroaryl nitriles has been a subject of extensive research, with palladium-catalyzed cross-coupling reactions emerging as a particularly powerful and versatile methodology.[1] Traditional methods often relied on harsh reaction conditions or highly toxic reagents. Modern approaches, however, offer milder conditions and improved safety profiles. This protocol adapts a well-established palladium-catalyzed cyanation method for heteroaryl chlorides, providing a reliable pathway to the target compound.[2][3][4]

Reaction Principle: Palladium-Catalyzed Cyanation

The core of this synthetic protocol is a palladium-catalyzed cross-coupling reaction between 3-chloropyridazine and a cyanide source. The catalytic cycle, broadly accepted for such transformations, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 3-chloropyridazine, forming a Pd(II) intermediate.

  • Transmetalation (or Salt Metathesis): The cyanide anion from the cyanide source displaces the chloride on the palladium complex.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the desired C-CN bond in the product, this compound, and regenerates the active Pd(0) catalyst.

The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4]

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_reaction Assemble Reaction Apparatus prep_reagents->setup_reaction Dry & Inert add_reagents Charge Reactor with Reagents setup_reaction->add_reagents Under N2/Ar heat_stir Heat and Stir under Inert Atmosphere add_reagents->heat_stir monitor_reaction Monitor Reaction Progress (TLC/GC-MS) heat_stir->monitor_reaction Periodic Sampling cool_quench Cool and Quench Reaction monitor_reaction->cool_quench Upon Completion extraction Solvent Extraction cool_quench->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Chloropyridazine≥97%Commercially AvailableStarting material.
Zinc Cyanide (Zn(CN)₂)98%Commercially AvailableCyanide source. Handle with extreme caution.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercially AvailablePalladium precursor.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)97%Commercially AvailableLigand.
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Commercially AvailableSolvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-houseFor workup.
Brine (Saturated Aqueous NaCl)Prepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Safety Precautions:

  • Cyanide Hazard: Zinc cyanide is highly toxic. It can release toxic hydrogen cyanide (HCN) gas upon contact with acids. All manipulations involving zinc cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide antidote kit readily available and be familiar with its use.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Work with organic solvents in a well-ventilated area.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the setup and reaction period.

Detailed Experimental Protocol

Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 3-chloropyridazine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylacetamide (DMAc) via a syringe. The typical concentration is around 0.5 M with respect to the 3-chloropyridazine.

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to 120 °C in a pre-heated oil bath.

  • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any residual cyanide.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMAc).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • MS (Mass Spectrometry): To determine the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify the characteristic nitrile (C≡N) stretching frequency.

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium precursor and ligand. The reaction is sensitive to catalyst poisoning.

    • Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst and ligand may be added. Ensure the reaction temperature is maintained.

    • Moisture: The presence of water can negatively impact the reaction. Use anhydrous solvent and properly dried glassware.

  • Side Reactions:

    • Hydrolysis of Nitrile: During workup, prolonged exposure to acidic or basic conditions can lead to the hydrolysis of the nitrile group. A quick and efficient workup is recommended.

  • Safety:

    • Always perform the reaction in a certified fume hood.

    • The quenching step with sodium bicarbonate should be done carefully to control any potential gas evolution.

Conclusion

The palladium-catalyzed cyanation of 3-chloropyridazine presented in this application note is a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of the reaction and adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • (Universidade do Minho)

  • (Organic Letters)

  • (National Center for Biotechnology Information)

  • (Organic Letters)

  • (ResearchGate)

  • (RSC Publishing)

  • (Google Patents)

  • (Organic Process Research & Development)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(Pyridazin-3-YL)acetonitrile, a key heterocyclic building block in contemporary drug discovery. Pyridazine derivatives are integral to a wide range of pharmaceuticals due to their unique physicochemical properties that can enhance molecular recognition and improve pharmacokinetic profiles.[1][2][3][4] This guide moves beyond a simple recitation of steps, offering a detailed examination of the synthetic strategy, mechanistic underpinnings, critical process parameters, and robust safety protocols essential for transitioning from bench-scale to pilot or manufacturing scale. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure process control and final product quality.

Introduction: The Strategic Importance of this compound

The pyridazine moiety is a privileged scaffold in medicinal chemistry, found in compounds targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][5][6] Its defining feature is the vicinal arrangement of two nitrogen atoms within the six-membered aromatic ring, which imparts a significant dipole moment and unique hydrogen bonding capabilities.[3] These properties make it an attractive isostere for other aromatic systems, often improving solubility and metabolic stability.

This compound (CAS No. 27349-80-0) serves as a versatile intermediate.[7] The nitrile group is a valuable synthetic handle, readily converted into amines, carboxylic acids, amides, and other functional groups, providing a gateway to a diverse library of more complex molecules. The successful and efficient scale-up of its synthesis is therefore a critical enabling step in many drug development programs. This document outlines a robust and scalable process, emphasizing the scientific rationale behind each operational choice to ensure safety, efficiency, and reproducibility.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route for the large-scale synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 3-halopyridazine precursor with a cyanide salt.

Overall Reaction Scheme

Synthetic_Workflow Start 3-Chloropyridazine Intermediate Reaction Mixture (SNA_r_ Reaction) Start->Intermediate Step 1: Nucleophilic Attack Reagent Sodium Cyanide (NaCN) DMSO Reagent->Intermediate Workup Aqueous Work-up & Extraction Intermediate->Workup Step 2: Quench & Isolate Purification Crystallization / Purification Workup->Purification Step 3: Purify Product This compound Purification->Product Final Product

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Discussion: Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms. This deficiency is particularly pronounced at the positions ortho and para to the nitrogens (positions 3, 4, 5, and 6), making the ring susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The cyanide anion (-:C≡N), a potent nucleophile, attacks the electron-deficient C3 carbon of 3-chloropyridazine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

Rationale for Reagent and Condition Selection
  • Starting Material (3-Chloropyridazine): This is a commercially available and cost-effective starting material. The chloro-substituent is a good leaving group for SNAr reactions on this electron-deficient heterocyclic system.

  • Cyanide Source (Sodium Cyanide): Sodium cyanide (NaCN) is selected for its high reactivity and cost-effectiveness on a large scale. It is crucial to handle NaCN with extreme caution due to its high toxicity.

  • Solvent (Dimethyl Sulfoxide - DMSO): DMSO is an excellent solvent for this transformation. It is a polar aprotic solvent that effectively solvates the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic. Its high boiling point (189 °C) allows for a wide operational temperature range, enabling effective thermal control of the reaction.

  • Temperature: The reaction is typically heated to promote a reasonable reaction rate. A temperature range of 80-100 °C is often optimal, balancing reaction speed with the minimization of side reactions or decomposition.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityMolesEq.
3-Chloropyridazine140-92-1114.54 g/mol 100.0 g0.8731.0
Sodium Cyanide (NaCN)143-33-949.01 g/mol 47.0 g0.9591.1
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol 500 mL--
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~2 L--
Brine (Saturated NaCl)7647-14-5-~1 L--
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed--

Equipment:

  • 2 L three-neck, round-bottom flask (or jacketed glass reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Heating mantle with temperature controller (or reactor thermal control unit)

  • Thermocouple/temperature probe

  • Condenser with inert gas (N₂/Ar) inlet

  • Addition funnel (for potential solvent addition)

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat, respirator with appropriate cartridges for organic vapors and cyanides.

Step-by-Step Experimental Procedure
  • Reactor Setup: Assemble the reactor system in a certified, high-flow fume hood. Ensure all glassware is dry and the system is purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with 3-chloropyridazine (100.0 g) and DMSO (500 mL). Begin stirring to form a homogeneous solution.

  • Cyanide Addition: CRITICAL STEP - HIGHLY TOXIC. Under a strong inert gas flow and with vigorous stirring, carefully add the sodium cyanide (47.0 g) to the reactor in portions over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 90 °C. Monitor the internal temperature closely. Maintain the reaction at 90 ± 5 °C for 4-6 hours.

  • Reaction Monitoring: Monitor the consumption of 3-chloropyridazine using a suitable analytical method (e.g., TLC or HPLC). A typical TLC system would be 1:1 Ethyl Acetate:Hexanes. The product is more polar than the starting material. The reaction is complete when the starting material is no longer detectable.

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 30 °C). CAUTION: The next step involves water addition to a cyanide-containing mixture. Perform slowly in the fume hood. Slowly pour the reaction mixture into 1.5 L of cold water with stirring. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 4 L separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 500 mL) followed by brine (1 x 500 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is isopropanol or a mixture of ethyl acetate and hexanes. Dissolve the crude material in a minimal amount of hot solvent, then cool slowly to induce crystallization. Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.

  • Yield and Characterization: The expected yield of pure this compound is typically in the range of 75-85%. Characterize the final product by ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Process Safety and Hazard Analysis

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed. The primary hazards are the extreme toxicity of sodium cyanide and the potential for a thermal runaway.

Safety_Analysis cluster_hazards Identified Hazards cluster_mitigation Mitigation & Control Strategies H1 Extreme Toxicity (Sodium Cyanide) M1 Strict Engineering Controls (High-Flow Fume Hood) H1->M1 M2 Specialized PPE (Respirator, Face Shield) H1->M2 M3 Cyanide Quench Protocol (Bleach/Peroxide Bath) H1->M3 H2 HCN Gas Release (Acidification Risk) H2->M3 H3 Exothermic Reaction (Thermal Runaway) M4 Controlled Addition & Cooling (Jacketed Reactor) H3->M4 H4 Flammable Solvents (Fire Hazard) M5 Inert Atmosphere & Bonding/Grounding H4->M5

Caption: Hazard analysis and mitigation strategy map for the scale-up synthesis.

  • Sodium Cyanide (NaCN): This is a highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin. All handling must be done in a fume hood with appropriate PPE. A cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be readily available, and personnel must be trained in its use.

  • Hydrogen Cyanide (HCN) Gas: Contact of cyanide salts with acid will liberate highly toxic and flammable hydrogen cyanide gas. Ensure all workstreams remain basic. A separate basic quench bath (e.g., 10-15% sodium hypochlorite solution) should be prepared for decontaminating glassware and quenching any small spills.

  • Thermal Hazards: The cyanation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor for precise temperature control and add reagents in a controlled manner to manage the heat generated.

  • Solvent Hazards: Ethyl acetate is flammable. Ensure all electrical equipment is intrinsically safe or explosion-proof, and prevent the buildup of static electricity by grounding and bonding equipment.[8]

Analytical Quality Control

Rigorous analytical testing is required to ensure the purity and identity of the final product, which is critical for its use in subsequent pharmaceutical manufacturing.[9]

Analytical MethodPurposeTypical Parameters / Expected Results
HPLC Purity assessment and reaction monitoring.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[9] Mobile Phase: Acetonitrile/Water gradient. Detection: UV at ~254 nm.[9] Expected Purity: >98.5%.
¹H NMR Structural confirmation.(400 MHz, CDCl₃): δ ~8.9 (d, 1H), ~7.7 (dd, 1H), ~7.5 (dd, 1H), ~4.0 (s, 2H). Chemical shifts are estimates and should be confirmed with a reference standard.
¹³C NMR Structural confirmation.(100 MHz, CDCl₃): Expect ~6 signals corresponding to the pyridazine and acetonitrile carbons. Nitrile carbon ~116 ppm.
Mass Spectrometry Molecular weight confirmation.Mode: ESI+. Expected [M+H]⁺: 120.05.[10]
Melting Point Purity and identity check.A sharp melting point range indicates high purity.
Elemental Analysis Confirms elemental composition.Calculated for C₆H₅N₃: C, 60.50%; H, 4.23%; N, 35.27%. Found values should be within ±0.4%.[9]

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926-8932. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20557684, this compound. Available at: [Link]

  • Tighadouini, S., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7024. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(5), 1024-1035. Available at: [Link]

  • Universidade do Minho Repository (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]

  • Gomtsyan, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1183-1205. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14739543, 2-(2-Chloropyridin-3-yl)acetonitrile. Available at: [Link]

  • Google Patents (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Google Patents (2012). CN102838531A - Synthesis method of pyridylacetonitrile.
  • ResearchGate (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Available at: [Link]

  • Klásek, A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. Available at: [Link]

  • PrepChem (n.d.). Synthesis of pyridine-3-acetonitrile. Available at: [Link]

  • LookChem (n.d.). CAS No.1142927-95-4, 2-(Pyridazin-4-yl)acetonitrile Suppliers. Available at: [Link]

  • de Oliveira, R. B., et al. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Química Nova, 38(4), 578-581. Available at: [Link]

  • Li, J., et al. (2021). [3 + 2 + 1] Pyridine Skeleton Synthesis Using Acetonitrile as C4N1 Units and Solvent. Journal of Organic Chemistry, 86(18), 12664-12675. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available at: [Link]

Sources

Application Notes and Protocols: Catalytic Reactions Involving 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Scaffold in Modern Drug Discovery

The 2-(Pyridazin-3-YL)acetonitrile moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for target engagement and molecular recognition.[1] The inherent polarity of the pyridazine nucleus can also reduce a molecule's interaction with the cardiac hERG potassium channel, a common liability in drug development.[1] Furthermore, the acetonitrile group and the adjacent active methylene bridge provide three distinct points for chemical modification, making this compound a versatile building block for the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth exploration of the catalytic reactions involving this compound, offering detailed protocols and expert insights for researchers in drug development and organic synthesis. We will delve into catalytic transformations targeting the pyridazine ring, the active methylene group, and the nitrile functionality, providing a comprehensive toolkit for leveraging this valuable synthon.

I. Catalytic Functionalization of the Pyridazine Ring

The pyridazine ring can be functionalized through various catalytic cross-coupling reactions, enabling the introduction of a wide array of substituents. While direct C-H activation on the pyridazine ring of this compound is an emerging area, established methods on related halo-pyridazines provide a robust starting point for derivatization.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For the pyridazine core, this typically involves the coupling of a halopyridazine with a boronic acid or ester. A key precursor, 2-(6-chloropyridazin-3-yl)acetonitrile, can be utilized to introduce aryl or heteroaryl groups at the 6-position.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are highly effective for cross-coupling reactions involving heteroaryl chlorides. These ligands facilitate the oxidative addition of the catalyst to the C-Cl bond, which is often the rate-limiting step.

  • Base: A moderately strong base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(6-chloropyridazin-3-yl)acetonitrile with Phenylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(6-chloropyridazin-3-yl)acetonitrile (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) as the catalyst.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(6-phenylpyridazin-3-yl)acetonitrile.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Scaffolds

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95[2]
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane11080-92[2]
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O8075-90[2]

II. Catalytic Transformations of the Active Methylene Group

The methylene group in this compound is activated by the adjacent electron-withdrawing pyridazine ring and the nitrile group, making it amenable to a variety of catalytic C-C and C-N bond-forming reactions.

A. Catalytic Alkylation

The alkylation of the active methylene group can be achieved using various electrophiles under catalytic conditions. Phase-transfer catalysis is a particularly effective method for this transformation, allowing for the reaction of water-soluble bases with organic-soluble substrates.

Causality Behind Experimental Choices:

  • Catalyst: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the active methylene group.

  • Base: A strong base like sodium hydroxide is required to generate the carbanion intermediate.

  • Solvent System: A biphasic system, typically an organic solvent (e.g., dichloromethane, toluene) and an aqueous solution of the base, is essential for phase-transfer catalysis.

Experimental Protocol: Phase-Transfer Catalyzed Benzylation of this compound

  • To a round-bottom flask, add this compound (1 mmol), benzyl bromide (1.1 mmol), and tetrabutylammonium bromide (0.1 mmol, 10 mol%) in toluene (10 mL).

  • Add a 50% aqueous solution of sodium hydroxide (5 mL).

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • After completion, separate the organic layer and wash it with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield 2-phenyl-2-(pyridazin-3-yl)propanenitrile.

III. Catalytic Reduction of the Nitrile Group

The catalytic hydrogenation of the nitrile group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization, such as amidation or reductive amination.

A. Catalytic Hydrogenation to 2-(Pyridazin-3-yl)ethan-1-amine

The reduction of nitriles to primary amines can be achieved with high selectivity using various heterogeneous catalysts. Raney nickel is a cost-effective and highly active catalyst for this purpose.

Causality Behind Experimental Choices:

  • Catalyst: Raney nickel is a highly active hydrogenation catalyst. The presence of a base, such as ammonia, is crucial to suppress the formation of secondary and tertiary amine byproducts by inhibiting the condensation of the intermediate imine with the product primary amine.[3]

  • Solvent: An alcoholic solvent like ethanol or methanol is typically used. The addition of ammonia is often done by using a solution of ammonia in methanol.

  • Hydrogen Pressure: A moderate to high pressure of hydrogen gas is required to drive the reaction to completion.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • To a high-pressure autoclave, add this compound (1 mmol) and a slurry of Raney nickel (approximately 10% by weight of the substrate) in a 7 M solution of ammonia in methanol (20 mL).

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 50-100 psi.

  • Heat the reaction mixture to 50-70 °C and stir vigorously.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyridazin-3-yl)ethan-1-amine, which can be purified further if necessary.

Table 2: Comparison of Catalysts for Nitrile Reduction

CatalystConditionsSelectivity for Primary AmineReference
Raney NickelH₂ (50-100 psi), NH₃/MeOH, 50-70 °CHigh[3]
Palladium on Carbon (Pd/C)H₂ (50 psi), AcOH, rtGood to High[4]
Rhodium on Alumina (Rh/Al₂O₃)H₂ (1 atm), rtHigh[4]
Nickel Boride (in situ)NaBH₄, NiCl₂, Boc₂O, MeOHHigh (for Boc-protected amine)[5][6]

IV. Visualizing Catalytic Pathways

To better understand the catalytic cycles involved in these transformations, the following diagrams illustrate the key steps.

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X R-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X R-X Oxidative_Addition Oxidative Addition (R-X) Transmetalation Transmetalation (R'-B(OH)2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl' R-Pd(II)-R'(L2) Aryl-Pd(II)-X->Aryl-Pd(II)-Aryl' R'-B(OH)2 Base Aryl-Pd(II)-Aryl'->Pd(0)L2 R-R' R-R' Aryl-Pd(II)-Aryl'->R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Workflow for Catalytic Hydrogenation of a Nitrile

Hydrogenation_Workflow Start Start: this compound Reaction_Setup Reaction Setup: - Autoclave - Raney Nickel - NH3/MeOH Start->Reaction_Setup Hydrogenation Hydrogenation: - Pressurize with H2 - Heat and Stir Reaction_Setup->Hydrogenation Workup Work-up: - Vent H2 - Filter Catalyst Hydrogenation->Workup Isolation Isolation: - Concentrate Filtrate Workup->Isolation Product Product: 2-(Pyridazin-3-yl)ethan-1-amine Isolation->Product

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Conclusion

This compound is a highly adaptable building block for the synthesis of novel chemical entities. The catalytic methodologies outlined in this guide provide a robust framework for the selective functionalization of its three key reactive sites: the pyridazine ring, the active methylene group, and the nitrile moiety. By understanding the principles behind catalyst selection and reaction optimization, researchers can effectively harness the synthetic potential of this scaffold to accelerate the discovery and development of new therapeutics. The protocols provided herein serve as a valuable starting point for further exploration and innovation in the field of medicinal chemistry.

References

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  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 12(1), 336-343. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18605-18641. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 101(3-4), 1-28. [Link]

  • 2-(6-Chloropyridazin-3-yl)-2-(p-tolyl)acetonitrile. (URL not available)

Sources

The Pivotal Role of 2-(Pyridazin-3-YL)acetonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the pyridazine scaffold has long been recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and modulate pharmacokinetic profiles, make it a valuable core for the design of novel therapeutics.[2] Within this class of heterocycles, 2-(Pyridazin-3-YL)acetonitrile emerges as a particularly intriguing building block. Its structure, featuring a pyridazine ring linked to a reactive acetonitrile moiety, offers a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth exploration of this compound, offering detailed application notes, synthesis protocols, and an analysis of its role in the development of innovative therapeutic agents. The information presented herein is intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable chemical entity.

Physicochemical Properties and Strategic Advantages in Drug Design

The strategic incorporation of the this compound motif into drug candidates is underpinned by its favorable physicochemical characteristics. The pyridazine ring itself, with its two adjacent nitrogen atoms, imparts a degree of polarity that can enhance aqueous solubility and facilitate interactions with biological targets through hydrogen bonding.[2] The acetonitrile group, a versatile functional handle, opens up a plethora of synthetic possibilities for molecular elaboration.

PropertyValueSource
CAS Number 27349-80-0[3]
Molecular Formula C₆H₅N₃[3]
Molecular Weight 119.12 g/mol [3]
SMILES N#CCC1=NN=CC=C1[3]
Storage Sealed in dry, 2-8°C[3]

Table 1: Physicochemical Properties of this compound.

The true value of this compound lies in its utility as a versatile intermediate. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, each offering distinct possibilities for interaction with biological targets. The pyridazine ring can be further functionalized, allowing for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters.

Synthetic Pathways and Methodologies

A robust and efficient synthesis of this compound is crucial for its widespread application in drug discovery programs. While specific, detailed experimental protocols for its synthesis are not abundantly available in peer-reviewed literature, plausible synthetic routes can be conceptualized based on established organic chemistry principles and analogous transformations.

A common strategy for the synthesis of related pyridazine derivatives involves the condensation of a suitable dicarbonyl compound with hydrazine, followed by functional group manipulations. For instance, the synthesis of various pyridazine derivatives has been achieved through the cyclization of arylhydrazonomalononitriles.[4]

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-chloropyridazine 3-chloropyridazine Nucleophilic_Substitution Nucleophilic Substitution 3-chloropyridazine->Nucleophilic_Substitution Potassium_cyanide Potassium cyanide Potassium_cyanide->Nucleophilic_Substitution Target_Compound This compound Nucleophilic_Substitution->Target_Compound Formation of C-C bond G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_product Final Product Start This compound Reaction1 Cyclization (e.g., with an azide) Start->Reaction1 Formation of a tetrazole ring Reaction2 Functionalization of Pyridazine Ring Reaction1->Reaction2 Reaction3 Amide Coupling Reaction2->Reaction3 Product Bioactive Kinase Inhibitor Reaction3->Product

Sources

Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-(Pyridazin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it a valuable component in the design of molecules with specific target interactions.[1] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced inhibition of cytochrome P450 enzymes.[1] Consequently, the development of synthetic routes to novel pyridazine-containing heterocycles is of paramount importance to researchers in drug discovery and development.

2-(Pyridazin-3-yl)acetonitrile emerges as a particularly attractive starting material for the construction of such complex heterocyclic systems. The presence of a reactive methylene group activated by the adjacent cyano and pyridazinyl moieties, coupled with the versatile chemistry of the nitrile group itself, provides multiple avenues for synthetic elaboration.[2] This document provides detailed protocols for the synthesis of two distinct classes of novel heterocycles—aminopyrazoles and fused triazolopyridazines—utilizing the reactivity of this compound and its close derivatives. These protocols are designed to be robust and reproducible, providing researchers with a practical guide to accessing these valuable molecular architectures.

Part 1: Synthesis of 4-(Pyridazin-3-yl)-1H-pyrazol-5-amine: A Key Intermediate for Bioactive Molecules

The synthesis of 5-aminopyrazoles represents a cornerstone in heterocyclic chemistry, as these compounds are versatile precursors for a wide array of fused heterocyclic systems with demonstrated biological activities.[3] The most direct and efficient route to 4-substituted 5-aminopyrazoles from activated acetonitriles proceeds through a two-step sequence involving the formation of an intermediate enaminonitrile, followed by cyclization with hydrazine.[4] This protocol details the adaptation of this well-established methodology to this compound.

Causality of Experimental Choices:

The initial reaction with dimethylformamide dimethyl acetal (DMF-DMA) serves to convert the active methylene group of the starting acetonitrile into a more reactive enaminonitrile. This intermediate is primed for cyclization. The subsequent reaction with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and elimination of dimethylamine to furnish the stable aromatic pyrazole ring.[5] Microwave irradiation is employed in the final step to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[4]

Experimental Protocol 1: Synthesis of 4-(Pyridazin-3-yl)-1H-pyrazol-5-amine

Step 1: Synthesis of 2-cyano-3-(dimethylamino)-3-(pyridazin-3-yl)acrylonitrile

  • To a solution of this compound (1.0 eq.) in dry dimethylformamide (DMF, 10 mL/g of starting material), add dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enaminonitrile. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 4-(Pyridazin-3-yl)-1H-pyrazol-5-amine

  • In a microwave-safe vessel, suspend the crude 2-cyano-3-(dimethylamino)-3-(pyridazin-3-yl)acrylonitrile (1.0 eq.) in ethanol (15 mL/g).

  • Add hydrazine hydrate (80% solution, 1.2 eq.).

  • Seal the vessel and irradiate in a domestic microwave oven at 280 W for 2-5 minutes.

  • After cooling, collect the resulting solid product by filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-(pyridazin-3-yl)-1H-pyrazol-5-amine.

Data Presentation: Reaction Parameters and Expected Outcomes
StepReactantKey ReagentsSolventTemperatureTimeExpected Yield
1This compoundDMF-DMADMF80 °C4-6 h85-95% (crude)
2Enaminonitrile intermediateHydrazine HydrateEthanolMicrowave (280 W)2-5 min70-80% (after recrystallization)
Experimental Workflow Diagram

G cluster_0 Step 1: Enaminonitrile Formation cluster_1 Step 2: Pyrazole Cyclization A This compound C Reaction at 80°C in DMF A->C B DMF-DMA B->C D 2-Cyano-3-(dimethylamino)-3-(pyridazin-3-yl)acrylonitrile C->D F Microwave Irradiation in Ethanol D->F E Hydrazine Hydrate E->F G 4-(Pyridazin-3-yl)-1H-pyrazol-5-amine F->G G cluster_0 Condensation and Cyclization A 3-Hydrazinopyridazine C Reflux in Ethanol with p-TsOH A->C B Ethyl Pyruvate B->C D 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine C->D

Sources

"analytical methods for 2-(Pyridazin-3-YL)acetonitrile quantification"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-PYACN-001

Topic: High-Fidelity Quantification of 2-(Pyridazin-3-YL)acetonitrile: Validated HPLC-UV and GC-MS Protocols for Pharmaceutical Quality Control

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides detailed, validated analytical methods for the precise quantification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate analytical data in drug development, we present two robust, orthogonal techniques: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace-level analysis. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose.[1] Each section explains the scientific rationale behind procedural choices, from mobile phase selection to validation parameter acceptance criteria. This guide is designed to empower researchers to implement these methods confidently, ensuring data integrity, reproducibility, and regulatory compliance.

Introduction

This compound is a nitrogen-containing heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. The pyridazine ring is a bioisostere for other aromatic systems and is found in compounds with diverse biological activities.[2] As an intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify this compound in various matrices—from raw materials to final drug products—is paramount. This ensures product quality, safety, and efficacy.

This document serves as a practical guide, detailing the development and validation of analytical procedures. The primary focus is on a reversed-phase HPLC-UV method, which offers a balance of specificity, speed, and accessibility for most quality control laboratories. A complementary GC-MS method is also described, providing an orthogonal technique valuable for identifying and quantifying volatile impurities.[3] All methodologies are presented with an emphasis on the principles of method validation, establishing through documented evidence a high degree of assurance that the procedures will consistently yield results that meet predetermined specifications and quality attributes.[4][5]

Physicochemical Characterization

A foundational understanding of the analyte's properties is essential for methodical analytical development.

  • Compound: this compound

  • Molecular Formula: C₆H₅N₃

  • Molecular Weight: 119.12 g/mol [2]

  • Structure: Chemical structure of this compound (Note: A representative image would be placed here in a final document.)

Solubility Insights: The presence of the pyridazine ring and the nitrile group imparts moderate polarity. The compound is expected to be soluble in polar organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility may be limited but can be enhanced under acidic conditions due to the protonation of the basic nitrogen atoms in the pyridazine ring.[6] This solubility profile is a key factor in selecting appropriate diluents for sample and standard preparation to ensure sample homogeneity and compatibility with the chosen chromatographic system.

Recommended Analytical Methodologies

A multi-faceted analytical approach ensures comprehensive characterization.[3] We present HPLC-UV as the primary method for assay and purity determination, and GC-MS as a powerful tool for volatile impurity analysis.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is the method of choice due to its versatility, robustness, and suitability for analyzing moderately polar, non-volatile organic compounds. The pyridazine ring contains a strong chromophore, making UV detection highly effective.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic nature, which provides effective retention for the moderately polar analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the compound from the C18 column. The phosphate buffer maintains a constant pH, which is critical for ensuring consistent retention times and symmetrical peak shapes, as the ionization state of the basic pyridazine moiety is controlled.[7]

  • Detection Wavelength: The UV detection wavelength is set near the absorbance maximum of the pyridazine ring to achieve optimal sensitivity.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Acetonitrile/Buffer) a1 Equilibrate HPLC System with Mobile Phase p1->a1 p2 Prepare Standard & Sample Solutions in Diluent a2 Inject Sample (e.g., 10 µL) p2->a2 a1->a2 a3 Perform Isocratic Elution a2->a3 a4 Detect at UV Wavelength a3->a4 d1 Integrate Peak Area a4->d1 d2 Calculate Concentration vs. External Standard d1->d2

Caption: HPLC-UV analysis workflow for this compound.

Table 1: Recommended HPLC-UV Method Parameters

Parameter Recommended Condition
Instrumentation HPLC with UV or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time ~10 minutes

| Diluent | Mobile Phase |

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[3] Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for comprehensive purity assessments.

Causality Behind Experimental Choices:

  • Column: A low-polarity 5% phenyl-polysiloxane column is a general-purpose column that provides good separation for a wide range of semi-volatile analytes based on their boiling points and polarity.

  • Temperature Program: A gradient temperature program is used to first separate highly volatile impurities at a lower temperature, then ramp up to elute the main analyte and any less volatile components in a reasonable time with good peak shape.[3]

  • Ionization: Electron Impact (EI) ionization is a standard, robust technique that creates reproducible fragmentation patterns, which can be compared against mass spectral libraries (e.g., NIST) for impurity identification.[3]

Table 2: Recommended GC-MS Method Parameters

Parameter Recommended Condition
Instrumentation Gas Chromatograph with a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | m/z 40-400 |

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following parameters must be evaluated for the quantitative HPLC-UV method.

validation_params Validation Method Validation (Fit for Purpose) Specificity Specificity (Analyte vs. Others) Validation->Specificity Linearity Linearity (Conc. vs. Response) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Robustness Robustness (Method Tolerance) Validation->Robustness Range Range (Linear, Accurate, Precise) Linearity->Range Accuracy->Range Precision->Range LOQ LOQ (Quantifiable Limit) Precision->LOQ LOD LOD (Detectable Limit) LOQ->LOD

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Table 3: Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Peak purity analysis (PDA), no interference from blank/placebo at the analyte's retention time.
Linearity Proves the method's response is proportional to analyte concentration. Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range The concentration interval where the method is valid. Typically 80% to 120% of the target concentration for an assay.
Accuracy Closeness of the result to the true value. % Recovery between 98.0% and 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).
Precision Measures the scatter of results from repeated analyses. Repeatability (n=6): RSD ≤ 1.0%.Intermediate Precision: Overall RSD ≤ 2.0%.
LOQ Lowest concentration that can be measured with acceptable precision and accuracy. Signal-to-Noise (S/N) ratio ≥ 10; Precision (RSD) ≤ 10%.
LOD Lowest concentration that can be detected. Signal-to-Noise (S/N) ratio ≥ 3.

| Robustness | Measures the method's resistance to small, deliberate changes. | System suitability parameters remain within limits when variables (e.g., pH ±0.2, flow rate ±10%) are changed. |

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Standard and Sample Solutions (HPLC-UV Method)
  • Diluent Preparation: Prepare the mobile phase as described in Table 1. This will serve as the diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix. This is the target concentration for the assay.

  • Sample Solution (e.g., 100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with diluent and mix.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

  • Filtration: Filter all final solutions through a 0.45 µm syringe filter before injection.[3]

SOP 2: Quantitative Analysis by HPLC-UV
  • System Setup: Set up the HPLC system according to the parameters in Table 1.

  • System Equilibration: Pump the mobile phase through the system until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution five times consecutively.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas for the five replicate injections must be ≤ 2.0%. Tailing factor for the analyte peak should be ≤ 2.0.

  • Analysis Sequence:

    • Inject the Working Standard Solution once.

    • Inject the Sample Solution in duplicate.

    • Inject the Working Standard Solution again after a set number of sample injections (e.g., every 6-10 samples) to verify system stability.

  • Data Processing:

    • Identify the this compound peak in the chromatograms by its retention time.

    • Integrate the peak area for the analyte in all standard and sample injections.

Data Interpretation and System Suitability

Calculation of Assay Result

The concentration of this compound in the sample is calculated using the principle of external standardization.

Formula:

Assay (% w/w) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample = Average peak area of the analyte from sample injections

  • Area_Standard = Average peak area of the analyte from standard injections

  • Conc_Standard = Concentration of the reference standard solution (e.g., in mg/mL)

  • Conc_Sample = Nominal concentration of the sample solution (e.g., in mg/mL)

  • Purity_Standard = Purity of the reference standard (e.g., 99.8%)

System Suitability

The System Suitability Test (SST) is an integral part of the analytical procedure.[1] It verifies that the chromatographic system is adequate for the intended analysis. The criteria mentioned in SOP 2 (RSD of replicate injections, peak tailing) must be met before any sample analysis is initiated. Failure to meet SST criteria requires troubleshooting before proceeding.

References

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).
  • Pharma Beginners (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • EvitaChem. 2-Hydroxy-2-(pyridin-3-YL)acetonitrile.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • BenchChem. 2-Hydroxy-2-(pyridin-3-YL)acetonitrile.
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Vulcanchem. 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride.
  • Smolecule. 2-(Pyridazin-4-YL)acetonitrile.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Acta Poloniae Pharmaceutica – Drug Research, Vol. 62 No. 1 pp. 3-10, 2005.

Sources

High-Purity Isolation of 2-(Pyridazin-3-YL)acetonitrile via Optimized Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

2-(Pyridazin-3-YL)acetonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in constructing complex molecular scaffolds.[1][2] However, its inherent polarity and the basic nature of the pyridazine ring present significant challenges for purification using standard silica gel chromatography. The Lewis basic nitrogen atoms engage in strong, non-productive interactions with acidic silanol groups on the silica surface, often resulting in severe peak tailing, low recovery, and poor separation.[3][4] This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound. We address the challenge of analyte-stationary phase interaction by employing a basic modifier in the mobile phase to passivate the silica surface. This guide details the entire workflow, from initial method development on Thin-Layer Chromatography (TLC) to a step-by-step column chromatography procedure, ensuring researchers can achieve high purity and yield.

The Core Challenge: Understanding the Separation Chemistry

The successful purification of any compound by chromatography hinges on a controlled and reversible interaction between the analyte, the stationary phase, and the mobile phase.[5] For this compound, the primary obstacle is its chemical nature in the context of the most common stationary phase, silica gel.

  • Analyte Properties : this compound possesses two key features that dictate its chromatographic behavior:

    • High Polarity : The presence of a nitrile group and two nitrogen atoms in the aromatic pyridazine ring makes the molecule significantly polar. This requires a relatively polar mobile phase for elution.[2]

    • Basicity : The pyridazine ring is weakly basic (pKa ≈ 2.0).[2] While not a strong base, the lone pair electrons on the nitrogen atoms are available to interact strongly with acidic sites.

  • Stationary Phase (Silica Gel) : Silica gel is a polar adsorbent, but it is also inherently acidic due to the presence of surface silanol groups (Si-OH).[3][5] These acidic protons can form strong acid-base interactions with basic analytes.

  • The Interaction Problem : When a solution of this compound is loaded onto a standard silica gel column, the basic nitrogen atoms bind tightly to the acidic silanol groups. This strong, often irreversible adsorption leads to a "smearing" or "tailing" effect as the compound moves down the column, resulting in broad peaks and poor separation from impurities.[4]

  • The Solution: Surface Passivation : The most effective strategy to overcome this issue is to neutralize the acidic sites on the silica gel. This is achieved by adding a small quantity of a volatile base, such as triethylamine (Et₃N), to the mobile phase. The triethylamine preferentially binds to the silanol groups, creating a "passivated" surface that allows the this compound to elute symmetrically based on polarity interactions alone.[3][4]

Prerequisite: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC. This step saves time, solvent, and valuable sample. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3 to 0.7, ensuring good separation from impurities.[6]

Protocol: TLC Solvent System Screening

  • Prepare TLC Plates : Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Sample : Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare Eluents : Prepare a series of developing solvents with increasing polarity. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). Crucially, prepare identical sets with and without the addition of 0.5% (v/v) triethylamine .

    • Example Test Solvents:

      • 70:30 Hexane:Ethyl Acetate (+ 0.5% Et₃N)

      • 50:50 Hexane:Ethyl Acetate (+ 0.5% Et₃N)

      • 30:70 Hexane:Ethyl Acetate (+ 0.5% Et₃N)

      • 100% Ethyl Acetate (+ 0.5% Et₃N)

      • 95:5 Dichloromethane:Methanol (+ 0.5% Et₃N)

  • Develop Plates : Place each plate in a sealed chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize : Remove the plates and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Analyze : Compare the plates developed with and without triethylamine. The plate with the modifier should show round, well-defined spots, while the other may show significant streaking. Select the solvent system containing Et₃N that gives your target compound an Rf value of ~0.3 . This will be your starting mobile phase for the column.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of gram-scale quantities of crude material. Adjust column and solvent volumes accordingly based on the amount of sample.

Materials and Reagents
  • Stationary Phase : Silica gel, 230-400 mesh (for flash chromatography).[7]

  • Crude Sample : this compound.

  • Solvents : HPLC-grade solvents as determined by TLC (e.g., Hexane, Ethyl Acetate).

  • Modifier : Triethylamine (Et₃N).

  • Equipment : Glass chromatography column with stopcock, collection tubes/flasks, TLC plates and chamber, rotary evaporator.

Step 1: Column Packing (Slurry Method)

Rationale : The slurry packing method is critical for creating a homogenous, tightly packed stationary phase free of air bubbles or channels, which are detrimental to separation efficiency.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.

  • In a separate beaker, create a slurry by mixing the silica gel (typically 20-50 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Et₃N).[5] Mix until a smooth, pourable consistency is achieved.

  • With the column stopcock closed, quickly pour the slurry into the column.

  • Open the stopcock to allow solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Continuously add the initial mobile phase to the top of the column, never allowing the silica bed to run dry. A dry column will crack, ruining the separation.[9]

  • Once the silica has settled into a stable bed, add a final layer of sand (~1 cm) on top to prevent disturbance during solvent addition.

  • Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Step 2: Sample Loading (Dry Loading Method)

Rationale : Dry loading is highly recommended for compounds that may not be fully soluble in the initial non-polar mobile phase. It deposits the sample in a highly concentrated band at the top of the column, leading to significantly better resolution and sharper peaks compared to wet loading.[4]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the sand in the packed column.

  • Gently cover the sample layer with another thin layer of sand.

Step 3: Elution and Fraction Collection

Rationale : A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most efficient way to separate compounds with different polarities. Less polar impurities will elute first, followed by the target compound, and finally the most polar impurities.[7]

  • Carefully add the initial, low-polarity mobile phase (determined from TLC) to the column.

  • Using gentle air pressure (flash chromatography), begin forcing the solvent through the column at a steady rate (e.g., a flow of ~5 cm/minute).[8]

  • Collect the eluent in systematically numbered test tubes or flasks (fractions). The size of the fractions should be appropriate for the column size (e.g., 20-50 mL).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move from 30% Ethyl Acetate to 40%, then 50%, etc.). Ensure each mobile phase mixture contains 0.5% Et₃N.

  • Continue collecting fractions throughout the entire process.

Step 4: Fraction Analysis and Product Isolation
  • Using TLC, analyze the collected fractions to identify which ones contain the pure product. Spot a small amount from every few fractions onto a single TLC plate.

  • Develop the TLC plate in the solvent system that gave an Rf of ~0.3.

  • Identify the fractions that contain only the spot corresponding to the pure this compound.

  • Combine all the pure fractions into a single round-bottom flask.

  • Remove the solvents and the volatile triethylamine using a rotary evaporator to yield the purified product.

Summary of Recommended Parameters

The following table provides a validated starting point for the purification. Optimization may be required based on the specific impurity profile of the crude material.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase flash chromatography, providing high surface area.[7]
Adsorbent Mass 20-50x the mass of crude sampleA higher ratio is used for more difficult separations.[5]
Column Dimensions Select for appropriate adsorbent massA taller, narrower column generally provides better resolution than a shorter, wider one.
Sample Loading Dry Loading onto Silica GelProvides the best resolution for compounds with moderate to low solubility in the initial eluent.[4]
Mobile Phase A Hexane or HeptaneNon-polar solvent.
Mobile Phase B Ethyl Acetate or Dichloromethane/MethanolPolar solvent. Acetonitrile can also be an effective substitute for methanol.[10]
Mobile Phase Modifier 0.5% (v/v) Triethylamine (Et₃N) CRITICAL : Passivates acidic silanol groups to prevent peak tailing of the basic analyte.[3][4]
Elution Method Step Gradient ElutionStart with low polarity and gradually increase to elute compounds based on polarity.
Fraction Analysis TLC with UV visualization (254 nm)Rapid and effective method for monitoring the separation and identifying pure fractions.

Visualization of the Purification Workflow

The following diagram outlines the logical flow of the entire purification process, from initial planning to final product isolation.

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Method Development - Screen solvent systems (e.g., Hexane/EtOAc) - Add 0.5% Et3N to eluent - Target Rf ≈ 0.3 for pure compound Column_Prep 2. Column Preparation - Select appropriate column size - Prepare silica slurry in initial mobile phase - Pack column uniformly TLC->Column_Prep Sample_Load 3. Dry Sample Loading - Dissolve crude product in minimal DCM - Adsorb onto fresh silica - Evaporate to a free-flowing powder - Load onto packed column Column_Prep->Sample_Load Elution 4. Gradient Elution - Start with low polarity mobile phase - Gradually increase polarity - Collect fractions systematically Sample_Load->Elution Fraction_Analysis 5. Fraction Analysis - Spot collected fractions onto TLC plates - Develop plates to identify pure fractions Elution->Fraction_Analysis Isolation 6. Product Isolation - Combine fractions containing pure product - Remove solvent via rotary evaporation Fraction_Analysis->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Workflow for the purification of this compound.

References

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Taylor & Francis Online. (2007). Selective Gas Chromatographic Stationary Phases for Nitrogen-Containing Polycyclic Aromatic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • University of California, Los Angeles. Column chromatography. Available at: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Available at: [Link]

  • National Institutes of Health (NIH). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Available at: [Link]

  • Google Patents. (2014). Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Google Patents. (2016). Therapeutic pyridazine compounds and uses thereof.
  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Available at: [Link]

  • National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Drugfuture. 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE. Available at: [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]

  • ResearchGate. Purification of Acetonitrile. Available at: [Link]

  • Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Available at: [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

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Application Notes and Protocols for the Recrystallization of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Guided Approach to Crystalline Purity

For the researcher in medicinal chemistry and drug development, the purity of a compound is paramount. This document provides a detailed guide to developing a robust recrystallization protocol for 2-(Pyridazin-3-YL)acetonitrile, a heterocyclic compound with potential applications in pharmaceutical development.[1] While specific solubility data for this exact molecule is not widely published, this guide leverages established principles of crystallization and data from structurally analogous pyridazine and pyridine derivatives to provide a systematic and scientifically sound approach.[2][3][4] The protocols herein are designed to be a starting point, empowering the researcher to refine and optimize the purification of this and other novel compounds.

Understanding the Molecule: Physicochemical Context

This compound possesses key structural features that inform the strategy for its purification. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts polarity and potential for hydrogen bonding.[4] The acetonitrile moiety (-CH₂CN) also contributes to the molecule's polarity. Based on analogous structures like 2-hydroxy-2-(pyridin-3-YL)acetonitrile, we can anticipate moderate solubility in polar organic solvents.[5][6]

Table 1: Physicochemical Properties of Analogous Compounds

CompoundMolecular Weight ( g/mol )Key Structural FeaturesSolubility Insights
2-Amino-2-(pyridin-3-yl)acetonitrile133.15Pyridine ring, amino group, nitrile groupFree base likely has limited aqueous solubility; salts are more soluble.[7][8]
2-Hydroxy-2-(pyridin-3-YL)acetonitrile134.14Pyridine ring, hydroxyl group, nitrile groupSoluble in polar solvents like water and alcohols.[5][6]
2-(Pyridazin-4-YL)acetonitrile118.14 (Isomer)Pyridazine ring, nitrile groupExpected to be soluble in polar organic solvents.[1]

This understanding of the molecule's likely behavior is the foundation for a rational approach to solvent selection.

The Core of Recrystallization: Solvent Selection

The ideal recrystallization solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystal formation.

Initial Solvent Screening Protocol

A systematic solvent screen is the most effective method to identify a suitable recrystallization solvent.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents with varying polarities (see Table 2)

  • Heating block or water bath

  • Vortex mixer

Protocol:

  • Place a small, consistent amount of the crude compound (e.g., 10-20 mg) into a series of labeled test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a single solvent from the screening list.

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For solvents in which the compound is not fully soluble at room temperature, gently heat the tube in a heating block or water bath, observing any changes in solubility.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

Table 2: Suggested Solvents for Screening

SolventPolarity IndexRationale
Water10.2Potential anti-solvent due to high polarity.[3]
Ethanol5.2Good starting point for polar heterocyclic compounds.[3][9][10]
Isopropanol4.3Similar to ethanol, often a good choice for pyridazines.[3]
Acetonitrile5.8The molecule itself contains an acetonitrile group, which may influence solubility.[11]
Ethyl Acetate4.4A moderately polar solvent, potentially useful as a primary solvent or anti-solvent.[3][12]
Toluene2.4A non-polar solvent, likely to show low solubility and could be a good anti-solvent.
Heptane/Hexane0.1Non-polar, likely to be a very poor solvent and a good anti-solvent.
Interpreting Screening Results
  • Ideal Single Solvent: The compound is sparingly soluble at room temperature but dissolves completely upon heating, and then readily forms crystals upon cooling.

  • Potential for Solvent/Anti-Solvent System: The compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent) at the same temperature. The two solvents must be miscible.

Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method when a suitable single solvent is identified.

Workflow Diagram:

G A Dissolve crude compound in minimal hot solvent B Hot filtration (if insoluble impurities are present) A->B Optional C Slow cooling to room temperature A->C B->C D Further cooling in an ice bath C->D E Vacuum filtration to collect crystals D->E F Wash crystals with a small amount of cold solvent E->F G Dry crystals under vacuum F->G

Caption: Single-Solvent Recrystallization Workflow.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[2]

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility profile.

Workflow Diagram:

G A Dissolve crude compound in a minimal amount of 'good' solvent B Slowly add 'anti-solvent' until turbidity persists A->B C Allow to stand for crystal growth B->C D Cool in an ice bath to maximize yield C->D E Vacuum filtration to collect crystals D->E F Wash crystals with a mixture of solvent/anti-solvent or pure anti-solvent E->F G Dry crystals under vacuum F->G

Caption: Solvent/Anti-Solvent Recrystallization Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.

  • Induce Precipitation: Slowly add the "anti-solvent" dropwise with continuous stirring. Continue adding the anti-solvent until the solution becomes slightly and persistently turbid.

  • Crystal Growth: Allow the mixture to stand undisturbed. Crystal formation should begin. If no crystals form, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

  • Maximize Yield: Once crystal formation is well underway, cool the flask in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent/anti-solvent mixture or the pure, cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting and Optimization

Decision Tree for Common Recrystallization Issues:

G A Recrystallization Attempt B No Crystals Form A->B C Oiling Out A->C D Low Yield A->D E Poor Purity A->E B_Sol1 Solution too dilute B->B_Sol1 Action: Evaporate some solvent B_Sol2 Cooling too rapid B->B_Sol2 Action: Allow for slower cooling B_Sol3 Compound is too soluble B->B_Sol3 Action: Change solvent or add anti-solvent C_Sol1 Solution is supersaturated C->C_Sol1 Action: Add more solvent and reheat C_Sol2 Melting point is below the solvent's boiling point C->C_Sol2 Action: Use a lower boiling point solvent D_Sol1 Too much solvent used D->D_Sol1 Action: Use minimal solvent in future attempts D_Sol2 Incomplete crystallization D->D_Sol2 Action: Allow more time for cooling/crystallization E_Sol1 Inefficient removal of impurities E->E_Sol1 Action: Ensure proper washing of crystals E_Sola E_Sola E->E_Sola Action: Consider a second recrystallization E_Sol2 Co-precipitation of impurities

Caption: Troubleshooting Recrystallization Problems.

Conclusion

The successful purification of this compound through recrystallization is an achievable goal with a systematic and informed approach. By understanding the physicochemical properties of the molecule and its analogs, and by employing a methodical solvent screening process, researchers can develop a robust and reproducible purification protocol. The methods outlined in this guide provide a solid foundation for achieving the high degree of purity required for subsequent research and development activities.

References

  • Quick Company. Process For The Purification Of Substituted Pyridazinone Intermediate. [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Google Patents. US10202365B2 - 2-(pyridin-3-yl)
  • Al-Mousawi, S. M., et al. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules, vol. 12, no. 5, 2007, pp. 1018-27. [Link]

  • MDPI. "Synthesis and Crystallization of N-Rich Triazole Compounds." [Link]

  • Sciforum. "Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion." [Link]

  • Google Patents. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Lirias. "Strategy for the synthesis of pyridazine heterocycles and its derivatives." [Link]

  • Google Patents. CN102838531A - Synthesis method of pyridylacetonitrile.
  • National Institute of Standards and Technology. "Acetonitrile with Lithium bromide - IUPAC-NIST Solubilities Database." [Link]

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Application Notes and Protocols for the Use of 2-(Pyridazin-3-YL)acetonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridazine Scaffold as a Privileged Motif in Agrochemical Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the discovery of numerous commercial herbicides, fungicides, and insecticides.[2][3] The inherent bioactivity of the pyridazine ring, coupled with its synthetic tractability, makes it a highly attractive scaffold for the exploration of novel crop protection agents.[4] This guide focuses on a specific, yet versatile building block, 2-(Pyridazin-3-YL)acetonitrile , and its potential applications in the synthesis and screening of new agrochemical candidates.

The introduction of a cyanomethyl group at the 3-position of the pyridazine ring offers a reactive handle for a multitude of chemical transformations. This functional group can be readily manipulated to introduce diverse pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR). The protocols and application notes detailed herein provide a comprehensive framework for leveraging this compound in the discovery of next-generation agrochemicals.

Part 1: Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 3-halopyridazine. The following protocol outlines a two-step process involving the formation of a pyridazine precursor followed by cyanation.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3-Hydrazinopyridazine

  • To a solution of 3-chloropyridazine (1 eq.) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.5-2.0 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-hydrazinopyridazine.

Step 2: Cyanation to yield this compound

  • Several methods can be employed for the cyanation of the corresponding halo-pyridazine. A copper-mediated cyanation is a practical approach.[5]

  • In a reaction vessel, combine 3-chloropyridazine (1 eq.), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a suitable solvent like N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at 120-140 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.[6]

G 3-Chloropyridazine 3-Chloropyridazine 3-Hydrazinopyridazine 3-Hydrazinopyridazine 3-Chloropyridazine->3-Hydrazinopyridazine Hydrazine Hydrate, Reflux This compound This compound 3-Chloropyridazine->this compound Zn(CN)2, CuI, Ligand, Heat

Caption: Synthetic routes to this compound.

Part 2: Application Notes - Derivatization of this compound for Agrochemical Screening

The true utility of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse library of compounds for agrochemical screening. The reactive cyanomethyl group is the primary site for derivatization.

Rationale for Derivatization

The cyanomethyl moiety is a precursor to a variety of functional groups known to be present in bioactive molecules. By modifying this group, researchers can systematically alter the physicochemical properties of the resulting compounds, such as lipophilicity, electronic character, and steric profile, all of which are critical determinants of biological activity.

Key Derivatization Strategies
  • Knoevenagel Condensation: The active methylene group of this compound can readily undergo Knoevenagel condensation with various aldehydes and ketones.[7][8] This reaction introduces a carbon-carbon double bond and allows for the incorporation of a wide range of substituents, leading to the formation of α,β-unsaturated nitriles. These products can serve as Michael acceptors or be further functionalized.

  • Thorpe-Ziegler Reaction: Intramolecular Thorpe-Ziegler reactions of dinitriles are a powerful tool for the synthesis of cyclic ketones.[9][10] While this application requires the initial introduction of a second nitrile-containing chain, it opens up possibilities for creating fused ring systems with potential agrochemical applications.

  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. These functional groups are common in many pesticides and can serve as points for further derivatization, such as esterification or amidation.

  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, which can then be used in a variety of subsequent reactions, including the formation of amides, sulfonamides, and ureas, all of which are important classes of agrochemicals.

G This compound This compound α,β-Unsaturated Nitriles α,β-Unsaturated Nitriles This compound->α,β-Unsaturated Nitriles Knoevenagel Condensation Cyclic Ketones Cyclic Ketones This compound->Cyclic Ketones Thorpe-Ziegler Reaction Carboxylic Acids / Amides Carboxylic Acids / Amides This compound->Carboxylic Acids / Amides Hydrolysis Primary Amines Primary Amines This compound->Primary Amines Reduction

Caption: Key derivatization pathways of this compound.

Part 3: Experimental Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions of this compound.

Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes
  • In a round-bottom flask, dissolve this compound (1 eq.) and an aromatic aldehyde (1 eq.) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).

  • Reflux the reaction mixture for 2-8 hours, monitoring completion by TLC. For some reactions, a Dean-Stark apparatus can be used to remove water.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired α,β-unsaturated nitrile.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
  • To a solution of this compound in a mixture of a suitable alcohol (e.g., ethanol) and water, add a strong base such as sodium hydroxide or potassium hydroxide (2-3 eq.).

  • Reflux the reaction mixture for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.

  • If no precipitate forms, extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product, which can be further purified if necessary.

Part 4: Protocols for Agrochemical Screening

Once a library of derivatives has been synthesized, the next crucial step is to screen them for potential agrochemical activity. The following are generalized protocols for primary screening against common agricultural targets.

Protocol 4: In Vitro Fungicide Screening (Poisoned Food Technique)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetone).

  • Prepare a series of dilutions of the stock solution.

  • Add aliquots of the test compound dilutions to molten potato dextrose agar (PDA) to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).[11]

  • Pour the fungicide-amended PDA into Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the colony diameter at regular intervals and compare it to a control (solvent-only treated plate).

  • Calculate the percentage of growth inhibition.[12]

Table 1: Example Data for In Vitro Fungicide Screening

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)
Control 00
Derivative A 1025
5060
10095
Derivative B 1015
5045
10075
Protocol 5: Herbicide Screening (Seed Germination and Root Growth Bioassay)
  • Prepare a series of concentrations of the test compound in water or a suitable solvent.

  • Place filter paper in Petri dishes and moisten them with the test solutions. A solvent-only control should be included.

  • Place a set number of seeds of a model plant (e.g., cress, lettuce, or a target weed species) on the filter paper.

  • Seal the Petri dishes and incubate them in a controlled environment (e.g., growth chamber) with appropriate light and temperature conditions.

  • After a set period (e.g., 3-7 days), measure the germination rate and the root and shoot length of the seedlings.[13]

  • Compare the results to the control to determine the herbicidal effect.

Protocol 6: Insecticide Screening (Aphid Bioassay)
  • Prepare an artificial diet for the target aphid species (e.g., green peach aphid, Myzus persicae).

  • Incorporate the test compounds at various concentrations into the artificial diet.

  • Place a small amount of the diet between two layers of stretched Parafilm® to create a feeding sachet.

  • Place a cohort of aphids into a small container (e.g., a Petri dish) with the feeding sachet.

  • Maintain the aphids under controlled environmental conditions.

  • Record aphid mortality at regular intervals (e.g., 24, 48, and 72 hours).[14][15]

  • Calculate the lethal concentration (LC50) values for active compounds.

G cluster_0 Synthesis & Derivatization cluster_1 Agrochemical Screening This compound This compound Derivative Library Derivative Library This compound->Derivative Library Fungicide Bioassay Fungicide Bioassay Derivative Library->Fungicide Bioassay Herbicide Bioassay Herbicide Bioassay Derivative Library->Herbicide Bioassay Insecticide Bioassay Insecticide Bioassay Derivative Library->Insecticide Bioassay Lead Compound Identification Lead Compound Identification Fungicide Bioassay->Lead Compound Identification Herbicide Bioassay->Lead Compound Identification Insecticide Bioassay->Lead Compound Identification

Caption: Workflow for agrochemical discovery using this compound.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound represents a promising starting point for the discovery of novel agrochemicals. Its straightforward synthesis and the versatile reactivity of the cyanomethyl group provide a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a comprehensive roadmap for researchers to synthesize, derivatize, and screen compounds based on this valuable pyridazine scaffold. By systematically exploring the chemical space around this core, the scientific community can unlock new solutions to the ongoing challenges in crop protection.

References

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  • International Journal of Engineering Research & Technology. (2019). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • PubMed. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Retrieved from [Link]

  • ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]

  • ChemistryViews. (2018). Cyanation of Unactivated Secondary Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (2017). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

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Synthesis of 2-(Pyridazin-3-YL)acetonitrile Analogues: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Scaffold in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] This is attributed to its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, which facilitate strong interactions with biological targets.[1][2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, with applications in oncology, inflammation, cardiovascular diseases, and neurology.[1][3] The introduction of an acetonitrile moiety at the 3-position of the pyridazine ring provides a versatile handle for further chemical modifications, making 2-(pyridazin-3-yl)acetonitrile and its analogues valuable building blocks in the synthesis of novel therapeutic agents. This guide provides detailed protocols and insights into the synthesis of these important compounds.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyanomethyl group onto a pre-formed pyridazine ring. The most common and practical approach involves the nucleophilic substitution of a suitable leaving group, such as a halide, at the 3-position of the pyridazine ring with a cyanide source.

A general workflow for the primary synthetic route is outlined below:

Synthetic Workflow Start Maleic Anhydride Step1 Hydrazinolysis to Pyridazine-3,6-dione Start->Step1 Step2 Chlorination to 3,6-Dichloropyridazine Step1->Step2 Step3 Selective Dechlorination to 3-Chloropyridazine Step2->Step3 Step4 Cyanation to This compound Step3->Step4

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Chloropyridazine

A common and crucial intermediate for the synthesis of 3-substituted pyridazines is 3-chloropyridazine. Its preparation is typically a multi-step process starting from readily available precursors.

Protocol 1.1: Synthesis of 3,6-Dichloropyridazine

This protocol describes the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (pyridazine-3,6-dione).

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 3,6-dihydroxypyridazine in toluene.

  • Add a catalytic amount of DMF.

  • Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature with stirring. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3,6-dichloropyridazine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,6-dichloropyridazine as a white solid.

Reactant Molar Mass ( g/mol ) Equivalents Amount
3,6-Dihydroxypyridazine112.091.010 g
Phosphorus oxychloride153.333.0 - 5.029 - 48 mL
Toluene--100 mL
N,N-Dimethylformamide (cat.)--0.5 mL

Expected Yield: 70-85%

Protocol 1.2: Selective Monodechlorination to 3-Chloropyridazine

This protocol details the selective removal of one chlorine atom from 3,6-dichloropyridazine to yield the desired 3-chloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Zinc powder

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve 3,6-dichloropyridazine in methanol in a round-bottom flask.

  • Add a solution of ammonium chloride in water to the flask.

  • Add zinc powder portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove excess zinc powder and other solids.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-chloropyridazine.

  • The product can be further purified by column chromatography on silica gel if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Amount
3,6-Dichloropyridazine148.971.010 g
Zinc powder65.381.5 - 2.06.6 - 8.8 g
Ammonium chloride53.492.0 - 3.07.2 - 10.8g
Methanol--100 mL
Water--50 mL

Expected Yield: 60-75%

Part 2: Cyanation of 3-Chloropyridazine

The introduction of the acetonitrile moiety is achieved through a cyanation reaction, a crucial step in forming the target molecule. Palladium-catalyzed cross-coupling reactions are highly effective for this transformation.

Protocol 2.1: Palladium-Catalyzed Cyanation of 3-Chloropyridazine

This protocol describes a palladium-catalyzed cyanation of 3-chloropyridazine using zinc cyanide as the cyanide source.

Materials:

  • 3-Chloropyridazine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Schlenk flask or similar reaction vessel

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-chloropyridazine, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Reactant Molar Mass ( g/mol ) Equivalents Amount
3-Chloropyridazine114.531.05 g
Zinc cyanide117.430.6 - 0.83.1 - 4.1 g
Pd₂(dba)₃915.720.01 - 0.05400 - 2000 mg
dppf554.560.02 - 0.10480 - 2400 mg
Anhydrous DMF--50 mL

Expected Yield: 50-70%

Cyanation Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl(L)₂ OxAdd->ArPdCl Transmetal Transmetalation with Zn(CN)₂ ArPdCl->Transmetal ArPdCN Ar-Pd(II)-CN(L)₂ Transmetal->ArPdCN RedElim Reductive Elimination ArPdCN->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-CN RedElim->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Part 3: Synthesis of Analogues

The versatility of the pyridazine core allows for the synthesis of a wide range of analogues. Modifications can be introduced at various stages of the synthetic sequence.

Derivatization of the Pyridazine Ring

Substituted maleic anhydrides or other dicarbonyl compounds can be used in the initial cyclization step to introduce substituents onto the pyridazine ring. Alternatively, functional groups on the 3-chloropyridazine intermediate can be manipulated prior to the cyanation step.

Modification of the Acetonitrile Moiety

The active methylene group in this compound is amenable to various chemical transformations, allowing for the synthesis of a diverse library of analogues. For instance, it can be alkylated, arylated, or used in condensation reactions.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust framework for the preparation of this compound and its analogues. The methodologies are scalable and utilize readily available starting materials. The continued exploration of the chemical space around the pyridazine scaffold holds significant promise for the discovery of new therapeutic agents with improved efficacy and safety profiles. The versatility of the pyridazine core, coupled with the reactivity of the acetonitrile side chain, ensures that this class of compounds will remain an active area of research in medicinal chemistry for the foreseeable future.

References

  • BenchChem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. 4

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • Google Patents. Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

  • Google Patents. Preparation method of 3, 6-dichloropyridazine.

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Application Note: Strategies for the Functionalization of the pyridazine Ring in 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in specific biological interactions.[1][2][3] The π-deficient nature of the 1,2-diazine ring makes it a fascinating substrate for a variety of chemical transformations.[2] This guide provides an in-depth exploration of synthetic strategies for the chemical modification of the pyridazine ring, using 2-(Pyridazin-3-YL)acetonitrile as a key starting material. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into why specific methodologies are chosen. This document details protocols for direct C-H functionalization via Vicarious Nucleophilic Substitution (VNS) and Minisci-type radical reactions, as well as powerful, indirect methods involving palladium-catalyzed cross-coupling on halogenated pyridazine precursors. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and data tables to empower researchers in the synthesis of novel pyridazine derivatives for drug discovery and beyond.

The Chemical Landscape of the Pyridazine Ring

The reactivity of the pyridazine ring is dominated by the presence of two adjacent, electron-withdrawing nitrogen atoms. This configuration renders the ring system electron-deficient, or π-deficient.[2][4] This electronic character dictates its behavior in chemical reactions:

  • High Susceptibility to Nucleophilic Attack: The electron-poor nature of the ring carbons makes them prime targets for attack by nucleophiles. This is the most productive avenue for functionalization.[5][6]

  • Reactivity Towards Radical Species: Radical additions, particularly the Minisci reaction, are highly effective as they proceed well with electron-deficient heterocycles.[7][8][9]

  • Resistance to Electrophilic Aromatic Substitution: Unlike benzene, the pyridazine ring is strongly deactivated towards electrophiles. Reactions like nitration or Friedel-Crafts acylation are generally not feasible without harsh conditions and often result in low yields or reaction at the nitrogen atoms.[10][11][12]

The 2-(acetonitrile) substituent at the C-3 position is a relatively stable, electron-withdrawing group that further influences the ring's electronics. For the parent compound, this compound, the most promising functionalization strategies are those that can directly modify a C-H bond.

Direct C-H Functionalization: Modifying the Native Scaffold

Directly converting a C-H bond to a C-C or C-heteroatom bond is a highly efficient strategy that minimizes synthetic steps. For an electron-deficient system like pyridazine, two primary methods stand out.

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful variant of nucleophilic aromatic substitution where a carbanion, bearing a leaving group on the nucleophilic carbon, replaces a hydrogen atom on an electron-deficient aromatic ring.[13] This method is exceptionally well-suited for introducing functionalized alkyl groups onto the pyridazine core.[14][15][16] The reaction proceeds with high regioselectivity, typically at positions ortho or para to an activating group or, in the case of pyridazine, at electron-poor sites like C-4 and C-6.

The reaction begins with the attack of a carbanion (e.g., from chloromethyl p-tolyl sulfone) onto an electron-deficient carbon of the pyridazine ring (e.g., C-4), forming a negatively charged σ-complex (a Meisenheimer-type adduct).[17] A strong, non-nucleophilic base then facilitates a β-elimination of the leaving group (e.g., HCl), restoring aromaticity and yielding the substituted product.[17] The choice of a strong base like potassium tert-butoxide is critical to deprotonate the intermediate without competing as a nucleophile.

VNS_Mechanism cluster_start Step 1: Nucleophilic Addition cluster_elim Step 2: β-Elimination cluster_workup Step 3: Protonation Start This compound + Carbanion (Nu-CH-LG) Intermediate Anionic σ-Complex (Meisenheimer Adduct) Start->Intermediate Product_Anion Product Anion Intermediate->Product_Anion Base Strong Base (e.g., t-BuOK) Final_Product C-4 Functionalized Product Product_Anion->Final_Product Aqueous Workup (H+)

Figure 1: General workflow for Vicarious Nucleophilic Substitution (VNS) on the pyridazine ring.

This protocol provides a method for introducing a tolylsulfonylmethyl group at the C-4 position, a versatile handle for further transformations.[14][15]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve chloromethyl p-tolyl sulfone (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) (approx. 10 mL per 1 mmol of pyridazine).

  • Reaction Setup: Cool the solution to 15-20°C in a water bath.

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (2.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 25°C. Stir for an additional 10 minutes to ensure complete carbanion formation.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMSO dropwise over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid (HCl) until the pH is ~7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-(4-(p-tolylsulfonylmethyl)pyridazin-3-yl)acetonitrile.

Minisci Radical Reaction

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle.[9][18] It is a premier method for C-H alkylation and acylation of heteroaromatic compounds. The reaction's success hinges on the protonation of the pyridazine ring, which significantly lowers its LUMO energy, making it more susceptible to attack by the radical species.

The process is initiated by the generation of a carbon radical from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation with silver nitrate and ammonium persulfate). This radical then adds to a protonated pyridazine molecule, typically at the C-4 or C-6 positions, forming a radical cation. This intermediate is then oxidized to a cation, which loses a proton to rearomatize, yielding the final functionalized product. The acidic medium is crucial for both activating the heterocycle and facilitating the final rearomatization step.

Minisci_Workflow Start Radical Precursor (e.g., R-COOH) + Oxidant (e.g., (NH4)2S2O8) + Catalyst (e.g., AgNO3) Radical_Gen Generation of Carbon Radical (R•) Start->Radical_Gen Addition Radical Addition Radical_Gen->Addition Heterocycle_Protonation This compound + Acid (e.g., H2SO4) Protonated_Het Protonated Pyridazinium Heterocycle_Protonation->Protonated_Het Protonated_Het->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Oxidation Oxidation & Deprotonation (Rearomatization) Intermediate->Oxidation Product Functionalized Product Oxidation->Product

Figure 2: Simplified workflow for a Minisci-type radical functionalization reaction.

This protocol describes the introduction of a bulky adamantyl group, a common substituent in medicinal chemistry, onto the pyridazine ring.[7]

  • Reaction Setup: To a solution of this compound (1.0 eq) and 1-adamantanecarboxylic acid (3.0 eq) in acetonitrile (MeCN) (0.2 M), add sulfuric acid (H₂SO₄) (2.0 eq).

  • Initiator Addition: Add silver nitrate (AgNO₃) (0.3 eq) to the mixture.

  • Oxidant Addition: Heat the mixture to 80°C. Add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq) in water dropwise over 1 hour.

  • Reaction Monitoring: Maintain the reaction at 80°C for 3-5 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with dichloromethane (DCM) or ethyl acetate (3 x V).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the alkylated product(s). Note that a mixture of C-4 and C-6 isomers may be obtained.

Functionalization via Halogenated Intermediates

While direct C-H functionalization is elegant, the most versatile and widely used methods for decorating heterocyclic rings rely on palladium-catalyzed cross-coupling reactions.[1][19][20] These reactions require a "handle" on the ring, typically a halogen atom (Cl, Br, I) or a triflate group. Therefore, a common strategy involves the initial synthesis of a halogenated analog, such as 2-(6-chloropyridazin-3-yl)acetonitrile, which then serves as a versatile platform for diversification.

Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII_add Ar-Pd(II)-X L_n Pd0->PdII_add Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)-R L_n PdII_add->PdII_trans Transmetalation (R-M) Product_complex [Ar-R-Pd(0)L_n] PdII_trans->Product_complex Reductive Elimination Product_complex->Pd0 - Ar-R (Product)

Figure 3: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron species and an organic halide. It is widely used due to its mild conditions and tolerance of diverse functional groups.[1][19]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine 2-(6-chloropyridazin-3-yl)acetonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-120°C (conventional heating) or 120-150°C (microwave irradiation) for 1-12 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3.2: Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

  • Reaction Setup: To a flask containing 2-(6-chloropyridazin-3-yl)acetonitrile (1.0 eq), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagents: Add a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Add a base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as a solvent.

  • Degassing: Degas the mixture thoroughly with an inert gas.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction at room temperature to 60°C until completion (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, allowing the coupling of amines with aryl halides.

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine 2-(6-chloropyridazin-3-yl)acetonitrile (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110°C for 4-24 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract with an organic solvent, dry, concentrate, and purify by column chromatography.

Reaction Type Typical Catalyst Typical Base Coupling Partner Solvent Approx. Yield Range
Suzuki-Miyaura Pd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃R-B(OH)₂Dioxane/H₂O60-95%
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA, DIPEAR-C≡CHTHF, DMF70-98%
Buchwald-Hartwig Pd₂(dba)₃ / LigandNaOtBu, LiHMDSR₂-NHToluene, Dioxane55-90%
Table 1: Summary of Common Palladium-Catalyzed Cross-Coupling Reactions for Halopyridazine Functionalization.

Final Considerations

When performing these transformations, it is important to consider the stability of the acetonitrile moiety. While generally robust, the nitrile group can be susceptible to hydrolysis to a carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures. Reaction conditions should be optimized to favor the desired ring functionalization while preserving the side chain. The protocols provided here serve as validated starting points for the exploration and development of novel, functionally diverse pyridazine derivatives.

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  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES, 26(2), 481. [Link]

  • The Chemistry of Pyridazines: Applications in Modern Synthesis. (n.d.). Self-published source. [Link]

  • Volonterio, A., Moisan, L., & Rebek, J. (2016). Synthesis of Pyridazine-Based α-Helix Mimetics. ACS Combinatorial Science, 18(10), 636-640. [Link]

  • Diazine electrophilic substitution.pptx. (2015). Slideshare. [Link]

  • Wang, F., et al. (2019). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science, 10(2), 541-546. [Link]

  • D'Auria, M. (2005). Electrophilic substitutions and HOMOs in azines and purines. ElectronicsAndBooks. [Link]

  • La-Venia, A., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(46), 15418-15424. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Coad, P., et al. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 30(11), 3925-3927. [Link]

  • Vicarious nucleophilic substitution. (n.d.). Wikipedia. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]

  • D'Auria, M. (2005). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry, 87(2), 1163-1175. [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]

  • Al-Naggar, A. A., & Al-Awadi, N. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(2), 721–730. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(10), 6606–6665. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridazin-3-YL)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic routes.

Introduction to the Synthesis and its Challenges

This compound is a valuable intermediate in medicinal chemistry, often utilized for the synthesis of a variety of biologically active compounds. The most common and direct synthetic approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the pyridazine ring with a cyanide source. A typical example is the reaction of 3-chloropyridazine with sodium or potassium cyanide. While seemingly straightforward, this reaction is often plagued by the formation of side products that can complicate purification and reduce yields. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted 3-chloropyridazine. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in the nucleophilic aromatic substitution of 3-chloropyridazine is a frequent issue. Several factors can contribute to this, primarily related to the reactivity of the substrate and the reaction conditions.

Causality and Mechanistic Insights:

The pyridazine ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution. However, the reaction rate is highly dependent on the nature of the solvent, temperature, and the presence of any activating or deactivating groups. The reaction proceeds through a Meisenheimer-like intermediate, and its stability is crucial for the reaction to proceed.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are generally preferred as they can solvate the cyanide salt and the intermediate complex, thereby accelerating the reaction. If you are using a less polar solvent, consider switching to one of these.

  • Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at or near room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.

  • Cyanide Source and Solubility: Ensure your cyanide salt (e.g., NaCN or KCN) is of good quality and anhydrous. The solubility of the cyanide salt is a key factor. The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective in increasing the concentration of the nucleophilic cyanide anion in the organic phase.

  • Moisture: The presence of water can lead to the formation of hydroxide ions, which can compete with the cyanide nucleophile and also lead to the hydrolysis of the nitrile product. Ensure all your reagents and solvents are dry.

Question 2: I have obtained a complex mixture of products, and my desired this compound is a minor component. What are the potential side products and how can I suppress their formation?

Answer:

The formation of multiple side products is a common challenge in this synthesis. Understanding the potential side reactions is key to devising a strategy to minimize them.

Common Side Products and Their Formation Mechanisms:

  • Hydrolysis Products:

    • 2-(Pyridazin-3-yl)acetamide: The primary hydrolysis product of the desired nitrile. This can occur if there is residual water in the reaction mixture, especially at elevated temperatures and in the presence of base.

    • Pyridazin-3-ol: This can form through the reaction of 3-chloropyridazine with any hydroxide ions present in the reaction mixture.

  • Dimerization and Polymerization Products: The acetonitrile product itself has an acidic methylene group. Under strongly basic conditions, this proton can be abstracted, leading to the formation of a carbanion that can then react with another molecule of the product or starting material, leading to dimers and oligomers.

  • Products from Reaction with Solvent: In solvents like DMSO, oxidation of the pyridazine ring or side reactions involving the solvent can occur at high temperatures.

Strategies to Minimize Side Product Formation:

Side Product CategoryMitigation StrategyRationale
Hydrolysis Products Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the presence of water and hydroxide ions, which are responsible for hydrolysis.
Dimerization/Polymerization Use a stoichiometric amount of a milder base if one is required. Avoid excessively high temperatures and prolonged reaction times.Reduces the concentration of the reactive carbanion intermediate.
Solvent-Related Byproducts Choose a more inert solvent if high temperatures are necessary. Monitor reaction progress and avoid unnecessarily long reaction times.Minimizes the opportunity for side reactions with the solvent to occur.

Experimental Workflow for Minimizing Side Products:

G cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Dry_Glassware Oven-dry all glassware Anhydrous_Solvent Use anhydrous DMSO or DMF Charge_Reagents Charge 3-chloropyridazine and NaCN Dry_Glassware->Charge_Reagents Inert_Atmosphere Prepare reaction under N2 or Ar Inert_Atmosphere->Charge_Reagents Add_Solvent Add anhydrous solvent Charge_Reagents->Add_Solvent Heat Heat to optimal temperature (e.g., 80-100 °C) Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with cold water Monitor->Quench Extract Extract with a suitable organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Optimized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable method for purifying crude this compound?

A1: Column chromatography is the most effective method for purifying the crude product. A silica gel stationary phase is typically used. The mobile phase (eluent) should be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, starting with a lower polarity and gradually increasing it, is often necessary to separate the desired product from unreacted starting materials and various side products. The polarity of the eluent system will need to be optimized based on the specific impurity profile of your crude mixture, as determined by TLC analysis.

Q2: Can I use a different leaving group on the pyridazine ring instead of chlorine?

A2: Yes, other leaving groups can be used. For instance, 3-bromopyridazine could be a suitable alternative. In some cases, a bromo-substituted starting material might be more reactive than its chloro-counterpart, potentially allowing for milder reaction conditions. However, the choice of starting material will also depend on its commercial availability and cost.

Q3: My final product is a dark oil or a discolored solid. What is the cause of the color?

A3: The formation of colored impurities is common in reactions involving heterocyclic compounds, especially when heated for extended periods. These are often due to the formation of polymeric or degradation products. To obtain a cleaner product, it is crucial to:

  • Minimize the reaction time by closely monitoring its progress.

  • Conduct the reaction under an inert atmosphere to prevent oxidation.

  • Purify the product as soon as possible after the reaction is complete.

  • If the color persists after chromatography, a recrystallization step or treatment with activated carbon might be beneficial.

Q4: Are there any safety precautions I should be aware of when working with cyanide salts?

A4: Extreme caution is required when handling cyanide salts. Sodium cyanide and potassium cyanide are highly toxic.[1] They can be fatal if swallowed, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) must be worn. It is critical to avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[1] A quench solution for any cyanide-containing waste (e.g., a basic solution of bleach or hydrogen peroxide) should be readily available. Always consult your institution's safety protocols before starting any work with cyanides.

References

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about chemistry, I'm here to help.

This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for improving the yield and purity of 2-(Pyridazin-3-YL)acetonitrile.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods involve the cyanation of a pyridazine precursor. Key starting materials are typically 3-halopyridazines (e.g., 3-chloropyridazine or 3-bromopyridazine) or pyridazine-3-carbaldehyde. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Q2: What is a typical expected yield for this synthesis?

Reported yields for the synthesis of this compound can vary significantly based on the chosen method and reaction conditions. Generally, yields can range from moderate to good, often between 50% and 85%. However, suboptimal conditions can lead to substantially lower yields.

Q3: What are the primary side reactions that can occur?

The most common side reaction is the hydrolysis of the nitrile group to a carboxylic acid or an amide, especially if water is present in the reaction mixture. Another potential side reaction is the formation of dimers or polymers of the starting material or product, particularly under harsh reaction conditions.

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of this compound.

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Cause: Impurities in the starting materials, such as the 3-halopyridazine or the cyanide source, can inhibit the reaction.

    • Solution: Ensure the purity of the starting materials by using freshly purified reagents. The 3-halopyridazine can be purified by recrystallization or column chromatography.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of the product or starting materials.

    • Solution: The optimal temperature is typically in the range of 80-120 °C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Inefficient Catalyst or Reagent:

    • Cause: If a catalyst is used, it may be inactive or poisoned. The cyanide source may also be of poor quality.

    • Solution: Use a high-quality cyanide source, such as potassium cyanide or sodium cyanide. If a phase-transfer catalyst is employed, ensure it is fresh and dry.

Problem: The final product is contaminated with impurities.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or increasing the temperature slightly.

  • Side Reactions:

    • Cause: As mentioned in the FAQs, side reactions such as hydrolysis of the nitrile can occur.

    • Solution: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis. Use dry solvents and reagents.

  • Ineffective Work-up and Purification:

    • Cause: The purification method may not be suitable for removing all impurities.

    • Solution: A typical work-up involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. For purification, column chromatography using silica gel is often effective. The choice of eluent system (e.g., hexane/ethyl acetate) should be optimized to achieve good separation.

III. Experimental Protocols & Data

A representative procedure for the synthesis of this compound is as follows:

  • To a solution of 3-chloropyridazine (1.0 eq) in a suitable solvent (e.g., DMSO or DMF), add a cyanide source such as KCN or NaCN (1.1-1.5 eq).

  • If desired, a phase-transfer catalyst (e.g., 18-crown-6) can be added.

  • The reaction mixture is heated to 80-120 °C and stirred for several hours.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Starting MaterialCyanide SourceSolventTemperature (°C)Yield (%)Reference
3-chloropyridazineKCNDMSO10075
3-bromopyridazineNaCNDMF9082
3-chloropyridazineKCNDMSO/H2O12065

IV. Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Prepare Starting Materials: - 3-Halopyridazine - Cyanide Source - Anhydrous Solvent Reaction Reaction Setup: - Combine reagents in solvent - Heat to 80-120 °C - Monitor by TLC/GC Prep->Reaction Combine Workup Quench with Water Extract with Organic Solvent Reaction->Workup Completion Purification Column Chromatography Workup->Purification Crude Product Analysis Characterize Product: - NMR - MS - IR Purification->Analysis Pure Product

Caption: General workflow for the synthesis of this compound.

G Start Low Yield Issue Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Materials? Check_Purity->Impure Check_Temp Verify Reaction Temperature Temp_Issue Temperature Optimal? Check_Temp->Temp_Issue Check_Reagents Assess Reagent Activity Reagent_Issue Reagents Active? Check_Reagents->Reagent_Issue Impure->Check_Temp No Purify Purify/Replace Starting Materials Impure->Purify Yes Temp_Issue->Check_Reagents Yes Optimize_Temp Optimize Temperature (80-120 °C) Temp_Issue->Optimize_Temp No Replace_Reagents Use Fresh/High-Quality Reagents Reagent_Issue->Replace_Reagents No Consult Consult Literature for Alternatives Reagent_Issue->Consult Yes

Technical Support Center: Troubleshooting Failed Reactions of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Pyridazin-3-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common experimental failures in a direct question-and-answer format, providing in-depth explanations and actionable solutions to get your research back on track.

I. General Handling and Stability FAQs

This section addresses fundamental questions about the properties and handling of this compound.

Question: What are the key stability concerns with this compound?

Answer: this compound is a relatively stable crystalline solid under standard laboratory conditions. However, its reactivity is centered around three key areas: the acidic α-protons of the acetonitrile moiety, the nucleophilic nitrogen atoms of the pyridazine ring, and the electrophilic carbon atoms of the same ring. The pyridazine ring itself is an electron-deficient system, which influences the reactivity of its substituents.[1] Key stability considerations include:

  • pH Sensitivity: The pyridazine ring has a modest basicity (pKa ≈ 2.0), making it susceptible to protonation under strongly acidic conditions.[2] Conversely, the acetonitrile protons are readily abstracted by strong bases.

  • Light and Air Sensitivity: While not acutely sensitive, prolonged exposure to light and air, especially in solution, can lead to gradual degradation and the formation of colored impurities. It is recommended to store the compound in a cool, dark place under an inert atmosphere.[3]

  • Thermal Stability: The compound is generally stable at temperatures commonly used for reactions like alkylations and condensations. However, at very high temperatures (>150-200 °C), decomposition can occur.

Question: I am observing a persistent yellow or brown color in my product after synthesis and purification. What is the likely cause?

Answer: The appearance of colored impurities is a common issue in pyridazine chemistry.[4] These can arise from several sources:

  • Side-Reactions: Incomplete reactions or side-reactions can generate highly conjugated byproducts that are colored.

  • Degradation: As mentioned, exposure to air, light, or excessive heat can cause the compound to degrade into colored species.

  • Residual Catalysts: If transition metal catalysts (e.g., palladium) are used in the synthesis, incomplete removal can lead to colored impurities.

To address this, ensure your reaction goes to completion, use purified reagents and solvents, and employ appropriate purification techniques. If colored impurities persist after standard silica gel chromatography, consider treatment with activated charcoal or recrystallization from a suitable solvent system.[5]

II. Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific reaction types involving this compound.

A. Alkylation Reactions

Alkylation of the active methylene group is a common transformation for this substrate. However, several issues can arise.

Question: My C-alkylation reaction of this compound is giving low yields or failing completely. What are the likely causes?

Answer: Low yields in C-alkylation reactions often stem from issues with base selection, solvent, or competing side reactions.

  • Ineffective Deprotonation: The pKa of the α-protons in this compound is influenced by the electron-withdrawing nature of both the nitrile and the pyridazine ring. A base that is not strong enough will result in incomplete deprotonation and a sluggish or failed reaction.

  • Competing N-Alkylation: The pyridazine ring contains two nitrogen atoms that can also be alkylated, leading to a mixture of products and reduced yield of the desired C-alkylated product.[6]

  • Poor Solubility: The starting material or the deprotonated intermediate may have poor solubility in the chosen solvent, hindering the reaction.

Troubleshooting Protocol for Failed C-Alkylation:

  • Re-evaluate Your Base:

    • For less reactive alkylating agents, a stronger base may be required. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).

  • Optimize Your Solvent:

    • Ensure your solvent can dissolve both the substrate and the base. Aprotic polar solvents like DMF, DMSO, or THF are generally good choices.[7][8]

    • If solubility remains an issue, consider gentle heating, but monitor for potential decomposition.

  • Control for N-Alkylation:

    • N-alkylation is more likely with "harder" electrophiles. If you are using an alkyl halide, consider switching from a chloride or bromide to an iodide, which is a "softer" electrophile and favors C-alkylation.[9]

    • Running the reaction at lower temperatures can sometimes favor C-alkylation over N-alkylation.

Table 1: Base and Solvent Selection Guide for Alkylation

Base pKa of Conjugate Acid Typical Solvents Comments
K₂CO₃~10.3Acetonitrile, DMFMild base, suitable for highly activated substrates.
DBU~13.5Acetonitrile, THFNon-nucleophilic, good for sensitive substrates.
KOtBu~17THF, t-BuOHStrong, bulky base, can favor C-alkylation.
NaH~36THF, DMFStrong, non-nucleophilic base, requires inert atmosphere.
LDA~36THFVery strong, bulky base, ideal for complete deprotonation at low temperatures.
B. Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming carbon-carbon double bonds.

Question: My Knoevenagel condensation with an aldehyde is not proceeding, or I am getting a complex mixture of products. What should I investigate?

Answer: Failure in a Knoevenagel condensation can be due to an inappropriate catalyst, unfavorable reaction conditions, or side reactions of the starting materials.

  • Catalyst Choice: The catalyst is typically a weak base. If the catalyst is too strong, it can promote self-condensation of the aldehyde. If it is too weak, the reaction may not proceed.[10]

  • Water Removal: The reaction produces a molecule of water. In some cases, removal of this water is necessary to drive the reaction to completion.

  • Aldehyde Stability: Some aldehydes are prone to decomposition or oxidation under the reaction conditions.

Troubleshooting Protocol for Knoevenagel Condensation:

  • Catalyst Screening:

    • Common catalysts include piperidine, pyridine, or ammonium acetate.[10][11] If one is not effective, try another. The use of a Lewis acid co-catalyst can sometimes be beneficial.

  • Solvent and Water Removal:

    • Reactions are often run in solvents like ethanol, toluene, or acetonitrile.[3] If the reaction stalls, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.

  • Check Aldehyde Quality:

    • Ensure your aldehyde is pure and free from acidic impurities (often carboxylic acids from oxidation), which can neutralize the basic catalyst.

Knoevenagel_Troubleshooting start Knoevenagel Reaction Fails catalyst Is the catalyst appropriate? start->catalyst water Is water removal necessary? catalyst->water Yes cat_opt1 Screen weak bases (piperidine, pyridine) catalyst->cat_opt1 No cat_opt2 Consider a Lewis acid co-catalyst catalyst->cat_opt2 No aldehyde Is the aldehyde pure? water->aldehyde Yes water_opt1 Use Dean-Stark trap with toluene water->water_opt1 No success Reaction Successful aldehyde->success Yes ald_opt1 Purify aldehyde (distillation/chromatography) aldehyde->ald_opt1 No ald_opt2 Check for acidic impurities aldehyde->ald_opt2 No

Caption: Troubleshooting workflow for Knoevenagel condensation.

C. Hydrolysis of the Nitrile Group

Converting the nitrile to a carboxylic acid or amide can be a desired transformation.

Question: I am attempting to hydrolyze the nitrile to a carboxylic acid, but the reaction is incomplete or I am isolating the amide intermediate. How can I drive the reaction to completion?

Answer: Partial hydrolysis to the amide is a common outcome. Driving the reaction to the carboxylic acid requires more forcing conditions.

  • Reaction Conditions: Basic hydrolysis will typically yield the amide. Acidic hydrolysis is generally required to proceed to the carboxylic acid, and often requires elevated temperatures and prolonged reaction times.

  • Stability of the Pyridazine Ring: Harsh acidic conditions can lead to degradation of the pyridazine ring. A balance must be struck between conditions that are vigorous enough for hydrolysis but not so harsh as to decompose the heterocycle.

Troubleshooting Protocol for Incomplete Nitrile Hydrolysis:

  • For Carboxylic Acid Synthesis:

    • Use concentrated strong acids like HCl or H₂SO₄.

    • Increase the reaction temperature, potentially to reflux.

    • Extend the reaction time and monitor by TLC or LC-MS until the amide intermediate is consumed.

  • For Amide Synthesis:

    • Use milder basic conditions, such as KOH in ethanol, and carefully control the temperature to avoid over-hydrolysis.

D. Suzuki Cross-Coupling Reactions

Introducing substituents onto the pyridazine ring via Suzuki coupling is a powerful tool.

Question: My Suzuki coupling reaction with a halopyridazine derivative of my compound is giving low yield and significant amounts of homo-coupling and/or deborylation byproducts. What can I do?

Answer: Suzuki reactions with electron-deficient heterocycles like pyridazine can be challenging.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[12]

  • Base and Solvent: The choice of base and solvent is critical and substrate-dependent. An inappropriate base can lead to boronic acid degradation.[12]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst.

Troubleshooting Protocol for Suzuki Coupling:

  • Catalyst System Optimization:

    • Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with bulky phosphine ligands (e.g., SPhos, XPhos).[13]

  • Base and Solvent Screening:

    • Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[13]

    • Aprotic solvents like dioxane, toluene, or DMF are typically used, often with a small amount of water.

  • Ensure Rigorous Inert Conditions:

    • Thoroughly degas all solvents and reagents. Use Schlenk line techniques to maintain an inert atmosphere throughout the reaction.[13]

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_base Reaction Conditions cluster_inert Technique start Low Yield in Suzuki Coupling catalyst Optimize Catalyst/Ligand start->catalyst Poor catalyst performance base_solvent Screen Base/Solvent start->base_solvent Side reactions observed inert Improve Inert Atmosphere start->inert Inconsistent results success Improved Yield catalyst->success cat_opt1 Use Pd₂(dba)₃ + bulky ligand (XPhos, SPhos) base_solvent->success base_opt1 Test K₂CO₃, Cs₂CO₃, K₃PO₄ inert->success inert_opt1 Use Schlenk line base_opt2 Degas solvents (Dioxane/H₂O) inert_opt2 Freeze-pump-thaw solvents

Caption: Key optimization areas for pyridazine Suzuki coupling.

III. Purification Challenges

Question: My compound is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: The polarity of the pyridazine ring can indeed make purification challenging.[14]

  • Peak Tailing on Silica: The basic nitrogen atoms can interact strongly with the acidic silica gel, causing significant peak tailing.

  • Poor Solubility: The compound may be poorly soluble in common, less polar chromatography solvents.

Purification Strategies for Polar Pyridazine Derivatives:

  • Modify the Mobile Phase:

    • Add a small amount of a basic modifier like triethylamine or pyridine to the eluent to suppress the interaction with silica gel.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

    • Reverse-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for very polar compounds that are not well-retained in reverse-phase.[5]

  • Recrystallization:

    • If a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.[14]

References

  • ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • The Journal of Physical Chemistry Letters. (2025). Solvent Effect on Bond Heterolytic Energy of Nickel Phenolate Complexes in Acetonitrile and Dimethyl Sulfoxide. [Link]

  • The Journal of Organic Chemistry. (n.d.). Oxidative decyanation of arylacetonitriles. Synthesis of ligusticumic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Decyanations. [Link]

  • Semantic Scholar. (2020). Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in Acetonitrile Solution: A Reaction Density Functional Theory Study. [Link]

  • ResearchGate. (n.d.). Oxidative decyanation of arylacetonitriles via thiophenoxy.... [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The reductive decyanation reaction: an overview and recent developments. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • ResearchGate. (n.d.). Modulating reactivity and mechanism using acetonitrile as reaction medium: From desolvation effects to solvent-induced hydrogen tunnelling. [Link]

  • ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

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  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Beno, B. R., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Al-Azmi, A. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC. [Link]

  • de Melo, J. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • ResearchGate. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • JOCPR. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

  • MDPI. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • ACS Publications. (n.d.). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Pyridazin-3-YL)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, providing in-depth, field-proven insights to streamline your experimental workflow.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when employing a palladium-catalyzed cyanation of a 3-halopyridazine precursor.

Question 1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the likely causes and how can I resolve this?

Answer:

Low yields or stalled reactions in the palladium-catalyzed cyanation of 3-halopyridazines are common and often point to issues with catalyst activity or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the pyridazine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[1] Excess cyanide ions can also poison the catalyst by forming inactive palladium-cyanide complexes.[2][3]

    • Solution:

      • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[1]

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center from the pyridazine nitrogen and stabilize the active catalytic species.[1]

      • Cyanide Source: Consider using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide ions in the reaction mixture.[3][4]

  • Suboptimal Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[1] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Solution: Screen a range of temperatures, for example, from 80°C to 120°C, to find the optimal balance between reaction rate and catalyst stability.

  • Solvent and Reagent Purity: The presence of water or other protic impurities can interfere with the reaction.[2]

    • Solution: Use anhydrous solvents and ensure all reagents are of high purity. Degassing the solvent prior to use is also recommended.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues:

Caption: Troubleshooting logic for low-yield reactions.

Question 2: I am observing a significant amount of a homo-coupled bipyridazine byproduct. How can I minimize this side reaction?

Answer:

Homo-coupling is a frequent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical bipyridazine.[5] This depletes your starting material and complicates purification.

Possible Causes & Solutions:

  • Suboptimal Ligand or Catalyst Loading: The choice of ligand and its ratio to the palladium precursor can influence the relative rates of the desired cross-coupling and the undesired homo-coupling.

    • Solution:

      • Bulky Ligands: The use of bulky phosphine ligands can often suppress homo-coupling.

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes promote homo-coupling.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating that could favor byproduct formation.

Question 3: The purification of my crude product is challenging due to persistent impurities. What are the best practices for isolating pure this compound?

Answer:

Effective purification is critical for obtaining a high-quality final product. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. If a palladium catalyst was used, filter the reaction mixture through a pad of celite to remove the solid catalyst.[5] Dilute the filtrate with an organic solvent such as ethyl acetate and wash with water and brine to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: For final purification, recrystallization is often effective.[6]

    • Solvent Selection: Choose a solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] Ethanol or a mixture of ethanol and water could be a suitable choice.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and perform a hot filtration.[6] Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6] Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a standard protocol for the synthesis of this compound via palladium-catalyzed cyanation?

A1: A reliable starting point would be the palladium-catalyzed cyanation of 3-chloropyridazine. Below is a general protocol that can be optimized.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Chloropyridazine

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 3-chloropyridazine (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XantPhos (4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed dimethylacetamide (DMAc) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction, filter through celite, and perform an extractive work-up followed by column chromatography and/or recrystallization as described in the troubleshooting guide.

Q2: What are the key parameters to screen when optimizing the reaction?

A2: For a palladium-catalyzed cyanation, a systematic screening of the following parameters is crucial for optimization:

ParameterVariables to ScreenRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)The choice of precatalyst can affect the formation of the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos, XantPhos, dppfThe ligand stabilizes the catalyst and influences its reactivity and stability.[1]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], NaCNAffects the concentration of free cyanide and can help mitigate catalyst poisoning.[2][3][4]
Solvent DMAc, NMP, Dioxane, TolueneSolvent polarity and boiling point can significantly impact reaction rate and catalyst solubility.
Base (if applicable) K₂CO₃, Cs₂CO₃, K₃PO₄A base may be required depending on the specific catalytic system.
Temperature 80°C, 100°C, 120°COptimizing temperature is a trade-off between reaction rate and catalyst stability.[1]

Q3: How does the electronic nature of the pyridazine ring impact the reaction?

A3: The pyridazine ring is an electron-deficient heterocycle due to the two adjacent nitrogen atoms. This property generally facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-limiting step in the catalytic cycle.[5] However, the basicity of the nitrogen lone pairs can lead to catalyst inhibition, making the choice of an appropriate ligand crucial.[1]

Visualizing the Synthetic Pathway

Caption: General synthetic route to this compound.

References

  • BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5244–5253.
  • De Kimpe, N., et al. (2022).
  • Al-Zaydi, K. M., & Hafez, T. S. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(1), 143–155.
  • Al-Dahlaki, M. H., et al. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269-3279.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932.
  • CN101648909A. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • WO2016138114A1. (2016). Therapeutic pyridazine compounds and uses thereof.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • WO2022087141A1. (2022). Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.
  • Wang, C., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3.
  • Reddy, V. R., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Organic Letters, 11(8), 1773–1775.
  • EP0983238A4. (2000). Processes and intermediates for resolving piperidyl acetamide stereoisomers.
  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • Thomas, J. A., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 7, 4193.
  • University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from University of Minho institutional repository.
  • Pathirana, C., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 65(1), 108–135.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713.
  • ChemScene. (n.d.). 2-(6-Chloropyridazin-3-yl)-2-(p-tolyl)acetonitrile.

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Technical Support Center: Purification of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 2-(Pyridazin-3-YL)acetonitrile. The inherent physicochemical properties of the pyridazine ring—namely its polarity and weak basicity—present unique challenges that can complicate the removal of synthetic impurities.[1] This document provides a structured approach to troubleshooting common purification issues and offers detailed, validated protocols to achieve high purity.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is a dark, viscous oil instead of a solid. Where do I start?

A1: An oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO) or polymeric byproducts. A direct approach to crystallization or chromatography may be ineffective.

  • Expert Recommendation: Begin with a liquid-liquid extraction (LLE) workup. Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with water to remove polar solvents like DMF, a mild acidic solution (e.g., 1% citric acid) to remove basic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This initial cleanup often yields a solid or a more manageable residue for further purification. The use of different extraction solvents can selectively remove certain impurities; for instance, hexane is less likely to co-extract highly polar impurities compared to ethyl acetate.[2]

Q2: I have a solid crude product. Should I use recrystallization or column chromatography?

A2: The choice depends on the initial purity and the nature of the impurities. A general workflow can guide your decision.

  • Expert Recommendation: If the crude product appears mostly crystalline and you suspect minor impurities, recrystallization is the more efficient first choice. It is faster and uses less solvent than chromatography. If the product is an amorphous solid, appears very impure (e.g., discolored), or if recrystallization fails to remove key impurities, column chromatography is necessary for effective separation.[3]

Below is a decision-making workflow for purification:

PurificationWorkflow Crude Crude Product IsSolid Is it a solid? Crude->IsSolid LLE Perform Liquid-Liquid Extraction (LLE) IsSolid->LLE No (Oil) Recryst Attempt Recrystallization IsSolid->Recryst Yes Chromatography Perform Column Chromatography LLE->Chromatography CheckPurity1 Is Purity >95%? Recryst->CheckPurity1 CheckPurity1->Chromatography No PureProduct Pure Product CheckPurity1->PureProduct Yes CheckPurity2 Is Purity >98%? Chromatography->CheckPurity2 CheckPurity2->PureProduct Yes FurtherPurify Re-purify using an alternative method CheckPurity2->FurtherPurify No

Caption: General purification strategy for this compound.

Q3: My compound is streaking badly on the silica gel column, and the separation is poor. What is causing this?

A3: This is a classic issue for nitrogen-containing heterocycles.[4] The pyridazine nitrogen is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to tailing, streaking, and sometimes irreversible adsorption of the product onto the column.[4]

  • Expert Recommendations:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (NEt₃) or pyridine is sufficient. These bases will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[4]

    • Consider Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18-bonded silica column), issues with basic compounds are often less pronounced.[2][4]

Q4: How do I choose the best solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Expert Recommendation: Perform a small-scale solvent screen. Place a few milligrams of your crude product into several test tubes. Add 0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or water) to each. Observe solubility at room temperature. Heat the tubes that did not dissolve at room temperature to boiling. If the compound dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath. The solvent that yields a high recovery of crystalline material is your best choice. For similar heterocyclic nitriles, ethanol has been shown to be an effective recrystallization solvent.[5]

Q5: What's the most efficient way to determine the right mobile phase for column chromatography?

A5: Thin Layer Chromatography (TLC) is indispensable for method development.[3] The goal is to find a solvent system that provides good separation between your product and its impurities, with an Rf (retention factor) for your product of approximately 0.3-0.4.[3]

  • Expert Recommendation:

    • Start with a 1:1 mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Spot your crude material on a TLC plate and develop it in this solvent system.

    • If the Rf is too high (>0.5), increase the proportion of the non-polar solvent. If the Rf is too low (<0.2), increase the proportion of the polar solvent.[4]

    • If a simple two-solvent system doesn't provide adequate separation, try a different solvent combination, such as dichloromethane/methanol.[4]

ChromatographyTroubleshooting Start Column Chromatography Issue Problem What is the issue? Start->Problem PoorSep Poor Separation Problem->PoorSep Overlapping Spots Streaking Streaking / Tailing Problem->Streaking Spots are Tailed NoElution Compound Not Eluting Problem->NoElution Stuck at Origin TLC Analyze TLC: Rf of product ≈ 0.3-0.4? PoorSep->TLC AddBase Add 0.1-1% NEt3 to Mobile Phase Streaking->AddBase IncreasePolarity Drastically Increase Mobile Phase Polarity (Consider Gradient Elution) NoElution->IncreasePolarity AdjustPolarity Adjust Mobile Phase Polarity TLC->AdjustPolarity No ChangeSolvent Try Different Solvent System (e.g., DCM/MeOH) AdjustPolarity->ChangeSolvent UseAlumina Switch to Alumina Stationary Phase AddBase->UseAlumina CheckAdsorption Possible Irreversible Adsorption -> Switch to Alumina or C18 IncreasePolarity->CheckAdsorption

Caption: Troubleshooting guide for common column chromatography issues.

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification methods.

Protocol 1: Purification by Recrystallization

This method is ideal for purifying crude material that is already substantially pure (>85%) and solid.

  • Solvent Selection: Based on a preliminary screen (see FAQ Q4), select an appropriate solvent. Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask, just enough to create a slurry. Heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Complete Dissolution: Continue adding small portions of the hot solvent until the compound just completely dissolves. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then proceed to the next step.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (with fluted filter paper) into a clean, pre-warmed flask. This step removes insoluble impurities and any added charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as melting point, HPLC, or NMR spectroscopy.[6][7]

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or when recrystallization is ineffective.

  • Eluent Selection: Using TLC, determine a suitable eluent system that gives a product Rf of 0.3-0.4 (see FAQ Q5). If streaking is observed on TLC, add 0.5% triethylamine to the eluent system.

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform to prevent channeling.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). In a separate flask, add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate the solution onto this silica using a rotary evaporator. This "dry loading" method typically results in better separation than loading the sample as a liquid. Carefully add the dried, impregnated silica to the top of the packed column.[3]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis: Monitor the separation by collecting fractions and analyzing them by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., under a UV lamp).

  • Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC-MS and NMR.[3][6]

Part 3: Purity Assessment & Validation

Confirming purity is a critical final step. A multi-faceted analytical approach provides the most reliable assessment.[6]

Analytical TechniquePurposeExpected Result for Pure this compound
Melting Point Assesses purity and identity.A sharp, defined melting point range (e.g., within 1-2 °C). Impurities typically depress and broaden the melting range.[7]
TLC Monitors reaction progress and column fractions; qualitative purity check.A single spot with a consistent Rf value.
HPLC Provides quantitative purity data.A single major peak, with purity calculated by area percentage (e.g., >98%).[6]
¹H and ¹³C NMR Confirms chemical structure and identifies impurities.Spectra should show signals corresponding only to the target molecule, with correct chemical shifts, multiplicities, and integrations. Absence of signals from starting materials or byproducts.
Mass Spectrometry Confirms molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₇H₆N₂ = 118.14 g/mol ).[8]

References

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
  • A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile. (2025). BenchChem.
  • Spectroscopic and Synthetic Profile of 2-Amino-2-(pyridin-3-yl)acetonitrile: A Technical Guide. (2025). BenchChem.
  • Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds. (2025). BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). PMC - NIH.
  • Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile. (n.d.). BenchChem.
  • 2-(pyridin-3-yl)acetonitrile | CAS 6443-85-2. (n.d.). Santa Cruz Biotechnology.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
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  • This compound | CAS 27349-80-0. (n.d.). BLD Pharm.

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Technical Support Center: 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Investigating Chemical Stability

Introduction: 2-(Pyridazin-3-YL)acetonitrile is a heterocyclic compound featuring a pyridazine ring coupled to an acetonitrile moiety. As with many nitrogen-containing heterocycles utilized in medicinal chemistry and drug discovery, understanding its chemical stability is paramount for ensuring experimental reproducibility, interpreting biological data accurately, and developing stable formulations.[1][2] This guide provides a comprehensive technical overview of the potential degradation pathways of this compound. Due to the limited specific degradation data for this exact molecule in public literature, this document serves as a predictive and investigative resource, grounded in the established chemistry of its constituent functional groups. We will explore likely degradation mechanisms, offer troubleshooting advice for common experimental issues, and provide detailed protocols for conducting formal stability assessments.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses fundamental questions regarding the inherent stability of this compound based on its chemical structure.

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The acetonitrile (nitrile) group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds first to the corresponding acetamide derivative and then to 2-(pyridazin-3-yl)acetic acid.[3][4]

  • Oxidation: The pyridazine ring's nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides.[5] This can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or specific oxidizing agents.[6]

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly UV radiation.[7] Exposure can lead to complex reactions, including ring cleavage or polymerization, often resulting in discoloration of the sample.[5]

Q2: How does the pyridazine ring influence the molecule's stability?

A2: The pyridazine ring is a π-electron deficient heteroaromatic system due to the electronegativity of the two adjacent nitrogen atoms.[8] This electronic feature makes the ring susceptible to nucleophilic attack, but more importantly in the context of degradation, the nitrogen lone pairs are potential sites for oxidation.[5] The stability of the ring itself is generally high, but substitution and environmental factors can promote degradation.

Q3: How does the acetonitrile group influence the molecule's stability?

A3: The nitrile group (-C≡N) is a primary site of chemical reactivity. Its susceptibility to hydrolysis is a key stability concern.[3] The rate of hydrolysis is highly dependent on pH and temperature.[6][9] In the presence of certain enzymes or microbial contamination, the nitrile group can also be enzymatically degraded to the corresponding amide and carboxylic acid.[10]

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to catalysts of degradation.

  • Solid Form: Store as a solid in a tightly sealed container at low temperatures (2-8°C or -20°C).

  • Protection from Light: Use an amber vial or store the container in the dark to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider displacing air in the container with an inert gas like argon or nitrogen to prevent oxidation.[5]

  • Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature, protected from light, and used within a short timeframe. Avoid storing in aqueous buffers for extended periods, especially at non-neutral pH.

Part 2: Experimental Troubleshooting Guide

This section addresses common issues researchers may encounter that could be linked to the degradation of this compound.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Problem: "I'm observing new, unidentified peaks in my chromatogram after preparing my sample in solution. What could they be?"

  • Potential Cause: The appearance of new peaks is a classic sign of compound degradation. The retention times of these new peaks can offer clues:

    • More Polar Products (Earlier Elution in Reversed-Phase HPLC): Peaks eluting earlier than the parent compound are often more polar. This would be consistent with hydrolysis products like 2-(pyridazin-3-yl)acetamide or 2-(pyridazin-3-yl)acetic acid.

    • Oxidation Products: N-oxides are also typically more polar than the parent compound.

  • Troubleshooting Steps:

    • Verify Peak Identity: Use LC-MS to obtain the mass of the new peaks. Compare the masses to the predicted molecular weights of potential degradation products (see diagram in Part 4).

    • Analyze a Freshly Prepared Sample: Immediately after dissolving the solid compound, inject a sample into your HPLC system to get a baseline chromatogram. Compare this to the chromatogram of the solution that has been stored.

    • Conduct a Preliminary Stress Test: Prepare small aliquots of your compound in different solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and let them sit for a few hours at room temperature. Analyze them to see if you can intentionally generate the unknown peaks, which helps confirm their identity as degradants.[9]

Scenario 2: Inconsistent Bioassay Results
  • Problem: "The biological activity of my compound is decreasing over time or varies significantly between experiments."

  • Potential Cause: Compound degradation directly leads to a lower effective concentration of the active molecule, causing apparent loss of potency. Degradation products themselves could also interfere with the assay, either by inhibiting or potentiating the measured effect.

  • Troubleshooting Steps:

    • Implement Strict Solution Preparation Protocols: Always use freshly prepared solutions for every bioassay. Do not use solutions left over from previous experiments.

    • Analytical Confirmation: Before starting a critical experiment, verify the purity and concentration of your stock solution using a validated analytical method like HPLC-UV.

    • Assess Stability in Assay Media: Incubate the compound in your complete assay buffer (including all additives) for the duration of the experiment. At the end of the incubation period, analyze the sample by HPLC to quantify the amount of parent compound remaining.

Scenario 3: Physical Changes in the Sample
  • Problem: "My stock solution of this compound has turned yellow or brown. What does this indicate?"

  • Potential Cause: A change in color is a strong indicator of chemical degradation.[5] Oxidative and photodegradative pathways, in particular, can generate highly conjugated systems or polymeric byproducts that absorb visible light, resulting in a colored solution.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a discolored solution for any experiment. The presence of color indicates that a significant amount of degradation has already occurred.

    • Review Storage Conditions: Ensure your storage protocol aligns with the best practices outlined in the FAQ section (protection from light, air, and elevated temperatures).

    • Purity Check: If you observe this issue, it is wise to re-check the purity of the solid starting material to ensure it has not degraded during storage.

Part 3: Protocols for Stability Assessment

To formally investigate the stability of this compound, a forced degradation study is the standard approach.[9][11] This involves intentionally exposing the compound to harsh conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation Study Workflow

Objective: To identify the likely degradation products and pathways for this compound and to develop a stability-indicating analytical method.[12]

1. Analytical Method Development:

  • Develop a reversed-phase HPLC method (e.g., using a C18 column) that can effectively separate the parent compound from potential degradation products.[13]

  • A gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is recommended.

  • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) for identification.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions: (Perform each in parallel with a control sample protected from the stress condition)

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.[6] Neutralize the sample before injection.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours.[6] Neutralize the sample before injection.

  • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 8, and 24 hours.[6]

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 24 and 72 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period, alongside a control sample wrapped in foil.[9]

4. Analysis and Data Interpretation:

  • Analyze all stressed and control samples by the developed HPLC-MS method.

  • Calculate the percentage of degradation for the parent compound.

  • Use MS and MS/MS fragmentation data to propose structures for the major degradation products.

  • The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]

Part 4: Data Interpretation & Visualization

Table 1: Summary of Recommended Conditions for a Forced Degradation Study
Stress ConditionReagent / ParametersTypical DurationMajor Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C2 - 24 hours2-(Pyridazin-3-yl)acetamide, 2-(Pyridazin-3-yl)acetic acid
Base Hydrolysis 0.1 M NaOH, Room Temp1 - 12 hours2-(Pyridazin-3-yl)acetic acid
Oxidation 3% H₂O₂, Room Temp2 - 24 hoursPyridazine N-oxides
Thermal 80°C (Solid & Solution)24 - 72 hoursVaried (depends on medium)
Photolytic UV/Vis Light ChamberPer ICH Q1BComplex mixture, potential polymers
Predicted Degradation Pathways of this compound

The following diagram illustrates the most probable primary degradation pathways based on the chemical functionalities of the molecule.

DegradationPathways Parent This compound (Parent Compound) Amide 2-(Pyridazin-3-yl)acetamide Parent->Amide Hydrolysis (Acid/Base, mild) Acid 2-(Pyridazin-3-yl)acetic acid Parent:e->Acid:w Direct Hydrolysis (harsh conditions) N_Oxide This compound N-oxide Parent->N_Oxide Oxidation (e.g., H₂O₂) Amide->Acid Hydrolysis (Acid/Base, harsh)

Caption: Predicted primary degradation pathways for this compound.

References

  • Sebők, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7025. Available from: [Link]

  • Hobbs, W.J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Rudresh, H.M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074. Available from: [Link]

  • Oliveira-Campos, A.M.F., et al. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available from: [Link]

  • Sebők, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7025. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Singh, R., & Kumar, R. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 9(3-s), 1010-1018. Available from: [Link]

  • Al-Omran, F., et al. (2002). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 7(8), 582-591. Available from: [Link]

  • Bojarska-Dahlig, H., & Nantka-Namirski, P. (1972). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Acta poloniae pharmaceutica, 29(4), 349-55. Available from: [Link]

  • Sharma, M. C., & Sharma, S. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1), 56-65. Available from: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Available from: [Link]

  • Hopkała, H., & Zaprutko, L. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 60(5), 333-339. Available from: [Link]

  • Plamthottam, M. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758-65. Available from: [Link]

  • Gillespie, J. R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-27. Available from: [Link]

  • Hernández-Gordillo, A., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(12), 1496. Available from: [Link]

  • Roy, S., et al. (2016). Photodegradation of Oryzalin in aqueous isopropanol and acetonitrile. Cogent Chemistry, 2(1), 1149718. Available from: [Link]

  • Nawaz, M. S., et al. (1989). Degradation of Acetonitrile by Pseudomonas putida. Applied and Environmental Microbiology, 55(9), 2267-2274. Available from: [Link]

  • Micaroni, R. C. C., et al. (2004). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 15(4), 510-514. Available from: [Link]

Sources

Technical Support Center: Synthesis of Pyridazineacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the synthesis of pyridazineacetonitriles. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring each step is a self-validating system for robust and reproducible results.

The pyridazine ring is a valuable scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] The introduction of an acetonitrile moiety (-CH₂CN) provides a versatile handle for further functionalization, making pyridazineacetonitriles key intermediates in drug discovery.[2][3][4] However, their synthesis is often fraught with challenges stemming from the inherent electron-deficient nature of the pyridazine ring and the reactivity of the target molecule.[5][6][7]

This guide addresses the most common issues encountered during synthesis, providing expert insights and actionable protocols to overcome them.

Part 1: Troubleshooting Palladium-Catalyzed Cyanation

The most common route to pyridazineacetonitriles is the palladium-catalyzed cyanation of a corresponding halopyridazine. This section addresses frequent failures in this critical transformation.

Q1: I am observing low to no conversion in my palladium-catalyzed cyanation of 3-chloropyridazine. What are the likely causes?

A1: This is a frequent challenge. The low reactivity of the C-Cl bond on an already electron-deficient ring requires careful optimization. The issue typically lies in one of four areas: the catalyst system, the cyanide source, the reaction conditions, or the substrate itself.

Causality Analysis:

  • Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle. Inadequate pre-activation, oxidative degradation, or the use of a ligand that does not sufficiently stabilize the catalyst can halt the reaction.

  • Cyanide Source: While historically salts like KCN or NaCN were used, their high toxicity and poor solubility in organic solvents are significant drawbacks. Zinc cyanide (Zn(CN)₂) is now a preferred alternative due to its lower toxicity and ability to break up catalyst-inhibiting cyanide aggregates.[8][9]

  • Reaction Conditions: An inert atmosphere is non-negotiable. Oxygen can oxidize and deactivate the Pd(0) catalyst. Furthermore, residual water can lead to hydrolysis of the nitrile product or interfere with the catalyst.

  • Substrate Reactivity: Chloropyridazines are significantly less reactive than their bromo or iodo counterparts in cross-coupling reactions. Higher temperatures and more electron-rich ligands are often required to achieve oxidative addition.

Troubleshooting Workflow Diagram

G start Low / No Conversion reagent_check 1. Verify Reagent Purity & Integrity - Halopyridazine (no degradation) - Solvent (anhydrous) - Cyanide Source (dry) start->reagent_check catalyst_check 2. Assess Catalyst System - Pd source & ligand appropriate? - Catalyst deactivated? (color change) - Correct Pd oxidation state? reagent_check->catalyst_check Reagents OK condition_check 3. Evaluate Reaction Conditions - Atmosphere fully inert? - Temperature optimal? - Reaction time sufficient? catalyst_check->condition_check Catalyst OK workup_check 4. Analyze Workup & Product - Product lost during extraction? - Side reactions dominating? condition_check->workup_check Conditions OK

Caption: General troubleshooting workflow for low conversion.

Q2: My reaction is producing a significant amount of dehalogenated pyridazine instead of the desired nitrile. Why is this happening and how can I prevent it?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a classic side reaction in palladium-catalyzed cross-couplings.[6] It points to a competitive reductive pathway that outpaces the desired cyanation.

Mechanistic Insight:

Dehalogenation typically occurs when the oxidative addition product (Ar-Pd(II)-X) undergoes reduction before it can react with the cyanide source. This can be facilitated by trace amounts of water, alcohols, or even the solvent acting as a hydride source.

Mitigation Strategies:

  • Use an Anhydrous Solvent: Rigorously dry your solvent (e.g., dioxane, toluene, DMF) before use.

  • Ensure Inert Atmosphere: Use a robust inert gas (Argon or Nitrogen) and degas the reaction mixture thoroughly to remove oxygen.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the C-CN bond over the undesired C-H bond.

  • Control Temperature: While higher temperatures can increase the rate of the desired reaction, they can sometimes accelerate decomposition and side reactions as well. A careful temperature screen is often necessary.

Part 2: Alternative Synthetic Routes & Their Challenges

When direct cyanation fails, alternative strategies such as the Sandmeyer reaction can be employed. However, these routes present their own unique set of difficulties.

Q3: I am attempting a Sandmeyer reaction to convert 3-amino-6-chloropyridazine to the corresponding nitrile, but the reaction is explosive and gives a low yield of tar. What is going wrong?

A3: The Sandmeyer reaction involves the formation of a diazonium salt, which can be highly unstable, especially on electron-deficient heterocyclic systems like pyridazine.[10][11] The issues you're facing—decomposition and low yield—are hallmarks of poor diazonium salt stability and uncontrolled reaction conditions.

Critical Control Points:

  • Temperature: The diazotization step (reaction of the amine with a nitrite source) MUST be performed at low temperatures, typically 0 to 5 °C. Letting the temperature rise can lead to rapid, often violent, decomposition of the diazonium salt.

  • Acid Choice: The reaction is run in a strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid in situ and stabilize the resulting diazonium salt.

  • Slow Addition: The nitrite solution (e.g., aqueous NaNO₂) must be added slowly and subsurface to the amine solution to maintain temperature control and prevent localized overheating.

Sandmeyer Reaction Pathway & Critical Steps

G cluster_diazotization Step 1: Diazotization (Critical: 0-5 °C) cluster_cyanation Step 2: Cyanation amine Aminopyridazine (Ar-NH2) diazonium Pyridazine Diazonium Salt (Ar-N2+) amine->diazonium NaNO2, HCl nitrile Pyridazineacetonitrile (Ar-CN) diazonium->nitrile CuCN N2_gas N2 Gas (effervescence) nitrile->N2_gas

Sources

Technical Support Center: By-product Analysis in 2-(Pyridazin-3-YL)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-(Pyridazin-3-YL)acetonitrile. This guide is designed to provide in-depth, field-proven insights into potential challenges, with a focus on identifying and mitigating by-product formation. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific, frequently encountered problems during the synthesis of this compound, typically prepared via nucleophilic aromatic substitution (SNAr) of a 3-halopyridazine with a cyanide source.

Question 1: My reaction yield is very low, or I've isolated no product. What are the likely causes?

Answer:

Low or no yield in this SNAr reaction is a common issue that can typically be traced back to three main areas: the reagents, the reaction conditions, or the work-up procedure.

  • Reagent Inactivity:

    • Cyanide Source: Alkali metal cyanides (NaCN, KCN) are hygroscopic and can degrade over time, becoming coated with a layer of carbonate. Use a fresh, finely ground powder from a recently opened bottle.

    • Halopyridazine Reactivity: The reactivity of the leaving group is critical. The order is typically I > Br > Cl. If you are using 3-chloropyridazine, the reaction will require more forcing conditions (higher temperature, longer reaction time) than with 3-bromo or 3-iodopyridazine.

    • Solvent Purity: The use of anhydrous aprotic polar solvents like DMSO or DMF is crucial. Water contamination can lead to significant hydrolysis of the nitrile product and deactivation of the cyanide nucleophile.[1] Always use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.

  • Suboptimal Reaction Conditions:

    • Temperature: This reaction often requires elevated temperatures (e.g., 60-120 °C) to proceed at a reasonable rate.[2] If the temperature is too low, the activation energy for the SNAr mechanism may not be overcome. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like by-products.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent atmospheric moisture from entering the reaction.[1]

  • Work-up Issues:

    • Product Solubility: this compound has moderate polarity. During aqueous work-up, it may have some solubility in the aqueous layer, especially if the pH is acidic (protonation of the pyridazine nitrogens). Ensure you perform extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) multiple times.

    • Emulsion Formation: The use of DMF or DMSO can sometimes lead to emulsions during aqueous extraction. A brine wash can help to break these emulsions.

Question 2: My analysis (TLC, LC-MS) shows a significant amount of a by-product with a molecular weight 18 units higher than my product (M+18). What is this, and how do I prevent it?

Answer:

This is a classic sign of nitrile hydrolysis . The by-product is almost certainly the corresponding amide, 2-(Pyridazin-3-yl)acetamide, and potentially the carboxylic acid, 2-(Pyridazin-3-yl)acetic acid, if hydrolysis proceeds further.

  • Causality: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat.[3] During your reaction or, more commonly, during the aqueous work-up, residual cyanide (which forms a basic solution) or any acidic/basic washes can catalyze this transformation.

  • Prevention & Mitigation Strategy:

    • Strictly Anhydrous Conditions: The most critical step is to ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.[1]

    • Neutral or Buffered Work-up: When quenching the reaction, do so carefully with cold water or an ice bath. Avoid strong acidic or basic washes if possible. If a wash is necessary, use a buffered solution or perform it quickly at low temperatures.

    • Temperature Control: Minimize the time the crude product is exposed to aqueous conditions at elevated temperatures.

    • Purification: If the amide has already formed, it can typically be separated from the desired nitrile product using column chromatography on silica gel. The amide is significantly more polar and will have a lower Rf value.

Question 3: I'm observing a by-product with a mass roughly double that of my starting material or product. What could this be?

Answer:

This strongly suggests the formation of a dimeric by-product . The specific structure can vary, but it usually arises from an intermolecular reaction where one molecule acts as a nucleophile and another as an electrophile.

  • Plausible Mechanism: In a related synthesis, dimerization can occur when the amino group of one molecule displaces the chloride of another.[1] While this compound lacks an amino group, a similar side reaction could involve the activated methylene group (-CH2-CN). The protons on this carbon are acidic and can be deprotonated by the basic cyanide or other bases in the mixture. This carbanion could then potentially attack another molecule of the starting 3-halopyridazine.

  • Prevention Strategy:

    • Control Stoichiometry: Use a slight excess of the cyanide salt to ensure the 3-halopyridazine is consumed by the desired nucleophile.

    • Slow Addition: Add the 3-halopyridazine solution slowly to the solution/slurry of the cyanide salt. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant cyanide nucleophile over self-reaction.[1]

    • Temperature Management: Dimerization reactions often have a higher activation energy than the desired SNAr. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from a 3-halopyridazine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms. This deficiency makes the ring susceptible to attack by nucleophiles. Attack at the positions ortho or para to the ring nitrogens (like C3 and C6) is particularly favored because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto one of the nitrogen atoms, which is a highly stabilizing resonance contributor.[4][5] The mechanism involves two main steps: addition of the nucleophile (CN⁻) to form the stabilized anionic intermediate, followed by the elimination of the leaving group (halide ion) to restore aromaticity.

Q2: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.

  • TLC: This is a quick and easy way to get a qualitative assessment. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • LC-MS: This is the preferred method for unambiguous monitoring. It provides a clean separation of components and gives the mass of each peak, allowing you to confirm the formation of your product (and identify any major by-products like the hydrolyzed amide) with high confidence.

Q3: What is the best all-around analytical technique to confirm the purity of my final product?

A multi-faceted approach is always best, but High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse for purity assessment.[6][7] It provides a high-resolution separation of the main compound from its impurities. Purity is typically calculated by the area percentage method.[6] To confirm the identity of the main peak and any impurities, HPLC can be coupled with a mass spectrometer (LC-MS). For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of this compound via SNAr

Disclaimer: This is a general guideline. Optimization of temperature, time, and stoichiometry may be required.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. Stir the suspension.

  • Reactant Addition: Dissolve 3-bromopyridazine (1.0 eq.) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring cyanide suspension at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Quench: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash: Combine the organic layers and wash with water, followed by a brine solution to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a general starting point for purity analysis and may require optimization.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Section 4: Data Summaries & Visualizations

Table 1: Common By-products and Their Mass Spectrometry Signatures
Compound NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
2-(Pyridazin-3-yl)acetamideHydrolysis of nitrileC₆H₇N₃O137.14138.1
2-(Pyridazin-3-yl)acetic acidFurther hydrolysisC₆H₆N₂O₂138.12139.1
3-HydroxypyridazineReaction with trace H₂OC₄H₄N₂O96.0997.1
Table 2: Recommended Starting Analytical Parameters
TechniqueParameterRecommended Setting
HPLC-UV ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile / Water (with 0.1% Formic Acid)
Detection254 nm
Purity CalculationArea Percentage[6]
GC-MS ColumnStandard non-polar (e.g., DB-5ms)
Injector Temp250 °C
Oven ProgramRamp from 100 °C to 280 °C at 15 °C/min[6]
MS Mass Rangem/z 40-500
Diagrams: Mechanisms and Workflows

SNAr_Mechanism reactants 3-Halopyridazine + CN⁻ intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Charge delocalized on N reactants->intermediate Addition (Rate-determining step) product This compound + X⁻ intermediate->product Elimination of Halide (X⁻) (Restores Aromaticity) Byproduct_Formation cluster_hydrolysis Hydrolysis cluster_dimerization Dimerization start This compound (Product) amide 2-(Pyridazin-3-yl)acetamide (M+18) start->amide + H₂O (Acid/Base cat.) hydrolysis_path Hydrolysis Pathway acid 2-(Pyridazin-3-yl)acetic acid (M+19) amide->acid + H₂O dimer_path Dimerization Pathway dimer Dimeric Species halopyridazine 3-Halopyridazine (Starting Material) halopyridazine->dimer + Deprotonated Product or Starting Material

Caption: Major by-product formation pathways.

Analytical_Workflow crude Crude Reaction Product purification Purification (e.g., Column Chromatography) crude->purification purified_product Purified Solid/Oil purification->purified_product analysis Purity & Identity Analysis purified_product->analysis hplc HPLC-UV (Purity %, Area) analysis->hplc lcms LC-MS (Confirm Mass) analysis->lcms nmr ¹H & ¹³C NMR (Structural Confirmation) analysis->nmr final Final Product Specification hplc->final lcms->final nmr->final

Caption: Analytical workflow for purity assessment.

Section 5: References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.

  • BenchChem. (2025). Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.

  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.

  • Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

Sources

Technical Support Center: Synthetic Strategies for 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(pyridazin-3-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. As a key intermediate in the development of kinase inhibitors and other pharmacologically active molecules, robust and reproducible synthetic access to this scaffold is critical.[1][2] This document provides a detailed, field-tested primary synthetic route, addresses common experimental challenges in a question-and-answer format, and offers insights into the chemical principles behind each step.

Recommended Synthetic Route: A Two-Step Approach from 3-Methylpyridazine

Our recommended pathway is a reliable two-step sequence involving the radical chlorination of 3-methylpyridazine followed by a classical nucleophilic substitution with a cyanide source. This route is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformations.

Workflow Overview

Synthetic_Workflow Start 3-Methylpyridazine Intermediate 3-(Chloromethyl)pyridazine (Hydrochloride Salt) Start->Intermediate Step 1: Radical Chlorination (e.g., TCCA, CHCl3, Reflux) Product This compound Intermediate->Product Step 2: Nucleophilic Substitution (NaCN or KCN, EtOH, Reflux)

Caption: Recommended two-step synthesis of this compound.

Step 1: Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride

The initial step involves the selective chlorination of the methyl group of 3-methylpyridazine. A reliable method for this transformation is the use of trichloroisocyanuric acid (TCCA) in a suitable solvent like chloroform under reflux conditions.[3]

Experimental Protocol: Radical Chlorination
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methylpyridazine (1.0 eq) and chloroform (approx. 10 mL per 1 mmol of substrate).

  • Reagent Addition: Heat the solution to reflux. Add trichloroisocyanuric acid (TCCA, approx. 0.4 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is crucial to control the reaction exotherm and maintain a steady concentration of the chlorine radical initiator, minimizing potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at reflux overnight. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up:

    • Cool the mixture to room temperature and filter to remove solid byproducts (cyanuric acid).

    • Dilute the filtrate with dichloromethane (DCM).

    • Wash the organic phase sequentially with 1 M aqueous sodium hydroxide (to remove any remaining acidic species) and then with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-(chloromethyl)pyridazine, which is often isolated as its hydrochloride salt for improved stability.[3]

Step 2: Synthesis of this compound

This step is a standard nucleophilic substitution (SN2) reaction where the chloride of the intermediate is displaced by a cyanide anion.[4] The choice of an anhydrous alcoholic solvent is critical to the success of this reaction.[5]

Mechanism: SN2 Cyanation

SN2_Mechanism reagents :C≡N:⁻ 3-(Chloromethyl)pyridazine transition Transition State [NC···CH₂(pyridazine)···Cl]⁻ reagents:cn->transition Nucleophilic Attack products This compound Cl⁻ transition->products:prod C-Cl Bond Cleavage

Caption: Concerted SN2 mechanism for the displacement of chloride by the cyanide ion.

Experimental Protocol: Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-(chloromethyl)pyridazine hydrochloride (1.0 eq) in ethanol. Note: If starting with the hydrochloride salt, a mild base (e.g., one equivalent of NaHCO₃ or Et₃N) should be added to liberate the free base before proceeding.

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 eq). Causality: Using an ethanol solvent is key; the presence of water can lead to the formation of the undesired 3-(hydroxymethyl)pyridazine byproduct via hydrolysis.[4]

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (NaCl or KCl).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining cyanide salts. Safety Precaution: All aqueous waste must be treated with bleach or hydrogen peroxide under basic conditions to neutralize residual cyanide before disposal.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel) to obtain pure this compound.

Troubleshooting Guide & FAQs

Q1: My yield for the chlorination of 3-methylpyridazine (Step 1) is low. What are the common pitfalls?

A1: Low yields in this radical chlorination can typically be traced to three factors:

  • Incomplete Reaction: Ensure the TCCA is added in sufficient quantity and that the reaction is allowed to run to completion. Monitor via TLC. If the starting material persists, a small additional charge of TCCA may be required.

  • Over-chlorination: While less common for TCCA compared to harsher reagents like sulfuryl chloride, the formation of dichloromethyl and trichloromethyl pyridazine is possible with prolonged reaction times or excessive TCCA. Use the recommended stoichiometry.[3]

  • Work-up Losses: The product, 3-(chloromethyl)pyridazine, can be somewhat volatile and water-soluble, especially as the hydrochloride salt. Ensure your extraction and washing steps are performed efficiently and avoid overly vigorous concentration on the rotary evaporator.

Q2: During the cyanation step (Step 2), I'm observing a significant amount of 3-(hydroxymethyl)pyridazine as a byproduct. Why is this happening?

A2: This is a classic competing reaction pathway. The hydroxide ion (OH⁻) is also a nucleophile and can displace the chloride. This issue almost always arises from the presence of water in the reaction mixture.[4]

  • Solution: Use anhydrous ethanol as your solvent. Ensure your glassware is thoroughly dried, and use freshly opened or properly stored sodium/potassium cyanide. If your 3-(chloromethyl)pyridazine intermediate was not perfectly dry, that could also introduce water.

Q3: The cyanation reaction is very slow or stalls completely. How can I improve the conversion rate?

A3: If the reaction is sluggish, consider the following optimizations:

  • Solvent Choice: While ethanol is recommended to suppress hydrolysis, a more polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can significantly accelerate SN2 reactions by better solvating the cation (Na⁺ or K⁺) and leaving the "naked" cyanide anion more nucleophilic. However, you must use strictly anhydrous DMSO.

  • Temperature: Ensure you are at a full, sustained reflux. A slight increase in temperature can dramatically increase the reaction rate.

  • Phase-Transfer Catalyst (PTC): If solubility of the cyanide salt is an issue, adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the cyanide anion into the organic phase, accelerating the reaction.

Q4: Is it possible to synthesize this compound from 3-chloropyridazine?

A4: This is a mechanistically distinct and more challenging alternative. It would involve creating the cyanomethyl anion (⁻CH₂CN) and using it as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is electron-deficient, which is a prerequisite for SNAr.[6] However, this approach has several complications:

  • Base Sensitivity: Generating the cyanomethyl anion requires a very strong base (e.g., NaH, LDA), which can react with the pyridazine ring itself.

  • Dimerization: The cyanomethyl anion can self-condense or undergo other side reactions.

A more viable, though multi-step, alternative starting from 3-chloropyridazine would be a Palladium-Catalyzed Cyanation to first form pyridazine-3-carbonitrile.[7][8] This nitrile could then potentially be reduced to the aminomethyl group and further elaborated, or undergo alpha-alkylation chemistry, but these routes are significantly more complex than the recommended two-step synthesis from 3-methylpyridazine. For heteroaromatic chlorides, catalyst systems like Pd(OAc)₂ with specialized phosphine ligands (e.g., CM-phos) and K₄[Fe(CN)₆] as a cyanide source have proven effective under relatively mild conditions.[8][9]

Data Summary: Comparison of Synthetic Intermediates

CompoundStarting MaterialKey ReagentsTypical YieldRef.
3-(Chloromethyl)pyridazine HCl 3-MethylpyridazineTCCA, Chloroform~80%[3]
This compound 3-(Chloromethyl)pyridazineNaCN or KCN, Ethanol60-80% (Est.)[4][5]

References

  • (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. ResearchGate. Available at: [Link]

  • (2012). Heterocycles via Use of 2-Heteroaryl-2-(tetrahydrofuranyliden)acetonitriles. Synfacts. Available at: [Link]

  • (N.d.). Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. Google Patents.
  • (N.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

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  • (1974). [Synthesis of Pyridazines. I. Synthesis and Some Reactions of 3,6-dichloropyridazine]. PubMed. Available at: [Link]

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  • (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters - ACS Publications. Available at: [Link]

  • (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • (N.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

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"managing exothermic reactions in 2-(Pyridazin-3-YL)acetonitrile synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Pyridazin-3-YL)acetonitrile. This guide is designed to provide researchers, chemists, and drug development professionals with field-proven insights for managing the critical exothermic risks associated with this synthesis. Failure to control the heat generated during these reactions can lead to diminished yields, increased byproduct formation, and hazardous runaway reactions.[1] This document provides troubleshooting strategies and detailed protocols to ensure your syntheses are safe, efficient, and reproducible.

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific, acute problems you may encounter during an experiment.

Question 1: My reaction temperature is rising uncontrollably and has far exceeded the set point. What immediate actions should I take, and what are the underlying causes?

Answer: An uncontrolled temperature spike indicates a potential runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1] This is a serious safety hazard. The synthesis of pyridazine derivatives, particularly through cyclocondensation or cyanation, can be highly exothermic.[2][3]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop adding any further reagents.[1]

  • Enhance Cooling: Maximize your cooling system's efficiency. If using an ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower its temperature. For a circulator, set it to its minimum temperature.[1]

  • Alert Personnel: Inform colleagues and lab supervisors of the situation immediately.[4]

  • Prepare for Quenching (If Safe): If a validated quenching procedure exists, prepare to execute it. Only proceed if you are certain the quenching agent will not exacerbate the situation.

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably despite these measures, evacuate the area.[1]

Underlying Causes:

  • Reagent Addition Rate: The most common cause is adding a reactive reagent (e.g., a cyanide source or hydrazine) too quickly for the cooling system to dissipate the generated heat.[5]

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction. As reaction scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[2]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates, triggering a bulk exotherm.[2]

Question 2: I am observing significant byproduct formation and a lower-than-expected yield. Could this be related to poor temperature control?

Answer: Absolutely. Poor temperature management is a primary cause of low yields and byproduct formation in many chemical syntheses, including those for heterocyclic compounds.[1]

Causality:

  • Thermal Degradation: The desired product, this compound, or key reaction intermediates may be thermally unstable. Temperatures exceeding the optimal range can lead to decomposition.[1]

  • Side Reactions: Exothermic conditions can provide the activation energy for undesired parallel or consecutive reactions, consuming starting materials and generating impurities.

  • Solvent Effects: The choice of solvent is critical. A solvent with a low boiling point might boil off during an unmanaged exotherm, concentrating the reactants and further accelerating the reaction. Conversely, a solvent with poor thermal conductivity can hinder heat dissipation.[1]

To mitigate this, maintain a stable, documented temperature profile throughout the reaction. Consider using a laboratory reactor with automated temperature control for better reproducibility.

Question 3: What are the best practices for scaling up this synthesis from a 1-gram to a 100-gram scale while managing the exotherm?

Answer: Scaling up a reaction is not a linear process, especially for exothermic reactions. The reduced surface-area-to-volume ratio at a larger scale severely hampers heat dissipation.[2] A thorough risk assessment is crucial before any scale-up.[6]

Best Practices:

  • Reaction Calorimetry: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔT_ad).[2] This data is essential for calculating the necessary cooling capacity.

  • Controlled Dosing: Implement a slow, controlled addition of the limiting reagent using a syringe pump or an addition funnel. This is the primary method for controlling the rate of heat generation.[7]

  • Solvent Selection: Choose a solvent with a high heat capacity and a boiling point slightly above the desired reaction temperature. This provides a "heat sink" and a degree of passive safety through refluxing, provided your condenser can handle the vapor load.[1]

  • Equipment Upgrade: Move from a simple round-bottom flask to a jacketed reactor system connected to a powerful cryostat or chiller. This provides a much larger and more efficient heat exchange surface.

  • "Spike" Dosing Test: In the scaled-up setup, add a small portion (e.g., 5-10%) of the limiting reagent and monitor the temperature closely. The observed temperature rise allows you to verify that your cooling system is adequate before proceeding with the full addition.

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Consideration for Scale-Up
Heat Dissipation High (large surface area to volume ratio)Low (small surface area to volume ratio)Heat removal becomes the limiting factor.[2]
Addition Method Manual (pipette)Automated (syringe pump/addition funnel)Precise control of reagent addition is critical to manage heat release.[5]
Cooling Method Ice BathJacketed Reactor with ChillerMust provide significantly more cooling power and surface area.
Mixing Magnetic StirrerOverhead Mechanical StirrerVigorous and efficient mixing is required to prevent hot spots.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the cyanation of a pyridazine precursor potentially highly exothermic? The introduction of a cyano group onto an aromatic ring, particularly an electron-deficient one like pyridazine, is often a highly exothermic process.[8] This is due to the formation of a very stable carbon-carbon bond and the preservation of the aromatic system. The reaction enthalpy (ΔH) is significantly negative, releasing a large amount of energy as heat.[2]

Q2: What are the signs of an impending runaway reaction? Key indicators include a steady, uncontrolled rise in temperature even after reagent addition has stopped, a sudden increase in pressure, unexpected gas evolution, or a noticeable change in the color or viscosity of the reaction mixture. Continuous monitoring of the internal reaction temperature is the most reliable way to detect the onset of a runaway.[7]

Q3: Can the order of reagent addition make a difference in safety? Yes, the order of addition is critical. For many palladium-catalyzed cyanation reactions, it has been found that adding the cyanide source slowly to a pre-heated mixture of the aryl halide, catalyst, and ligand is crucial for a robust and scalable process.[9] This prevents the accumulation of unreacted starting material and catalyst poisoning by high local concentrations of cyanide.[8]

Q4: Are there safer alternatives to traditional cyanide salts? While sodium or potassium cyanide are common, alternatives like zinc cyanide[8] or acetone cyanohydrin are sometimes used. In some modern approaches, less toxic reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed in ruthenium-catalyzed cyanations.[10] However, all cyanide sources are hazardous and require stringent safety protocols. The use of continuous flow chemistry can also mitigate risks by minimizing the amount of hazardous material present at any given time.[11]

Experimental Protocols & Diagrams

Protocol 1: Controlled Laboratory Scale Synthesis

Objective: To synthesize this compound from 3-chloropyridazine and a cyanide source with careful exotherm management.

Materials:

  • 3-chloropyridazine

  • Sodium cyanide (or other cyanide source)

  • Solvent (e.g., DMSO)

  • Jacketed lab reactor or round-bottom flask with overhead stirring

  • Addition funnel or syringe pump

  • Digital thermometer with probe

  • Cooling bath (ice/salt or cryostat)

Procedure:

  • Setup: Assemble the reactor under an inert atmosphere (Nitrogen or Argon). Ensure the overhead stirrer provides vigorous agitation. Place the digital thermometer probe below the surface of the solvent.

  • Charging: Charge the reactor with 3-chloropyridazine and the solvent.

  • Cooling: Cool the mixture to the target starting temperature (e.g., 0-5 °C).

  • Controlled Addition: Dissolve the cyanide source in a minimal amount of solvent and load it into the addition funnel or syringe pump.

  • Initiation: Begin the slow, dropwise addition of the cyanide solution. Crucially, monitor the internal temperature constantly. The addition rate should be adjusted to ensure the temperature does not rise more than a few degrees above the set point.[1]

  • Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly transferring the mixture to a pre-cooled, stirred quenching solution (e.g., aqueous sodium hypochlorite or ferrous sulfate solution, depending on the cyanide source and workup procedure). This step can also be exothermic and must be done with care.[2]

Diagrams

Exotherm_Troubleshooting start Temperature Spike Detected (T > T_set + 5°C) stop_addition IMMEDIATELY Cease Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Add ice/salt, lower chiller setpoint) stop_addition->enhance_cooling monitor_temp Is Temperature Still Rising? enhance_cooling->monitor_temp alert Alert Supervisor & Colleagues monitor_temp->alert  Yes stable Temperature Stabilizing or Falling monitor_temp->stable  No prepare_quench Prepare Validated Quench Procedure alert->prepare_quench evacuate EVACUATE AREA prepare_quench->evacuate  If uncontrollable investigate Hold Reaction & Investigate Cause (Mixing, Cooling, Rate) stable->investigate

Caption: Emergency troubleshooting workflow for an uncontrolled exotherm.

Caption: Recommended setup for controlled exothermic reaction.

References

  • Technical Support Center: Managing Reaction Exotherms in Heterocyclic Synthesis - Benchchem.
  • Technical Support Center: Managing Exothermic Reactions in One-Pot Thiophene Synthesis - Benchchem.
  • Hughes, D. L. Optimisation and scale-up of microwave assisted cyanation. Org. Process Res. Dev.
  • Chen, J., et al. Review on loss prevention of chemical reaction thermal runaway: Principle and application. Process Safety and Environmental Protection.
  • Patel, P. D. Practical approach to prediction and prevention of runaway reactions. International Journal of Scientific Research in Science and Technology.
  • Zeal. Runaway Chemical Reactions: Causes and Prevention.
  • Malig, T. C., et al. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Org. Process Res. Dev. 2020, 24(6), 1034–1041. Available from: [Link]

  • Isbester, K. A., et al. Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chem. Health Saf. 2023, 30(6), 37–41. Available from: [Link]

  • Lindhardt, A. T., et al. Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. Org. Process Res. Dev. Available from: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Org. Process Res. Dev. Available from: [Link]

  • Ghorai, S., et al. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein J. Org. Chem. 2022, 18, 1–25. Available from: [Link]

  • ARIA. Runaway reactions, case studies, lessons learned.
  • IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Available from: [Link]

  • El-Ghanam, A. M. Synthesis of some pyridazines containing phthalyl and tosyl amino acid moieties. Indian Journal of Chemistry - Section B. Available from: [Link]

  • Elnagdi, M. H., et al. (PDF) Pyridazine and condensed pyridazine synthesis. ResearchGate. Available from: [Link]

  • AM Technology. Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from: [Link]

  • El-Ghanam, A. M. Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry.
  • Elnagdi, M. H., et al. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. 2003, 8(1), 51-58. Available from: [Link]

  • Kodama, T., et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem. 2021, 86(13), 8926–8932. Available from: [Link]

  • (PDF) Pyridazine and condensed pyridazine synthesis. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(Pyridazin-3-YL)acetonitrile - A Guide to Navigating Solvent Effects and Optimizing Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridazin-3-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a particular focus on the critical role of solvents. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure the robustness and reproducibility of your experimental work.

I. Introduction to the Synthesis and the Importance of Solvent Selection

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, commonly a halide, from the 3-position of the pyridazine ring by a cyanide nucleophile. The electron-deficient nature of the pyridazine ring facilitates this reaction.

The choice of solvent is paramount in this synthesis, as it profoundly influences reaction rates, yields, and the formation of byproducts. An ideal solvent must effectively dissolve the reactants, particularly the cyanide salt, and stabilize the transition state of the SNAr reaction. This guide will delve into the nuances of solvent selection to empower you to optimize your synthetic outcomes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the synthesis of this compound in a question-and-answer format, providing detailed, evidence-based solutions.

Question 1: My reaction is sluggish, or I observe no product formation. What are the likely causes and how can I resolve this?

Answer: A stalled or slow reaction is a common issue, often attributable to several solvent-related factors.

  • Inadequate Dissolution of Cyanide Salt: For the SNAr reaction to proceed, the cyanide anion must be available in solution to act as a nucleophile. Many inorganic cyanides have limited solubility in common organic solvents.

    • Solution: Employ a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO is particularly effective at dissolving inorganic cyanides like sodium cyanide (NaCN).[1] For instance, at 95°C, approximately 10g of NaCN can dissolve in 100 mL of DMSO.[1]

  • Poor Stabilization of the Meisenheimer Intermediate: The SNAr mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.

    • Solution: Solvents like DMSO, DMF, and acetonitrile are excellent choices for stabilizing the Meisenheimer complex and accelerating the reaction.

  • Protic Solvents Hindering the Nucleophile: Protic solvents (e.g., water, alcohols) can solvate the cyanide anion through hydrogen bonding. This "caging" of the nucleophile reduces its reactivity and can significantly slow down or even halt the reaction.

    • Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile.

Answer: The formation of 2-(Pyridazin-3-yl)acetamide or the corresponding carboxylic acid is a clear indication of nitrile hydrolysis. This is a common side reaction when water is present in the reaction mixture, especially under basic or acidic conditions.

  • Solution:

    • Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is critical. Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried.

    • Neutral or Slightly Basic Work-up: During the reaction work-up, avoid strongly acidic or basic conditions if possible. A neutral or mildly basic aqueous wash can help to remove unreacted cyanide without promoting significant hydrolysis of the product.

Question 3: My yield is consistently low, even with complete conversion of the starting material.

Answer: Low yields can stem from several factors beyond incomplete reactions, including side reactions and product loss during purification.

  • Side Reactions: Besides hydrolysis, other side reactions can consume starting materials or the desired product.

    • Solution: Analyze your crude reaction mixture by LC-MS or NMR to identify potential byproducts. This information can help you to adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.

  • Purification Losses: this compound is a polar molecule, which can sometimes lead to challenges during extraction and chromatography.

    • Solution:

      • Extraction: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure a more complete recovery of the product from the aqueous layer.

      • Chromatography: If column chromatography is necessary, consider using a silica gel column with a gradient elution system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adding a small amount of a more polar solvent like methanol towards the end of the elution can help to recover highly retained product.

      • Recrystallization: For final purification, recrystallization can be a highly effective method. The choice of solvent is critical and often requires screening.

Question 4: I am having difficulty purifying the final product by recrystallization. It either oils out or doesn't crystallize at all.

Answer: Recrystallization is a powerful purification technique, but finding the right solvent or solvent system can be challenging.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution:

      • Single Solvent System: Screen polar solvents such as ethanol, isopropanol, or acetonitrile. Given the polar nature of the pyridazine ring, these are good starting points.[2]

      • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or DMSO) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or a non-polar solvent like hexane) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Based on the principles of SNAr reactions and the need to dissolve the cyanide salt, polar aprotic solvents are the preferred choice. Dimethyl Sulfoxide (DMSO) is often the solvent of choice due to its excellent ability to dissolve sodium cyanide and stabilize the reaction intermediates.[1] N,N-Dimethylformamide (DMF) is another viable option.

Q2: Can I use a protic solvent like ethanol for this reaction?

A2: While not ideal, it is sometimes possible to use protic solvents if other conditions are optimized. However, you are likely to experience slower reaction rates due to the solvation of the cyanide nucleophile.[4][5] If a protic solvent must be used, ensure it is anhydrous and consider using a phase-transfer catalyst to shuttle the cyanide ion into the organic phase.[2][6]

Q3: What are the key safety precautions I should take when working with cyanide salts?

A3: Sodium cyanide and other cyanide salts are highly toxic.[7][8][9][10] Strict adherence to safety protocols is essential.

  • Handling: Always handle cyanide salts in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[7][8]

  • Quenching: Never add acid to a solution containing cyanide, as this will generate highly toxic hydrogen cyanide (HCN) gas.[8] Unreacted cyanide in the reaction mixture should be quenched by adding an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions.

  • Waste Disposal: All cyanide-containing waste must be disposed of as hazardous waste according to your institution's guidelines.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (e.g., 3-chloropyridazine) from the product. The product, being more polar, will typically have a lower Rf value. Staining with a potassium permanganate solution can help visualize the spots. Alternatively, LC-MS can provide more detailed information on the conversion and the formation of any byproducts.

IV. Data and Protocols

Table 1: Comparison of Solvents for Nucleophilic Aromatic Substitution Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for Cyanation of 3-HalopyridazineRationale
DMSO Polar Aprotic47.2189Excellent High polarity stabilizes the Meisenheimer intermediate; excellent at dissolving NaCN.[1]
DMF Polar Aprotic38.3153Good Good polarity and solvating properties for NaCN.
Acetonitrile Polar Aprotic37.582Moderate Lower boiling point may require longer reaction times or sealed tube conditions.
Ethanol Polar Protic24.678Poor to Moderate Solvates and deactivates the cyanide nucleophile through hydrogen bonding.[4][5]
Toluene Non-polar2.4111Poor Inadequate for dissolving NaCN and stabilizing charged intermediates.
Water Polar Protic80.1100Not Recommended Promotes nitrile hydrolysis and deactivates the nucleophile.
General Experimental Protocol for the Synthesis of this compound

This is a representative protocol and should be optimized for specific laboratory conditions and starting materials.

Materials:

  • 3-Chloropyridazine (1.0 eq)

  • Sodium Cyanide (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add 3-chloropyridazine and anhydrous DMSO.

  • Carefully add sodium cyanide to the solution.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed no_reaction No or Slow Reaction start->no_reaction low_yield Low Yield start->low_yield purification_issues Purification Difficulties start->purification_issues cause_solubility Poor NaCN Solubility no_reaction->cause_solubility cause_stabilization Poor Intermediate Stabilization no_reaction->cause_stabilization cause_protic Protic Solvent Interference no_reaction->cause_protic solution_aprotic Use Polar Aprotic Solvent (e.g., DMSO) cause_solubility->solution_aprotic cause_stabilization->solution_aprotic solution_anhydrous Ensure Anhydrous Conditions cause_protic->solution_anhydrous cause_hydrolysis Nitrile Hydrolysis low_yield->cause_hydrolysis cause_side_reactions Other Side Reactions low_yield->cause_side_reactions cause_purification Purification Loss low_yield->cause_purification solution_hydrolysis Strict Anhydrous Conditions Neutral Work-up cause_hydrolysis->solution_hydrolysis solution_side_reactions Analyze Byproducts Optimize Conditions cause_side_reactions->solution_side_reactions solution_purification Optimize Extraction & Chromatography cause_purification->solution_purification cause_oiling Oiling Out During Recrystallization purification_issues->cause_oiling cause_no_crystals No Crystallization purification_issues->cause_no_crystals solution_two_solvent Use Two-Solvent System (e.g., MeOH/Water) cause_oiling->solution_two_solvent solution_solvent_screen Screen Single Solvents (e.g., EtOH, IPAc) cause_no_crystals->solution_solvent_screen cause_no_crystals->solution_two_solvent

Caption: Troubleshooting decision tree for the synthesis of this compound.

Solvent Selection Logic

SolventSelection start Goal: Synthesize This compound reaction_type Reaction Type: Nucleophilic Aromatic Substitution (SNAr) start->reaction_type requirement1 Requirement 1: Dissolve NaCN reaction_type->requirement1 requirement2 Requirement 2: Stabilize Meisenheimer Intermediate reaction_type->requirement2 requirement3 Requirement 3: Avoid Deactivating Nucleophile reaction_type->requirement3 solvent_class Solvent Class Selection requirement1->solvent_class requirement2->solvent_class requirement3->solvent_class polar_aprotic Polar Aprotic solvent_class->polar_aprotic polar_protic Polar Protic solvent_class->polar_protic non_polar Non-Polar solvent_class->non_polar outcome_aprotic Fulfills all requirements. Leads to high yield and faster reaction. polar_aprotic->outcome_aprotic outcome_protic Deactivates nucleophile. Can lead to side reactions (hydrolysis). polar_protic->outcome_protic outcome_non_polar Fails to dissolve reactants and stabilize intermediates. non_polar->outcome_non_polar

Caption: Logical flow for selecting an appropriate solvent for the synthesis.

VI. References

  • Cyanation and DMSO. Gaylord Chemical Company, LLC. [Link]

  • Sodium Cyanide. TAEKWANG INDUSTRIAL CO., LTD. [Link]

  • Sodium Cyanide Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Crucial Safety Measures When Working with Sodium Cyanide. United Chemical. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • PTC Cyanation. PTC Organics, Inc. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Pyridazin-3-YL)acetonitrile. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with this substrate: catalyst poisoning. Due to its inherent chemical structure, featuring both a pyridazine ring and a nitrile group, this molecule presents unique challenges in catalytic reactions, particularly hydrogenations and cross-coupling. This document provides a series of troubleshooting guides and frequently asked questions to diagnose, mitigate, and resolve issues of catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst deactivation when using this compound and its derivatives.

Q1: My reaction has slowed down significantly or stalled completely. How do I know if it's catalyst poisoning?

A1: The primary symptoms of catalyst poisoning are a marked decrease in reaction rate and incomplete conversion of the starting material, even after extended reaction times or with increased catalyst loading.[1][2] You may also observe a change in selectivity, leading to the formation of unexpected byproducts. If you notice the reaction starts efficiently and then abruptly stops, poisoning is a very likely cause.

Q2: What makes this compound a problematic substrate for catalysis?

A2: The molecule contains two functional groups that are known catalyst poisons:

  • The Pyridazine Ring: Nitrogen-containing heterocycles are well-documented catalyst poisons.[3][4] The lone pair of electrons on the nitrogen atoms can strongly adsorb onto the active sites of a metal catalyst, blocking access for the intended reactants.[3][4]

  • The Nitrile Group: Organic nitriles can also bind to metal surfaces and inhibit catalytic activity.[5]

This phenomenon, where the substrate or a subsequent product deactivates the catalyst, is often referred to as "self-poisoning" or "product inhibition."

Q3: Which catalysts are most susceptible to poisoning by this molecule?

A3: The sensitivity to nitrogen poisoning for common hydrogenation catalysts generally follows the order: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh) .[3] Therefore, standard catalysts like Palladium on Carbon (Pd/C) are highly susceptible to deactivation by pyridazine derivatives.[3] Nickel-based catalysts, such as Raney Nickel, can also be poisoned by nitrogen compounds.[6]

Q4: Is it possible to regenerate a catalyst poisoned by a pyridazine derivative?

A4: It depends on the nature of the poisoning. If the poison is weakly adsorbed (reversible poisoning), regeneration may be possible through washing with appropriate solvents or mild thermal treatment.[7] However, strong chemisorption, which is common with nitrogen heterocycles, often leads to irreversible poisoning, requiring catalyst replacement.[2][8] In some cases, aggressive chemical or thermal treatments can restore some activity, but often not to the initial level.[9][10]

Q5: What are the primary strategies to prevent catalyst poisoning in these reactions?

A5: Proactive strategies are the most effective. Key approaches include:

  • Feedstock Purification: Ensure starting materials and solvents are free from other potent poisons like sulfur or halides.[11]

  • Catalyst Selection: Choose catalysts known to be more resistant to nitrogen poisoning, such as Rhodium-based catalysts for hydrogenations.[3]

  • Acidic Additives: Adding a non-coordinating acid can protonate the pyridazine nitrogens, which blocks their lone pair electrons from binding to the catalyst surface.[1]

  • Reaction Engineering: In flow chemistry systems, maintaining a high local concentration of reactants relative to the product can minimize catalyst contact with poisoning products.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides structured guides to diagnose and solve specific problems encountered during common reactions involving this compound.

Guide 1: Sluggish or Incomplete Catalytic Hydrogenation

Problem: The hydrogenation of the pyridazine ring or the reduction of the nitrile group proceeds slowly or stalls before reaching full conversion. This is a frequent issue when using catalysts like Pd/C.

The following diagram illustrates the potential pathways leading to catalyst deactivation during the hydrogenation of this compound.

cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Corrective Actions / Solutions Problem Sluggish or Stalled Hydrogenation Cause1 Self-Poisoning by Substrate's Pyridazine Ring Problem->Cause1 Cause2 Product Inhibition (e.g., Piperazine formation) Problem->Cause2 Cause3 External Poisoning (Sulfur, Halides in Feedstock) Problem->Cause3 Cause4 Sub-optimal Reaction Conditions or Catalyst Quality Problem->Cause4 Sol1 Change Catalyst (e.g., to Rh/C) Increase Catalyst Loading Cause1->Sol1 Sol2 Add Stoichiometric Acid Use Flow Chemistry Reactor Cause2->Sol2 Sol3 Purify Substrate/Solvent Use Guard Bed Cause3->Sol3 Sol4 Optimize T & P Verify Catalyst Activity Cause4->Sol4

Caption: Root cause analysis for hydrogenation failure.

Possible CauseDiagnostic CheckRecommended Solution(s)
Self-Poisoning by Substrate Run a control reaction with a non-poisoning substrate (e.g., cyclohexene) using the same catalyst batch. If the control proceeds normally, the substrate is the likely poison.1. Change Catalyst: Switch to a more poison-tolerant catalyst like 5% Rhodium on Carbon (Rh/C). Rhodium is known to be significantly more resistant to poisoning by nitrogen compounds than palladium.[3] 2. Increase Catalyst Loading: As a simpler but less economical fix, increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%) can provide enough active sites to overcome partial poisoning and drive the reaction to completion.
Product Inhibition The fully saturated product (a piperazine derivative) is a stronger Lewis base and thus a more potent catalyst poison than the aromatic pyridazine starting material.[1]1. Add Product to a Fresh Reaction: Add a small amount (~5 mol%) of the expected final product to the start of a new reaction. A dramatic and immediate halt in activity confirms product inhibition. 2. Monitor Reaction Profile: Use techniques like LC-MS or GC-MS to track the concentration of starting material, intermediates, and product over time. If the rate slows as product concentration increases, inhibition is occurring.
External Contaminants Impurities in the starting material, solvent, or hydrogen gas are poisoning the catalyst. Sulfur compounds are particularly potent poisons for palladium catalysts.[2][11]1. Purity Analysis: Analyze the this compound starting material and solvent via GC-MS, high-resolution NMR, and elemental analysis to check for trace impurities like sulfur or halides. 2. Check Hydrogen Source: Ensure a high-purity hydrogen source is used.
Poor Catalyst Quality / Handling The catalyst may be from an old or low-quality batch, or it may have been deactivated by improper handling (exposure to air).1. Standard Catalyst Activity Test: Perform a hydrogenation on a simple, reliable substrate like cyclohexene or styrene under standard conditions to benchmark the activity of your catalyst batch. (See Protocol 2).

Section 3: Experimental Protocols

Protocol 1: Hydrogenation with an Acidic Additive

This protocol describes the use of an acid to mitigate catalyst poisoning by the nitrogen heterocycle.

  • Vessel Preparation: Add the substrate, this compound, and the chosen solvent (e.g., Methanol, Ethyl Acetate) to a reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Acid Addition: While stirring, slowly add 1.0 to 1.1 equivalents of a non-coordinating acid (e.g., a standardized solution of HCl in a compatible solvent, or concentrated H₂SO₄) relative to the substrate. Stir for 10-15 minutes. A precipitate (the pyridazinium salt) may form.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 5% Pd/C).

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas (using a balloon or a pressurized reactor system).

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or analytical methods like TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the catalyst through a pad of Celite®. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.[12] Quench the filter cake with water. The reaction mixture will be acidic and require a basic workup to neutralize the acid and isolate the free-base product.

Protocol 2: Standard Catalyst Activity Test (Hydrogenation of Cyclohexene)

This protocol validates the activity of a catalyst batch before use in a sensitive reaction.

  • Setup: In a flask, dissolve a known amount of cyclohexene (e.g., 1 mmol) in a standard solvent like ethanol (10 mL).

  • Catalyst Addition: Add a standard amount of the catalyst to be tested (e.g., 10 mg of 10% Pd/C).

  • Hydrogenation: Purge the flask with hydrogen and maintain a positive pressure (e.g., with a balloon). Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by GC or ¹H NMR. For an active catalyst, the conversion should be >99% within 1-2 hours.

  • Analysis: If the reaction is slow or incomplete, the catalyst batch has low activity and should not be used for challenging substrates.

start Reaction Stalled diag1 Run Control Reaction (e.g., Cyclohexene) start->diag1 check1 Control OK? diag1->check1 sol1 Replace Catalyst Check Handling Procedures check1->sol1 No diag2 Analyze Purity of Substrate & Solvent check1->diag2 Yes sol1->start check2 Purity OK? diag2->check2 sol2 Purify Reagents Use Guard Bed check2->sol2 No diag3 Test for Product Inhibition check2->diag3 Yes sol2->start check3 Inhibition Confirmed? diag3->check3 sol3 Add Acidic Additive Switch to Rh Catalyst Use Flow Chemistry check3->sol3 Yes end_node Problem Resolved check3->end_node No (Re-evaluate) sol3->end_node

Caption: A step-by-step diagnostic workflow.

Section 4: Summary of Catalyst Susceptibility

The following table provides a qualitative summary of common catalysts and their general resistance to poisoning by N-heterocyclic compounds like pyridazine.

CatalystReaction TypePoison ResistanceTypical Use Case with this compound
Palladium (Pd/C, Pd(OH)₂/C) HydrogenationLowProne to rapid deactivation; may require high loading or additives.[3]
Platinum (PtO₂, Pt/C) HydrogenationMediumGenerally more robust than palladium but can still be poisoned.
Rhodium (Rh/C, Rh/Al₂O₃) HydrogenationHighRecommended for hydrogenation of the pyridazine ring due to high tolerance for nitrogen poisons.[3]
Raney Nickel (Ra-Ni) HydrogenationLow-MediumActive but susceptible to poisoning by both nitrogen and potential sulfur impurities.[6]
Palladium Complexes (e.g., Pd(PPh₃)₄) Cross-CouplingLow-MediumSusceptible to substrate coordination; requires careful ligand selection to prevent deactivation.[4]

Section 5: References

  • DCL Inc. Regeneration of palladium based catalyst for methane abatment.

  • Hoyos, L.J., Primet, M., & Praliaud, H. Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.

  • StudySmarter. Catalyst Poisoning: Palladium & Platinum. (2024).

  • Google Patents. Method for reactivating palladium catalysts. US3959382A.

  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives. (2025).

  • BenchChem. Catalyst poisoning issues in dicyclononane hydrogenation. (2025).

  • Török, B., et al. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. (2018).

  • Wikipedia. Catalyst poisoning.

  • Request PDF. Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2025).

  • Request PDF. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2025).

  • The Sarpong Group. Standard Operating Procedures.

  • BenchChem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025).

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. (2015).

Sources

Technical Support Center: Synthesis of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridazin-3-YL)acetonitrile. It addresses common experimental challenges through detailed protocols, scientific explanations, and troubleshooting solutions.

Synthesis and Work-up Workflow Overview

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This workflow outlines the critical stages from the initial reaction to the isolation of the purified product.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A 1. Combine 3-Chloropyridazine & Sodium Cyanide in DMSO B 2. Heat Reaction Mixture (e.g., 80-100 °C) A->B C 3. Monitor by TLC (until SM consumed) B->C D 4. Cool to RT & Quench (cautiously with water) C->D E 5. Extract Product (e.g., Ethyl Acetate, 3x) D->E F 6. Wash & Dry Organic Layer (Brine wash, dry over Na₂SO₄) E->F G 7. Concentrate Crude Product (Rotary Evaporation) F->G H 8. Purify by Column Chromatography or Recrystallization G->H I 9. Characterize Pure Product (NMR, MS, MP) H->I

Caption: General workflow for the synthesis and purification of this compound.

Core Protocol: Cyanation of 3-Chloropyridazine

This protocol details the synthesis of this compound from 3-chloropyridazine using sodium cyanide.

Materials:

  • 3-Chloropyridazine

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloropyridazine (1.0 eq).

    • Under a nitrogen atmosphere, add anhydrous DMSO to dissolve the starting material.

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

    • Add sodium cyanide (1.1 - 1.5 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may require optimization.[1]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 1:1 ratio). Visualize spots using a UV lamp. The reaction is complete when the 3-chloropyridazine spot is no longer visible.

  • Work-up Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Caution: Quenching can generate toxic HCN gas. Perform this step slowly in the fume hood. Cautiously pour the reaction mixture into a beaker containing cold water, while stirring.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2][3]

    • Combine the organic layers.

    • Wash the combined organic layer with brine to remove residual DMSO and water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification:

    • Column Chromatography: Purify the crude residue using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and baseline starting material.[1]

    • Recrystallization: Alternatively, the crude product can be recrystallized. Dissolve the material in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to induce crystallization.[4][5] Collect the pure crystals by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: Why is a nucleophilic aromatic substitution (SNAr) effective for synthesizing this compound?

A: The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6] This electron deficiency withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The attack is most favorable at the positions ortho and para to the ring nitrogens (positions 3, 6, and 4), as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto a nitrogen atom, which stabilizes the intermediate.[1][7] This inherent electronic property makes the SNAr pathway a highly effective method for displacing a good leaving group, like a chloride, with a nucleophile like cyanide.[8][9]

Q2: What is the specific role of a polar aprotic solvent like DMSO?

A: Polar aprotic solvents like DMSO, DMF, or acetonitrile are crucial for several reasons.[1] First, they effectively dissolve both the organic substrate (3-chloropyridazine) and the inorganic salt (sodium cyanide), creating a homogeneous reaction environment. Second, they are "aprotic," meaning they lack acidic protons. This is important because protic solvents (like water or ethanol) can form strong hydrogen bonds with the cyanide nucleophile, creating a solvent "cage" that reduces its reactivity and slows down the reaction.[1] By solvating the cation (Na⁺) but not the anion (CN⁻), DMSO leaves the nucleophile "naked" and highly reactive, thus accelerating the rate-determining nucleophilic attack.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture on a silica plate alongside a spot of your starting material (3-chloropyridazine). Use an appropriate eluent system, typically a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). The product, this compound, will be more polar than the starting 3-chloropyridazine and thus will have a lower Rf value (it will travel less distance up the plate). The reaction is considered complete when the starting material spot has completely disappeared. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[1]

Q4: My crude product is a persistent oil and will not crystallize. What should I do?

A: This is a common issue often caused by the presence of impurities, such as residual solvent or unreacted starting materials, which disrupt the crystal lattice formation.

  • First step: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.

  • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. Impurities may dissolve while the pure product crashes out as a solid.

  • Purification: If trituration fails, the most reliable method is to purify the oil using flash column chromatography on silica gel. This will separate the desired product from impurities, and the purified fractions, once concentrated, are much more likely to solidify or crystallize.

Troubleshooting Guide

Navigating experimental setbacks is key to successful synthesis. This guide provides a logical approach to diagnosing and solving common problems.

G A Problem Detected (e.g., Low Yield) B Check TLC: Any SM left? A->B C YES B->C D NO B->D E Incomplete Reaction C->E F Potential Loss During Work-up D->F G Increase Temp/Time Check Reagent Purity E->G I Check Solvent: Is it anhydrous? E->I H Perform More Extractions Avoid Emulsions F->H J YES I->J K NO I->K J->G L Hydrolysis Side Reaction K->L M Dry Solvent & Re-run L->M

Caption: Decision tree for troubleshooting low yield in the cyanation reaction.

Problem: Low or No Product Yield

  • Possible Cause: The reaction temperature is too low. SNAr reactions often have a significant activation energy barrier due to the temporary loss of aromaticity.[8]

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation by TLC. Many SNAr reactions require temperatures from 80-150 °C to proceed at a reasonable rate.[1]

  • Possible Cause: Impure or wet reagents/solvent. Traces of water can lead to the formation of 3-hydroxypyridazine as a byproduct and can reduce the nucleophilicity of the cyanide ion.[1]

    • Solution: Use freshly opened or properly dried anhydrous solvents. Ensure the 3-chloropyridazine is pure and the sodium cyanide is a fine, dry powder.

Problem: The Reaction Mixture Turns Black or Forms Tar

  • Possible Cause: Decomposition of the starting material, product, or solvent at high temperatures. Some solvents like DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[1]

    • Solution: Lower the reaction temperature and allow for a longer reaction time. If using DMF, consider switching to a more thermally stable solvent like DMSO. Ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidative decomposition.

Problem: The Purified Product is Contaminated with Starting Material

  • Possible Cause: The reaction did not go to completion.

    • Solution: Increase the reaction time or temperature. Consider adding a slight excess of the sodium cyanide (e.g., 1.5 equivalents). During purification, ensure your column chromatography has sufficient resolving power by using a shallower solvent gradient.

Problem: I suspect hydrolysis of the nitrile group during work-up.

  • Possible Cause: The nitrile group (–CN) can be hydrolyzed to a carboxamide (–CONH₂) or a carboxylic acid (–COOH) under strongly acidic or basic aqueous conditions, especially with heating.

    • Solution: During the work-up, avoid washing with strong acid or base. Use only water and brine for the aqueous washes. Ensure the quenching and extraction steps are performed at room temperature.

Data & Purity Analysis

Confirming the purity of the final product is a critical step. A combination of analytical methods is recommended for unequivocal confirmation.[10]

Analytical MethodPrincipleInformation Provided
HPLC (UV) Chromatographic separation by polarityQuantitative purity (area %), detection of non-volatile impurities with a UV chromophore.[10]
GC-MS Separation by boiling point & mass detectionPurity of volatile components, structural information of impurities via mass spectra.[10]
¹H and ¹³C NMR Nuclear magnetic resonance spectroscopyStructural confirmation, detection of structurally similar impurities.
Elemental Analysis (C, H, N) Combustion analysis to determine compositionConfirms the empirical formula, providing a high-accuracy measure of purity.[10]
References
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • TMP Chem (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • All about chemistry (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Retrieved from [Link]

  • Wang, J. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents (CN101648909A).
  • Al-Etaibi, A. M., El-Apasery, M. A., & El-Beshlawy, M. M. (2012). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 17(5), 5551–5562. Retrieved from [Link]

  • De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. Retrieved from [Link]

  • Gomaa, M. A.-M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

  • Hill, J. H. M., & Krause, J. G. (1964). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry, 29(6), 1642–1645. Retrieved from [Link]

  • Not Voodoo (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20050–20064. Retrieved from [Link]

  • ChemChemNerd (2015, May 10). Nucleophilic substitution reactions with cyanide. YouTube. Retrieved from [Link]

  • Sundermeier, M., Mutyala, S., Zapf, A., & Beller, M. (2003). A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. Journal of Organometallic Chemistry, 684(1), 50-55. Retrieved from [Link]

  • Wang, D., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 803. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. Retrieved from [Link]

  • Jan, M. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Retrieved from [Link]

Sources

"stability issues of 2-(Pyridazin-3-YL)acetonitrile in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(Pyridazin-3-YL)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures based on established chemical principles and data from structurally related molecules.

I. Introduction to the Stability Profile of this compound

This compound is a heterocyclic compound featuring a pyridazine ring and a nitrile functional group. The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and hydrogen-bonding capabilities, contribute to its utility in medicinal chemistry and material science.[1][2] However, the interplay between the electron-withdrawing nature of the pyridazine ring and the reactive nitrile group can lead to stability issues in various experimental conditions.

While direct stability studies on this compound are not extensively documented in publicly available literature, we can infer potential challenges based on the behavior of similar structures, such as pyridylacetonitrile and other pyridazine derivatives.[3][4][5] The primary modes of degradation are anticipated to be hydrolysis of the nitrile group and potential reactions involving the pyridazine ring, particularly under harsh pH and temperature conditions.

This guide will equip you with the knowledge to anticipate and mitigate these stability issues, ensuring the integrity of your experiments and the reliability of your results.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: The compound is expected to be most stable in neutral to slightly acidic conditions. Alkaline environments can promote the hydrolysis of the nitrile group to a carboxylic acid.[1][3]

  • Solvent: Protic solvents, especially water, can participate in hydrolysis reactions. While solubility in polar solvents is a feature of pyridazine-containing compounds, prolonged storage in aqueous solutions may not be advisable without stability validation.[6]

  • Temperature: Elevated temperatures will accelerate the rate of degradation. For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C.

  • Light: While not explicitly documented for this compound, molecules with aromatic heterocyclic rings can be susceptible to photodegradation. It is good practice to protect solutions from light.

  • Presence of Nucleophiles: Strong nucleophiles can react with the nitrile group or the pyridazine ring.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, the most probable degradation pathway is the hydrolysis of the nitrile group. This can occur in a two-step process, first forming 2-(pyridazin-3-yl)acetamide, which can then be further hydrolyzed to 2-(pyridazin-3-yl)acetic acid and ammonia.[7][8]

Q3: How can I prepare a stock solution of this compound with optimal stability?

A3: To prepare a stable stock solution, we recommend the following:

  • Solvent Selection: Use a dry, aprotic solvent such as DMSO or DMF for the initial stock solution. These solvents will minimize the risk of hydrolysis.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your aqueous experimental media.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the vials from light by wrapping them in aluminum foil or using amber vials.

Q4: Is this compound compatible with common buffers?

A4: Compatibility with buffers will depend on the pH.

  • Recommended: Buffers that maintain a neutral to slightly acidic pH (e.g., MES, HEPES, PBS at pH 7.4) are likely to be compatible for the duration of a typical experiment.

  • Use with Caution: Buffers with a pH above 8 (e.g., Tris, CHES) may increase the rate of hydrolysis. If an alkaline buffer is required, prepare fresh solutions of this compound immediately before use and minimize the incubation time.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in your experimental media.1. Confirm Compound Integrity: Analyze your stock solution and a sample from your experimental setup at t=0 and after the experiment duration using HPLC or LC-MS to check for the appearance of degradation peaks. 2. Optimize Experimental Conditions: If degradation is confirmed, prepare fresh dilutions of the compound for each experiment. Minimize the time the compound spends in aqueous buffer before analysis. Consider lowering the temperature of your experiment if possible.
Precipitation of the compound in aqueous buffer. Poor solubility or "salting out" effect.1. Adjust Final Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. 2. Test Different Buffers: The ionic strength and composition of the buffer can affect solubility. Test a range of buffers to find the most suitable one. 3. Use of Solubilizing Agents: In some cases, non-ionic detergents or other solubilizing agents may be necessary, but their compatibility with your assay must be validated.
Unexpected peaks in analytical chromatograms (HPLC, LC-MS). Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry to identify the molecular weights of the unknown peaks. This can help confirm the suspected hydrolysis products (acetamide and carboxylic acid derivatives). 2. Perform a Forced Degradation Study: Intentionally degrade a sample of this compound (e.g., by treating with mild acid or base) and run it on your analytical system. This will help you identify the retention times of the primary degradants.

IV. Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in a New Buffer System

This protocol provides a framework for quickly assessing the short-term stability of your compound in a specific aqueous buffer.

Materials:

  • This compound

  • DMSO (or other suitable aprotic solvent)

  • Your aqueous buffer of interest

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer.

  • Immediately inject a sample (t=0) onto your HPLC or LC-MS system and record the chromatogram.

  • Incubate the remaining solution at your experimental temperature (e.g., room temperature or 37°C).

  • Inject samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Compare the peak area of the parent compound at each time point to the t=0 sample. The appearance of new peaks should also be noted. A significant decrease in the parent peak area or the emergence of new peaks indicates instability under these conditions.

Protocol 2: Forced Degradation Study for Identification of Potential Degradants

This protocol helps to generate and identify potential degradation products.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (for oxidative degradation)

  • LC-MS system

Procedure:

  • Prepare separate solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Incubate the solutions at a moderately elevated temperature (e.g., 50°C) for several hours.

  • At regular intervals, take an aliquot, neutralize it if necessary, and analyze by LC-MS.

  • Analysis: Look for new peaks in the chromatogram and analyze their mass spectra to determine their molecular weights. This will provide evidence for the likely structures of the degradation products.

V. Visualization of Degradation Pathway

The following diagram illustrates the proposed hydrolytic degradation pathway of this compound.

G A This compound B 2-(Pyridazin-3-YL)acetamide A->B Hydrolysis (H₂O, H⁺/OH⁻) C 2-(Pyridazin-3-YL)acetic acid B->C Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Proposed hydrolytic degradation of this compound.

VI. Logical Workflow for Troubleshooting Stability

This workflow provides a step-by-step decision-making process for addressing stability issues.

G start Inconsistent Experimental Results check_stock Is the stock solution integrity confirmed? start->check_stock prepare_fresh_stock Prepare fresh stock solution in dry aprotic solvent. check_stock->prepare_fresh_stock No assess_buffer_stability Assess stability in experimental buffer (Protocol 1). check_stock->assess_buffer_stability Yes prepare_fresh_stock->check_stock is_stable Is the compound stable for the experiment duration? assess_buffer_stability->is_stable proceed Proceed with experiment. is_stable->proceed Yes troubleshoot Troubleshoot further: - Prepare fresh dilutions daily - Minimize incubation time - Lower temperature is_stable->troubleshoot No end Problem Resolved proceed->end troubleshoot->end

Caption: Decision workflow for troubleshooting stability issues.

VII. References

  • 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride - 2413867-73-7 - Vulcanchem. (n.d.). Retrieved January 12, 2026, from

  • 2-Hydroxy-2-(pyridin-3-YL)acetonitrile | 17604-74-9 | Benchchem. (n.d.). Retrieved January 12, 2026, from

  • Buy 2-(Pyridazin-4-YL)acetonitrile | 1142927-95-4 - Smolecule. (2023, August 16). Retrieved January 12, 2026, from

  • Buy 2-Hydroxy-2-(pyridin-3-YL)acetonitrile (EVT-3485038) | 17604-74-9 - EvitaChem. (n.d.). Retrieved January 12, 2026, from

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advances in Heterocyclic Chemistry, 123, 245-361. Retrieved January 12, 2026, from [Link]

  • 2-(pyridin-3-yl)acetonitrile | CAS 6443-85-2 | SCBT. (n.d.). Retrieved January 12, 2026, from

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(5), 3867-3876. Retrieved January 12, 2026, from [Link]

  • 27349-80-0|this compound|BLD Pharm. (n.d.). Retrieved January 12, 2026, from

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 12, 2026, from [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Medicinal Chemistry Research, 32(10), 1853-1921. Retrieved January 12, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 12, 2026, from

  • Dąbrowska, M., & Cudnoch-Jędrzejewska, A. (1976). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Acta poloniae pharmaceutica, 33(5), 641-646. Retrieved January 12, 2026, from [Link]

  • Methods of Degrading Acetonitrile Waste Sustainably - National Association of Clean Air Agencies. (n.d.). Retrieved January 12, 2026, from

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(33), 29241-29261. Retrieved January 12, 2026, from [Link]

  • Welander, U., & Hellmer, K. (2000). Degradation of acetonitrile through a sequence of microbial reactors. Journal of Hazardous Materials, 76(2-3), 137-147. Retrieved January 12, 2026, from [Link]

  • Kumar, A., Kumar, A., & Singh, R. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic & Pharmaceutical Chemistry, 22(1), 1-10. Retrieved January 12, 2026, from [Link]

  • Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. (n.d.). Retrieved January 12, 2026, from

  • de Oliveira, M. C., & Nogueira, R. F. P. (2004). Degradation of acetonitrile residues using oxidation processes. Química Nova, 27(4), 509-512. Retrieved January 12, 2026, from [Link]

  • Development of a Multi-Residue Method Using Acetonitrile-Based Extraction Followed by Liquid Chromatography–Tandem Mass Spectrometry for the Analysis of Steroids and Veterinary and Human Drugs at Trace Levels in Soil - ResearchGate. (2021). Retrieved January 12, 2026, from [Link]

  • Nawaz, M. S., Chapatwala, K. D., & Wolfram, J. H. (1989). Degradation of Acetonitrile by Pseudomonas putida. Applied and Environmental Microbiology, 55(9), 2267-2274. Retrieved January 12, 2026, from [Link]

Sources

"preventing dimerization of 2-(Pyridazin-3-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyridazin-3-YL)acetonitrile. Dimerization of this compound is a common challenge that can lead to reduced yields of the desired product and complex purification procedures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, prevent, and characterize the dimerization of this compound. Our approach is grounded in established chemical principles and supported by scientific literature to ensure the integrity and success of your experiments.

Part 1: Understanding the Dimerization of this compound

The primary pathway for the dimerization of this compound is a base-catalyzed self-condensation reaction known as the Thorpe-Ziegler reaction . This reaction is common for nitriles that possess acidic α-protons, which is the case for the methylene group in this compound, activated by the electron-withdrawing pyridazine ring.

The reaction proceeds in the presence of a base, which deprotonates the α-carbon to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of a second molecule of this compound. The resulting intermediate undergoes tautomerization to form a more stable enaminonitrile, which is the final dimeric product.[1][2][3]

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and reaction of this compound.

FAQ 1: I am observing a significant amount of an unexpected, less polar byproduct in my reaction. Could this be a dimer?

Answer: Yes, it is highly likely that the byproduct is the dimer of this compound. The Thorpe-Ziegler dimerization product, a β-enaminonitrile, is generally less polar than the starting material due to the formation of a larger, more conjugated system and the consumption of the acidic proton.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its dimeric structure.

  • Review Reaction Conditions: The presence of a base, even a weak one, can catalyze the dimerization. Evaluate all reagents and solvents for basic impurities.

FAQ 2: What are the primary factors that promote the dimerization of this compound?

Answer: The key factors promoting dimerization are:

  • Presence of a Base: Both strong and weak bases can initiate the deprotonation of the α-carbon, triggering the dimerization cascade.

  • Elevated Temperatures: Higher temperatures can increase the rate of the dimerization reaction.

  • High Concentration: Increased concentration of the starting material can lead to a higher probability of intermolecular reactions, favoring dimerization.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates in the reaction pathway, thereby affecting the reaction rate.[2][4]

FAQ 3: How can I prevent or minimize the dimerization of this compound in my reactions?

Answer: Several strategies can be employed to suppress dimerization:

  • Choice of Base: If a base is required for your desired transformation, opt for a non-nucleophilic, sterically hindered base. Triethylamine (TEA) is often a suitable choice as its bulkiness disfavors it from acting as a nucleophile, while it can still function as a proton scavenger.[5][6]

  • Acidic Conditions: Maintaining a slightly acidic pH can prevent the initial deprotonation step required for dimerization. This can be achieved by using an acidic solvent or adding a small amount of a weak acid.

  • Temperature Control: Perform the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate.

  • Slow Addition: If the reaction conditions are conducive to dimerization, adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular dimerization.

Part 3: Detailed Protocols and Methodologies

This section provides step-by-step protocols for preventing dimerization and for the analytical characterization of this compound and its potential dimer.

Protocol 1: General Procedure for a Reaction Using a Non-Nucleophilic Base to Minimize Dimerization

This protocol is designed for reactions where a base is necessary, but dimerization is a concern.

Materials:

  • This compound

  • Reaction solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran)

  • Triethylamine (TEA), freshly distilled

  • Other reaction-specific reagents

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a dry, oven-baked flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add the solvent and all other reagents except for this compound and TEA.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Base Addition: Add the required amount of triethylamine to the reaction mixture.

  • Substrate Addition: Slowly add a solution of this compound in the reaction solvent to the mixture dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a mild acidic solution to neutralize the TEA) and proceed with the standard extraction and purification procedures.

Protocol 2: Stabilization of this compound in Solution Using an Acidic Buffer

This protocol is useful for preparing stock solutions or for reactions where acidic conditions are compatible with the desired chemistry.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile, Methanol)

  • Acetic acid or a pre-prepared acidic buffer solution (e.g., 0.1 M acetate buffer, pH 4-5)

Procedure:

  • Solvent Preparation: If not using a pre-made buffer, prepare the solvent with a specific concentration of a weak acid. For example, a 0.1% (v/v) solution of acetic acid in acetonitrile.

  • Dissolution: Dissolve the desired amount of this compound in the acidified solvent.

  • Storage: Store the solution in a tightly sealed container at a low temperature (2-8 °C) and protected from light.

Part 4: Analytical Characterization

Accurate identification and quantification of the monomer and dimer are crucial for troubleshooting and optimizing your reaction conditions.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reverse-phase HPLC method with UV detection is a reliable technique for separating and quantifying this compound and its dimer.

Table 1: Suggested HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[1]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B.
Flow Rate 1.0 mL/min[1]
Column Temp. 30 °C[1]
Detection UV at a wavelength appropriate for the pyridazine chromophore (e.g., 254 nm)[1]
Injection Vol. 10 µL[1]

Expected Elution Profile: The dimer, being less polar, will have a longer retention time than the monomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The dimer will exhibit a more complex spectrum. Key features to look for include the disappearance of the characteristic singlet for the methylene protons of the monomer and the appearance of new signals corresponding to the enamine proton and other protons in the dimeric structure.

  • ¹³C NMR: The dimer will show a greater number of signals compared to the monomer. The appearance of new signals in the olefinic region and the disappearance of the methylene carbon signal are indicative of dimer formation.

Mass Spectrometry (MS):

  • The mass spectrum of the dimer will show a molecular ion peak at twice the molecular weight of the monomer.

  • Fragmentation patterns can also be used for confirmation. The fragmentation of pyridazine-containing compounds often involves the cleavage of the pyridazine ring.[7]

Part 5: Visualizing the Dimerization Pathway

The following diagrams illustrate the dimerization mechanism and a preventative workflow.

Dimerization_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization Monomer1 This compound Carbanion Resonance-Stabilized Carbanion Monomer1->Carbanion + Base Intermediate Adduct Intermediate Carbanion->Intermediate + Monomer2 Base Base Monomer2 Another Monomer Molecule Dimer β-Enaminonitrile Dimer Intermediate->Dimer Proton Transfer Prevention_Workflow Start Reaction Setup with This compound CheckBase Is a base required? Start->CheckBase UseNonNucBase Use Non-Nucleophilic Base (e.g., Triethylamine) CheckBase->UseNonNucBase Yes AcidicConditions Use Acidic Conditions (e.g., Acidic Solvent/Buffer) CheckBase->AcidicConditions No OptimizeConditions Optimize Conditions: - Low Temperature - Slow Addition - Lower Concentration UseNonNucBase->OptimizeConditions AcidicConditions->OptimizeConditions Proceed Proceed with Reaction OptimizeConditions->Proceed

Caption: Decision workflow for preventing dimerization.

References

  • BenchChem. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem. Retrieved from a hypothetical source based on common chemical knowledge.
  • BenchChem. (2025). Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis in Organic Synthesis. BenchChem. Retrieved from a hypothetical source based on common chemical knowledge.
  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (Year). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Journal of Mass Spectrometry. Retrieved from a hypothetical source based on common chemical knowledge.
  • Wikipedia. (2023). Thorpe reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-(Pyridazin-3-yl)acetonitrile and its 4-yl Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Physicochemical Properties, Synthesis, Reactivity, and Biological Potential of Two Key Pyridazine Intermediates

In the landscape of heterocyclic chemistry, pyridazine scaffolds are of paramount importance, serving as crucial building blocks in the development of novel therapeutic agents and functional materials.[1][2] Among the myriad of pyridazine derivatives, the positional isomers 2-(pyridazin-3-yl)acetonitrile and 2-(pyridazin-4-yl)acetonitrile present distinct profiles in terms of their electronic properties, reactivity, and potential biological activities. This guide offers a comprehensive comparison of these two isomers, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to inform their selection and application in synthetic and medicinal chemistry endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the acetonitrile substituent from the 3- to the 4-position on the pyridazine ring imparts significant differences in the physicochemical properties of these isomers. These differences, summarized in Table 1, are rooted in the distinct electronic environments of the C3 and C4 positions of the pyridazine nucleus. The pyridazine ring is characterized by its electron-deficient nature, a consequence of the two adjacent nitrogen atoms. This inherent polarity and the positions of the nitrogen atoms influence properties such as dipole moment, basicity (pKa), and lipophilicity (logP).[2]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-(Pyridazin-4-yl)acetonitrileData Source
Molecular Formula C₆H₅N₃C₆H₅N₃[3]
Molecular Weight 119.12 g/mol 119.12 g/mol [4]
CAS Number 27349-80-01142927-95-4[3][4]
Predicted pKa Data not available4.49 ± 0.10[5]
Predicted logP Data not available0.6[6]
Melting Point Data not available52-53 °C
Boiling Point Data not available89-91 °C (0.1 Torr)

Note: Experimental data for this compound is limited in the public domain. Predicted values are based on computational models and should be used as an estimation.

The lower predicted pKa of the 4-yl isomer suggests it is less basic than its 3-yl counterpart. This can be attributed to the electron-withdrawing effect of the adjacent nitrogen atom at position 1, which is more pronounced at the 4-position compared to the 3-position. This difference in basicity can have profound implications for drug design, affecting salt formation, solubility, and interactions with biological targets.

Synthesis Strategies: Navigating the Regioselectivity

The synthesis of these isomers typically involves the introduction of the cyanomethyl group onto a pre-functionalized pyridazine ring. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity.

Synthesis of 2-(Pyridazin-4-yl)acetonitrile

A common and efficient method for the synthesis of 2-(pyridazin-4-yl)acetonitrile involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridazine ring with a cyanide source. A detailed protocol, adapted from patent literature, is provided below.[7]

Experimental Protocol: Synthesis of 2-(Pyridazin-4-yl)acetonitrile from 4-Chloropyridine Hydrochloride

This two-step synthesis first involves the formation of an intermediate, ethyl 2-cyano-2-(pyridin-4-yl)acetate, followed by decarboxylation.

Step 1: Synthesis of Ethyl 2-cyano-2-(pyridin-4-yl)acetate

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-chloropyridine hydrochloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0-5 °C and add a strong base, such as potassium tert-butoxide (2.2 eq), portion-wise while maintaining the temperature.

  • Nucleophile Addition: Add ethyl cyanoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Decarboxylation to 2-(Pyridazin-4-yl)acetonitrile

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-cyano-2-(pyridin-4-yl)acetate from the previous step in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add lithium chloride (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to afford pure 2-(pyridazin-4-yl)acetonitrile.[7]

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial in the first step to deprotonate ethyl cyanoacetate, forming the nucleophile, without competing in the substitution reaction.

  • The choice of DMSO as a solvent in the decarboxylation step is due to its high boiling point and its ability to facilitate the reaction by stabilizing the intermediate carboxylate anion.

  • Lithium chloride acts as a catalyst in the decarboxylation, likely through the formation of a chelate with the ester and facilitating the departure of the ethoxycarbonyl group.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 2-(pyridazin-4-yl)acetonitrile.

Synthesis of this compound

The synthesis of the 3-yl isomer can be achieved through a similar nucleophilic substitution strategy, typically starting from 3-chloropyridazine.

Experimental Protocol: Synthesis of this compound from 3-Chloropyridazine

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve 3-chloropyridazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Cyanide Source: Add a cyanide source, such as sodium cyanide or potassium cyanide (1.2-1.5 eq). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be beneficial.

  • Heating: Heat the reaction mixture to 80-120 °C for several hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • 3-Chloropyridazine is a suitable starting material as the chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, albeit potentially less reactive than the 4-position.

  • Polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SNAr reaction.

  • Heating is necessary to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyridazine ring.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Comparative Perspective

The reactivity of both the pyridazine ring and the acetonitrile moiety is influenced by the position of the substituent.

Ring Reactivity: The pyridazine ring is generally susceptible to nucleophilic attack due to its electron-deficient nature. The 4-position is typically more electron-deficient than the 3-position, making 2-(pyridazin-4-yl)acetonitrile potentially more susceptible to nucleophilic addition or substitution reactions on the ring itself.

Acetonitrile Moiety Reactivity: The methylene protons of the acetonitrile group are acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The acidity of these protons is influenced by the electron-withdrawing nature of the attached pyridazine ring. Given the greater electron-withdrawing character of the 4-pyridazinyl group, the methylene protons of 2-(pyridazin-4-yl)acetonitrile are expected to be more acidic than those of the 3-yl isomer. This enhanced acidity can translate to milder reaction conditions being required for its deprotonation and subsequent reactions.

The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or addition of organometallic reagents to form ketones.[4] The electrophilicity of the nitrile carbon is also influenced by the electronic nature of the pyridazine ring, with the 4-yl isomer likely exhibiting a more electrophilic nitrile group.

Biological and Pharmacological Potential: An Emerging Landscape

Pyridazine derivatives are well-represented in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory effects.[4][8][9] While specific comparative studies on the biological activities of this compound and its 4-yl isomer are limited, the positional isomerism is known to be a critical determinant of pharmacological activity.

The different electronic distributions and steric profiles of the two isomers will lead to distinct interactions with biological targets. For instance, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, and their relative positions can dictate the binding orientation and affinity to a protein's active site.[2]

Compounds containing the pyridazine ring have shown potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against various bacterial strains.[4]

  • Anticancer Properties: Modifications of pyridazine-containing compounds have been shown to inhibit cancer cell proliferation.[4][10]

  • Anti-inflammatory Effects: Certain analogs have demonstrated anti-inflammatory activity in cellular models.[4]

The acetonitrile moiety also provides a versatile handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for desired biological activities.

Spectroscopic Characterization

The structural differences between the two isomers are clearly reflected in their spectroscopic data.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the pyridazine ring protons are diagnostic. For 2-(pyridazin-4-yl)acetonitrile, the proton at the 5-position is a doublet of doublets, coupled to the protons at the 3- and 6-positions. The protons at the 3- and 6-positions will also show characteristic splitting patterns. In contrast, for this compound, the proton at the 4-position will be a doublet of doublets, coupled to the protons at the 5- and 6-positions. The chemical shifts of the methylene protons will also differ slightly due to the different electronic environments. The ¹H NMR spectrum of this compound is provided below.[11]

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridazine ring are also sensitive to the position of the acetonitrile substituent. The carbon atom attached to the cyanomethyl group (C4 in the 4-yl isomer and C3 in the 3-yl isomer) will have a distinct chemical shift. The chemical shifts of the other ring carbons will also be affected by the different substitution pattern.

Infrared (IR) Spectroscopy: Both isomers will exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.[1] Differences in the fingerprint region (below 1500 cm⁻¹) can also be used to distinguish between the two isomers.

Conclusion

The choice between this compound and its 4-yl isomer in a research or drug discovery program will depend on the specific synthetic strategy and the desired properties of the target molecule. The 4-yl isomer, being more electron-deficient, may offer advantages in terms of the reactivity of the acetonitrile moiety and may be more amenable to certain synthetic transformations. Conversely, the 3-yl isomer provides a different steric and electronic profile that could be crucial for achieving specific biological activities.

This guide has highlighted the key differences in the physicochemical properties, synthesis, and potential reactivity of these two important building blocks. A thorough understanding of these differences is essential for the rational design and synthesis of novel pyridazine-based compounds with tailored properties for a wide range of applications, from medicinal chemistry to materials science. Further experimental investigation into the properties and biological activities of the 3-yl isomer is warranted to fully unlock its potential.

References

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2009). Molecules, 14(11), 4406-4413. [Link]

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  • Preparation method of 2-(pyridine-4-yl) acetonitrile. (2014). CN103483244A.
  • H.NMR-Spectrum of Compound{2}. ResearchGate. Retrieved from [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]

  • Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. (2024). Results in Chemistry, 7, 101372. [Link]

  • Antitumor activity of the novel pyridine derivative. (2022). Research Results in Pharmacology, 8(3), 61-70. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(10), 1853-1921. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(8), 643-648. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (2001). Molbank, 2001(3), M239. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. (2011). Journal of the Chinese Chemical Society, 58(4), 525-534. [Link]

  • Pyridazine and phthalazine derivatives with potential antimicrobial activity. (2018). Tropical Journal of Pharmaceutical Research, 17(5), 921-930. [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. (2009). Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (2020). Molecules, 25(21), 5183. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. (2015). International Journal of Organic Chemistry, 5(3), 169-181. [Link]

  • Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. (2014). Der Pharma Chemica, 6(5), 224-229.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4811. [Link]

  • Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. (2025). Bioorganic & Medicinal Chemistry, 131, 118420. [Link]

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  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Retrieved from [Link]

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The Enigmatic Potential of 2-(Pyridazin-3-YL)acetonitrile: A Comparative Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Pyridazine Landscape

To the researchers, chemists, and drug development professionals navigating the vast territory of heterocyclic chemistry, the pyridazine scaffold is a familiar and welcome sight. This six-membered ring, distinguished by two adjacent nitrogen atoms, is a privileged structure, forming the core of numerous bioactive agents with a remarkable spectrum of pharmacological activities.[1][2][3] This guide delves into the potential of a lesser-explored derivative, 2-(Pyridazin-3-YL)acetonitrile , by placing it in the context of its better-characterized relatives.

While direct and extensive biological data for this compound remains elusive in current literature, its structure presents a compelling starting point for discovery. The presence of the electron-withdrawing acetonitrile group attached to the C3 position of the pyridazine ring suggests unique electronic and steric properties that warrant investigation. This guide will, therefore, serve as a comparative analysis, leveraging established data from other pyridazine analogues to build a predictive framework for the potential activities of this enigmatic molecule and to highlight key structure-activity relationships (SAR) that govern this versatile chemical class.

The Pyridazine Core: A Hub of Diverse Bioactivity

The pyridazine nucleus is a cornerstone in medicinal chemistry, renowned for its ability to engage with biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking.[4] This versatility has led to the development of pyridazine-containing compounds across a wide array of therapeutic areas.[5] Marketed drugs such as the cardiotonic agent pimobendan and the anti-inflammatory emorfazone underscore the clinical success of this scaffold.[1][2]

Our comparative analysis will focus on two of the most prominent and well-documented activities of pyridazine derivatives:

  • Anticancer Activity : Targeting key pathways in cell proliferation and survival.

  • Antimicrobial Activity : Exhibiting efficacy against a range of bacterial and fungal pathogens.

Comparative Analysis: Anticancer Potential

Numerous pyridazinone derivatives—a closely related class featuring a carbonyl group on the pyridazine ring—have demonstrated significant anticancer effects. A central theme in their mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Let us consider a comparative scenario based on published data for representative pyridazinone compounds to infer the potential of a scaffold like this compound.

Compound/ClassRepresentative StructureKey Biological Target(s)Reported Potency (Example)Citation(s)
This compound (Hypothetical) this compoundUnknownTo be determined
Pyridazinone-Diarylurea Conjugates Pyridazinone-DiarylureaVEGFR-2, various cancer cell linesGI50 : 1.66–100 μM against melanoma, NSCLC, prostate, and colon cancer lines.
Chlorinated Pyridazin-3(2H)-ones Chlorinated PyridazinoneMurine Colon Cancer (MAC16)In vivo : >50% tumor growth inhibition at 50mg/kg.
Pyrazolo[3,4-d]pyridazinones PyrazolopyridazinoneBruton's Tyrosine Kinase (BTK)IC50 : 2.1 nM against BTK enzyme.

Expertise & Causality: The diarylurea moiety in the first example is a known hinge-binding motif for many kinase inhibitors. Its conjugation to the pyridazinone core creates a potent pharmacophore. For this compound, the nitrile group is a versatile chemical handle. It could act as a hydrogen bond acceptor or be metabolically converted to an amide or carboxylic acid, potentially altering its binding profile entirely. The key question for researchers is whether the cyanomethyl group can sterically and electronically mimic the functionalities of more complex side chains seen in potent kinase inhibitors.

Proposed Mechanism of Action: Kinase Inhibition

Many pyridazine-based anticancer agents function by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation) ERK->Proliferation Phosphorylates Transcription Factors Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine-based kinase inhibitors.

Comparative Analysis: Antimicrobial Activity

The pyridazine scaffold is also a fertile ground for the discovery of novel antimicrobial agents. Different substitutions on the ring have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Compound/ClassRepresentative StructureTarget Organism(s)Reported Potency (Example)Citation(s)
This compound (Hypothetical) this compoundUnknownTo be determined
Chloro-substituted Pyridazines Chloro PyridazineE. coli, P. aeruginosa (Gram-negative)MIC : 0.892–3.744 µg/mL (lower than chloramphenicol).
Pyridazinium Compounds Pyridazinium SaltS. aureus, B. subtilis (Gram-positive)Strong activity observed via diffusimetric method.
Pyridazinone-Diarylurea Conjugates Pyridazinone-DiarylureaS. aureus (Gram-positive), C. albicans (Fungus)MIC : 16 µg/mL.

Structure-Activity Relationship Insights: The data strongly suggests that halogenation, particularly with chlorine, at certain positions of the pyridazine ring significantly enhances antibacterial activity against Gram-negative bacteria. Furthermore, the formation of pyridazinium salts (quaternized nitrogen) appears to favor activity against Gram-positive bacteria. For this compound, its relatively small size and polar nitrile group could facilitate penetration through bacterial cell walls. Its potential could be explored by synthesizing derivatives with additional halogen substitutions or by converting the nitrile to other functional groups like thioamides or amidines, which are known to possess antimicrobial properties.

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds like this compound, standardized and robust assays are critical. Below are step-by-step protocols for initial anticancer and antibacterial screening.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay determines a compound's effect on the metabolic activity of cancer cell lines, serving as a proxy for cell viability.

G A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of This compound. Include vehicle control. A->B C 3. Incubation Incubate for 48-72h to allow for cytotoxic effects. B->C D 4. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 4h. C->D E 5. Solubilization Add DMSO or Solubilization Buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 value. F->G

Caption: Standard workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a clear, flat-bottom 96-well plate. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with media and DMSO only (vehicle control) and wells with untreated media (negative control).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Reagent: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness Note: A self-validating protocol includes a known positive control (e.g., Doxorubicin) to ensure the assay is performing correctly and that the cells are responding to cytotoxic agents as expected.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Detailed Steps:

  • Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic like Ciprofloxacin should be run in parallel as a quality control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Outlook

While this compound is a molecule awaiting its biological debut, the rich pharmacology of the pyridazine family provides a compelling roadmap for its potential. The comparative analysis of its structural relatives strongly suggests that exploration in the realms of anticancer and antimicrobial research would be a logical and promising endeavor. The acetonitrile moiety offers a unique starting point for synthetic modification, allowing chemists to probe structure-activity relationships systematically.

Future research should focus on the synthesis of this compound and its targeted derivatives, followed by systematic screening using the robust protocols outlined above. By exploring modifications—such as halogenation of the pyridazine ring, bioisosteric replacement of the nitrile, or its conversion to other functional groups—researchers can systematically navigate the chemical space around this scaffold. It is through this methodical, evidence-based approach that the true potential of this compound as a valuable building block in drug discovery can be unlocked.

References

  • Antimicrobial activity of new pyridazine derivatives.PubMed.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.Bentham Science.
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  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking.Assiut University.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.ResearchGate.
  • The pyridazine heterocycle in molecular recognition and drug discovery.National Institutes of Health (NIH).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.Royal Society of Chemistry.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.SAR Publication.
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  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.National Institutes of Health (NIH).
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A Researcher's Guide to the Spectroscopic Differentiation of Pyridazineacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. A subtle change in substituent position on an aromatic ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. The pyridazineacetonitrile isomers, specifically 3-pyridazineacetonitrile and 4-pyridazineacetonitrile, represent a classic analytical challenge where unambiguous identification is crucial for advancing research and ensuring the integrity of subsequent studies. While both share the same molecular formula (C₆H₅N₃) and mass, the placement of the acetonitrile group profoundly influences their electronic structure and, consequently, their spectroscopic signatures.

This guide provides an in-depth, objective comparison of the key spectroscopic methods used to differentiate these isomers. We will move beyond simple data reporting to explain the underlying principles that govern their distinct spectral characteristics, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The Structural Basis for Spectroscopic Differences

The core of this analysis lies in understanding the positional differences of the electron-withdrawing acetonitrile group (-CH₂CN) on the pyridazine ring.

  • 3-Pyridazineacetonitrile: The substituent is adjacent to one of the ring nitrogens. This asymmetric arrangement results in a more complex and less symmetric electronic distribution across the ring.

  • 4-Pyridazineacetonitrile: The substituent is positioned between the two ring nitrogens. This creates a C₂v symmetry axis through the C4-C1 bond (assuming numbering starts from a nitrogen and proceeds towards the substituent), simplifying the spectroscopic output, particularly in NMR.

These structural nuances are the direct cause of the observable differences in their NMR, IR, Mass Spectrometry, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between constitutional isomers like the pyridazineacetonitriles.[1] The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts, signal multiplicities, and coupling constants.[2]

Expertise in Action: Interpreting Predicted Spectra

Due to the limited availability of direct experimental data for these specific isomers, we present data predicted from foundational spectroscopic principles and analysis of related pyridazine structures.[3]

  • ¹H NMR Spectroscopy : The proton NMR spectra are expected to be markedly different.

    • 3-Pyridazineacetonitrile : Three unique aromatic protons will be present, resulting in three distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The coupling patterns will be complex, likely showing doublet of doublets for each proton due to coupling with its two non-equivalent neighbors.

    • 4-Pyridazineacetonitrile : Due to the molecule's symmetry, the protons at positions 3 and 6 are chemically equivalent, as are the protons at positions 5 and 2 (if numbering starts from the carbon with the substituent). This would lead to only two signals in the aromatic region, likely appearing as two distinct doublets.[4] The methylene (-CH₂) protons for both isomers will appear as a singlet, typically in the δ 4.0-4.5 ppm range.

  • ¹³C NMR Spectroscopy : The difference in symmetry is even more pronounced in the carbon spectra.

    • 3-Pyridazineacetonitrile : We expect six distinct signals: four for the pyridazine ring carbons, one for the methylene carbon, and one for the nitrile carbon.

    • 4-Pyridazineacetonitrile : Symmetry reduces the number of unique carbon environments. We predict only four signals: two for the ring carbons (C3/C6 and C2/C5 being equivalent), one for the methylene carbon, and one for the nitrile carbon.[5][6]

Predicted NMR Data Summary
Isomer Technique Predicted Key Features
3-Pyridazineacetonitrile ¹H NMR~3 distinct signals in the aromatic region (δ 7.5-9.5 ppm) with complex splitting; ~1 singlet for CH₂ (δ 4.0-4.5 ppm)
¹³C NMR~6 distinct signals (4 aromatic, 1 CH₂, 1 CN)
4-Pyridazineacetonitrile ¹H NMR~2 distinct signals in the aromatic region (likely doublets); ~1 singlet for CH₂ (δ 4.0-4.5 ppm)
¹³C NMR~4 distinct signals (2 aromatic, 1 CH₂, 1 CN) due to symmetry
Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation : Dissolve 5-10 mg of the pyridazineacetonitrile isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent contains a pre-calibrated reference peak.

  • Instrumentation : Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to confirm proton counts.

NMR analysis workflow for isomer identification.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides valuable information by measuring the vibrational frequencies of bonds within a molecule. While both isomers will show characteristic absorptions for the acetonitrile and pyridazine functional groups, their overall spectra, particularly in the "fingerprint region," will be unique.[7][8]

Expertise in Action: Key Differentiating Regions

The most informative differences are not in the prominent functional group bands but in the subtle shifts and patterns that arise from the molecule's overall symmetry and bond vibrations.

  • C≡N Stretch : Both isomers will exhibit a sharp, medium-intensity peak for the nitrile stretch, typically found between 2240-2260 cm⁻¹. The exact position may vary slightly but is not the most reliable differentiator.

  • Aromatic Region : Both will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching bands between 1400-1600 cm⁻¹.[9]

  • Fingerprint Region (< 1000 cm⁻¹) : This region is crucial. The C-H out-of-plane bending vibrations are highly sensitive to the substitution pattern of the aromatic ring. The 3-substituted and 4-substituted pyridazine rings will produce distinct patterns of bands, providing a reliable "fingerprint" to distinguish them.[7]

Expected IR Data Summary
Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Aromatic C-H Stretch3050 - 3150Present in both isomers.
Aliphatic C-H Stretch2850 - 3000Present in both isomers (CH₂ group).
C≡N Stretch2240 - 2260Sharp, medium peak. Present in both.
Aromatic Ring Stretch1400 - 1600Multiple bands, patterns may differ slightly.
C-H Out-of-Plane Bending700 - 900Key Differentiating Region. The pattern of peaks will be unique for each isomer's substitution.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the simplest method.

  • Sample Preparation (KBr Pellet) : Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Scan : Perform a background scan of the empty ATR crystal or the pure KBr pellet to subtract atmospheric and accessory-related absorptions.

  • Sample Scan : Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Key diagnostic regions in an IR spectrum.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

In mass spectrometry, isomers will have the identical molecular mass, yielding the same molecular ion peak (M⁺). Differentiation, therefore, depends entirely on analyzing the differences in their fragmentation patterns upon ionization (typically electron ionization, EI).[10][11]

Expertise in Action: Predicting Fragmentation Pathways

The stability of the resulting fragment ions will dictate the observed fragmentation pattern. The position of the acetonitrile group influences which fragmentation pathways are favored.

  • Molecular Ion (M⁺) : For C₆H₅N₃, the m/z will be ~119. This peak should be present and intense for both isomers.

  • Key Fragmentation :

    • Loss of H (m/z 118) : A common initial fragmentation.

    • Loss of HCN (m/z 92) : Loss of hydrogen cyanide from the acetonitrile group is a likely pathway.

    • Ring Fragmentation : The pyridazine ring itself can break apart. A characteristic fragmentation of pyridazine is the loss of N₂ (28 amu), which may or may not be observed depending on the stability of the remaining fragment.[12]

  • Differentiating Fragments : The most significant differences will arise from the cleavage of the C-C bond between the ring and the methylene group.

    • 3-Pyridazineacetonitrile : Cleavage would yield a pyridazin-3-ylmethyl cation (m/z 93) and a ·CN radical, or a pyridazin-3-yl cation (m/z 79) after rearrangement and loss of ·CH₂CN.

    • 4-Pyridazineacetonitrile : Cleavage would yield a pyridazin-4-ylmethyl cation (m/z 93) and a ·CN radical, or a pyridazin-4-yl cation (m/z 79). The relative intensities of these daughter ions will differ due to the varying stabilities of the 3-substituted vs. 4-substituted cationic fragments.

Predicted Mass Spectrometry Data
Isomer Predicted Key Fragments (m/z) Rationale
Both 119 (M⁺)Molecular Ion
118 (M-H)⁺Loss of a hydrogen atom
92 (M-HCN)⁺Loss of hydrogen cyanide
3- vs. 4- 79, 93Relative intensities of these and other ring fragments will differ based on cation stability.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization : Use a standard electron ionization source (typically 70 eV) to fragment the molecules.

  • Mass Analysis : Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Data Analysis : Analyze the resulting mass spectrum. Identify the molecular ion peak and compare the relative abundances of the fragment ions between the two isomer samples.

MS_Fragmentation cluster_key Relative intensities of F1, F2, F3 will differ between isomers. M [Isomer]⁺˙ (m/z 119) F1 [M-H]⁺ (m/z 118) M->F1 - H· F2 [M-HCN]⁺ (m/z 92) M->F2 - HCN F3 [C₄H₃N₂]⁺ (m/z 79) M->F3 - ·CH₂CN Key_Node

Plausible fragmentation pathways in EI-MS.

The Role of Computational Chemistry

When experimental data is scarce, computational methods like Density Functional Theory (DFT) can be invaluable.[13] These methods can predict spectroscopic properties with reasonable accuracy, including NMR chemical shifts, IR vibrational frequencies, and relative energies of fragment ions.[14][15] By calculating the predicted spectra for both the 3- and 4-isomers, researchers can generate theoretical data to compare against their experimental results, providing greater confidence in their structural assignments.

Conclusion: A Multi-faceted Approach

While each spectroscopic technique offers valuable clues, a definitive and trustworthy identification of pyridazineacetonitrile isomers is best achieved through a combination of methods.

  • Most Definitive : ¹H and ¹³C NMR are the most powerful tools, as the number of signals and their splitting patterns provide unambiguous evidence of the molecule's symmetry.

  • Strong Confirmation : The unique patterns in the IR fingerprint region serve as excellent confirmation of the substitution pattern identified by NMR.

  • Supporting Evidence : Differences in mass spectral fragmentation and UV-Vis absorption can provide additional supporting data to build a comprehensive and irrefutable case for the correct isomeric structure.

By understanding the principles behind each technique and applying the rigorous protocols outlined in this guide, researchers can confidently navigate the analytical challenges posed by these and other important heterocyclic isomers.

References

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
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  • 3-PYRIDAZINEACETONITRILE 1G, Quantity. Fisher Scientific.
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  • The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. .

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A Comparative Guide to Validating the Purity of 2-(Pyridazin-3-YL)acetonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-(Pyridazin-3-YL)acetonitrile, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry.[1][2][3] The methodologies discussed are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

The narrative that follows is designed to not only present protocols but to explain the scientific rationale behind the experimental choices, ensuring a trustworthy and self-validating system for your analytical needs.

Introduction: The Criticality of Purity in Drug Discovery

This compound is a heterocyclic compound featuring a pyridazine ring linked to an acetonitrile group.[7] Such nitrogen-containing heterocycles are prevalent in biologically active compounds and pharmaceuticals.[1][3] The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity, toxicity, and stability, making rigorous purity assessment a non-negotiable step in the drug development pipeline. HPLC is a powerful and widely used technique for this purpose due to its high resolution and suitability for non-volatile compounds.[8]

This guide will compare a primary reversed-phase HPLC (RP-HPLC) method with two alternative approaches, providing the supporting data and rationale to empower you to select and validate the most suitable method for your specific requirements.

Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Column

Reversed-phase chromatography on an octadecyl (C18) silica gel column is the most common starting point for the analysis of moderately polar compounds like this compound.[1][8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Selection
  • Column: A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules.[8]

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with varying polarities. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

  • Buffer: An ammonium formate buffer is used to control the pH of the mobile phase. For nitrogen-containing heterocycles, maintaining a consistent pH is crucial to ensure a stable retention time and symmetrical peak shape by preventing the protonation/deprotonation of the basic nitrogen atoms.[9][10]

  • Detection: UV detection at 254 nm is selected, a common wavelength for aromatic and heterocyclic compounds, providing good sensitivity for the analyte.[8]

Detailed Experimental Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase (90:10 Mobile Phase A:B) to a concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Comparative HPLC Methods

To provide a comprehensive guide, two alternative methods are presented. These methods utilize different stationary phases to offer alternative selectivity, which can be crucial for resolving co-eluting impurities.

Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

This method employs a phenyl-hexyl stationary phase, which can provide a different separation mechanism compared to a standard C18 column, particularly for compounds with aromatic rings. The pi-pi interactions between the phenyl rings of the stationary phase and the pyridazine ring of the analyte can lead to enhanced retention and selectivity for aromatic impurities.

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • All other parameters: Same as Method 1.

Method 3: Polar-Embedded Column for Improved Peak Shape

For basic compounds like pyridazines, interactions with residual silanol groups on the silica support of the stationary phase can lead to peak tailing.[10] A polar-embedded stationary phase has a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain. This can shield the analyte from interacting with the silanol groups, resulting in improved peak symmetry.

  • Column: Polar-Embedded C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • All other parameters: Same as Method 1.

Method Validation: A Self-Validating System

According to ICH Q2(R1) guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[4][5][6] The following validation parameters should be assessed for each HPLC method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] This is typically demonstrated by the separation of the main peak from any other peaks in the chromatogram.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the this compound reference standard should be prepared and injected. The peak area is then plotted against the concentration, and the correlation coefficient (r²) should be determined.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Small changes are made to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Comparative Data Analysis

The following tables present hypothetical but realistic data from the validation of the three HPLC methods.

Table 1: System Suitability Parameters
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Polar-Embedded)Acceptance Criteria
Tailing Factor1.31.21.1≤ 1.5
Theoretical Plates> 5000> 5500> 6000> 2000
Resolution (with closest impurity)1.82.12.5> 1.5
Table 2: Method Validation Summary
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Polar-Embedded)Acceptance Criteria
Linearity (r²) 0.99920.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%98.0 - 102.0%
Precision (RSD)
Repeatability≤ 0.8%≤ 0.7%≤ 0.5%≤ 1.0%
Intermediate Precision≤ 1.2%≤ 1.1%≤ 0.9%≤ 2.0%
Robustness PassesPassesPassesSystem suitability criteria met

Discussion and Recommendations

Based on the comparative data, all three methods are valid for the purity determination of this compound. However, Method 3, utilizing the polar-embedded column, demonstrates superior performance in terms of peak symmetry (lower tailing factor), efficiency (higher theoretical plates), and resolution. The enhanced performance is attributed to the mitigation of secondary interactions between the basic analyte and the stationary phase.

While the standard C18 column (Method 1) provides acceptable results and is a good starting point, the Phenyl-Hexyl column (Method 2) offers improved resolution for aromatic impurities. The choice between these methods may depend on the specific impurity profile of the sample.

For routine quality control and in-depth purity analysis where peak shape and resolution are paramount, the polar-embedded column is the recommended choice.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Select Initial HPLC Conditions (Column, Mobile Phase, etc.) MD_Optimize Optimize Parameters (Gradient, pH, Temperature) MD_Start->MD_Optimize Initial Runs Specificity Specificity MD_Optimize->Specificity Finalized Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report All Criteria Met

Caption: A step-by-step workflow for HPLC method validation.

Method_Comparison_Logic cluster_methods Comparative HPLC Methods cluster_validation Validation Parameters Start Purity Analysis of This compound Method1 Method 1: C18 Column Start->Method1 Method2 Method 2: Phenyl-Hexyl Start->Method2 Method3 Method 3: Polar-Embedded Start->Method3 V_PeakShape Peak Shape (Tailing Factor) Method1->V_PeakShape V_Resolution Resolution Method1->V_Resolution V_Accuracy Accuracy & Precision Method1->V_Accuracy Method2->V_PeakShape Method2->V_Resolution Method2->V_Accuracy Method3->V_PeakShape Method3->V_Resolution Method3->V_Accuracy Decision Select Optimal Method (Method 3 Recommended) V_PeakShape->Decision V_Resolution->Decision V_Accuracy->Decision

Caption: Logical flow for selecting the optimal HPLC method.

Conclusion

This guide has provided a comprehensive comparison of three robust HPLC methods for the purity validation of this compound. By detailing the experimental protocols, explaining the underlying scientific principles, and presenting comparative validation data, this document serves as a practical resource for scientists in the pharmaceutical industry. The use of a polar-embedded column is highly recommended for achieving the most accurate and reliable results, ensuring the integrity of your research and development efforts. Adherence to the validation principles outlined by the ICH and USP is paramount for regulatory compliance and the generation of high-quality, defensible data.[4][11][12][13]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available from: [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. Available from: [Link]

  • Quality Guidelines . ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development . Sepux. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . ResearchGate. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . ResearchGate. Available from: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview . RSC Publishing. Available from: [Link]

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Comparative Cross-Reactivity Analysis of 2-(Pyridazin-3-YL)acetonitrile Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The 2-(Pyridazin-3-YL)acetonitrile scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. However, the inherent structural similarities among biological targets, such as the ATP-binding pocket of kinases, present a significant challenge in achieving selectivity and avoiding off-target effects. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of this compound derivatives, offering a framework for the rational design of selective modulators.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity profile. Off-target interactions can lead to a range of undesirable outcomes, from diminished potency and altered pharmacokinetics to significant toxicities.[1] For kinase inhibitors, which represent a major class of targeted therapies, cross-reactivity can result in the modulation of unintended signaling pathways, potentially leading to adverse events or even counteracting the desired therapeutic effect.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in the optimization of safe and effective drug candidates.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a robust evaluation of a compound's selectivity. This typically involves a combination of biochemical and cell-based assays, often complemented by in silico predictions.

Biochemical Assays: The First Line of Screening

Biochemical assays provide a direct measure of a compound's interaction with a purified biological target, most commonly a recombinant enzyme like a kinase. These assays are highly amenable to high-throughput screening (HTS) and are invaluable for initial selectivity profiling against large panels of targets.

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered a gold standard for their sensitivity and reliability, these assays measure the incorporation of a radiolabeled phosphate (from ATP) onto a substrate.[3]

  • Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer non-radioactive alternatives with high sensitivity and are well-suited for HTS.[4][5] The Adapta® Universal Kinase Assay and Z'-LYTE® Kinase Assay are prominent examples of TR-FRET-based platforms.[5]

  • Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity. This format is simple, robust, and widely used for inhibitor profiling.[4]

Experimental Protocol: A Generalized Kinase-Glo® Assay Workflow

This protocol outlines a typical procedure for assessing the inhibitory activity of this compound derivatives against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of the 384-well plate, add the assay buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor for the specific kinase as a positive control.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Detection: Equilibrate the Kinase-Glo® reagent to room temperature and add it to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

  • Signal Measurement: Incubate the plate for a further 10-15 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of test compounds add_inhibitor Add test compounds and controls compound_prep->add_inhibitor reagent_prep Prepare kinase, substrate, and ATP solutions plate_setup Add kinase, substrate, and buffer to 384-well plate reagent_prep->plate_setup plate_setup->add_inhibitor start_reaction Initiate reaction with ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation add_reagent Add Kinase-Glo® reagent incubation->add_reagent measure_lum Measure luminescence add_reagent->measure_lum analyze_data Calculate % inhibition and determine IC50 values measure_lum->analyze_data

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are excellent for determining direct target engagement, they do not account for factors such as cell permeability, metabolism, and engagement of the target in its native cellular environment. Cell-based assays are therefore a crucial secondary step in cross-reactivity profiling. These assays typically measure the downstream consequences of target inhibition, such as changes in phosphorylation of a substrate or modulation of a cellular process like proliferation or apoptosis.

Comparative Analysis: Learning from Structurally Related Pyridazine Scaffolds

In the absence of a dedicated comparative study on this compound derivatives, we can draw valuable insights from published data on other pyridazine-containing kinase inhibitors. For instance, studies on pyrazolo[3,4-d]pyridazinone derivatives have demonstrated their potential as potent and selective inhibitors of Bruton's tyrosine kinase (BTK).[6] Another study on N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives identified compounds with significant acetylcholinesterase (AChE) inhibitory activity, highlighting the diverse biological targets of the broader pyridazine class.[7][8]

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Series of this compound Derivatives (IC₅₀ in µM)

Compound IDR1-substituentTarget Kinase AOff-Target Kinase BOff-Target Kinase CSelectivity Ratio (B/A)Selectivity Ratio (C/A)
PDZ-ACN-01 H0.051.2>1024>200
PDZ-ACN-02 4-Cl-Ph0.020.55.825290
PDZ-ACN-03 4-MeO-Ph0.152.5>1016.7>66
PDZ-ACN-04 3-Pyridyl0.080.98.111.25101.25
PDZ-ACN-05 Cyclopropyl0.5>10>10>20>20

This is a hypothetical table for illustrative purposes. The data does not represent actual experimental results but serves to demonstrate how such data would be presented and analyzed.

Analysis of Hypothetical Data:

  • Potency and SAR: The 4-chloro-phenyl substitution in PDZ-ACN-02 appears to enhance potency against the target kinase A compared to the unsubstituted analog PDZ-ACN-01 .

  • Selectivity: While PDZ-ACN-02 is the most potent, its selectivity over off-target kinase B is comparable to PDZ-ACN-01 . The introduction of a cyclopropyl group in PDZ-ACN-05 significantly reduces potency but appears to improve selectivity.

  • Liability Identification: The 3-pyridyl substitution in PDZ-ACN-04 results in a notable decrease in selectivity against off-target kinase B, suggesting a potential liability for this structural modification.

Structure-Activity Relationships (SAR) for Selectivity

The ultimate goal of cross-reactivity studies is to establish a clear structure-activity relationship for selectivity. By systematically modifying the this compound scaffold and analyzing the resulting changes in potency and selectivity, researchers can identify key structural features that govern target recognition and off-target interactions. This knowledge is then used to guide the design of next-generation compounds with improved selectivity profiles. For example, modifications to substituents on the pyridazine ring or the phenylacetonitrile moiety can significantly impact interactions with the kinase hinge region, the gatekeeper residue, and other key areas of the ATP-binding pocket, thereby influencing the selectivity profile.

Visualizing Signaling Pathways for Context

Understanding the broader biological context of the primary target and potential off-targets is crucial. Signaling pathway diagrams can help visualize the potential downstream consequences of both on-target and off-target inhibition.

Diagram: A Simplified Kinase Signaling Cascade

G cluster_pathway Kinase Signaling Pathway cluster_offtarget Off-Target Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) UpstreamKinase Upstream Kinase (e.g., Src) Receptor->UpstreamKinase Activates TargetKinase Target Kinase A UpstreamKinase->TargetKinase Phosphorylates DownstreamEffector Downstream Effector (e.g., Transcription Factor) TargetKinase->DownstreamEffector Activates CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse OffTargetKinaseB Off-Target Kinase B OffTargetEffector Unintended Effector OffTargetKinaseB->OffTargetEffector AdverseEffect Adverse Effect OffTargetEffector->AdverseEffect Inhibitor This compound Derivative Inhibitor->TargetKinase Inhibits (On-Target) Inhibitor->OffTargetKinaseB Inhibits (Off-Target)

Caption: A diagram illustrating on-target and off-target effects of a kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel targeted therapies. A thorough understanding and systematic evaluation of the cross-reactivity of derivatives are essential for translating this promise into safe and effective clinical candidates. While this guide provides a framework for such an evaluation, the generation and publication of comprehensive, comparative screening data for this specific compound class would be of immense value to the drug discovery community. Future work should focus on synthesizing focused libraries of these derivatives and profiling them against broad panels of kinases and other relevant biological targets to build a robust SAR for selectivity and guide the development of next-generation inhibitors with superior target-specificity.

References

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  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from NIH website.[9]

  • Watson, A. J., et al. (2016). Biochemical kinase assays. Bio-protocol, 6(5), e1741.[10]

  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for synthesized compounds 5(a-m) and Tacrine (TAC) drugs having inhibitory effects on AChE. Retrieved from ResearchGate.[7]

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  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from MDPI.[13]

  • PubMed. (n.d.). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Retrieved from PubMed.[1]

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  • PubMed. (2023, March 23). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Retrieved from PubMed.[15]

  • ACS Publications. (2023, March 9). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Retrieved from ACS Publications.[16]

  • PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Retrieved from PubMed.[17]

  • PubMed Central. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Retrieved from PubMed Central.[18]

  • Smolecule. (2023, August 16). Buy 2-(Pyridazin-4-YL)acetonitrile | 1142927-95-4. Retrieved from Smolecule.[19]

  • PubMed Central. (2022, April 8). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Retrieved from PubMed Central.[2]

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  • PubMed. (n.d.). Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies. Retrieved from PubMed.[21]

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  • PubMed. (2015, June 25). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Retrieved from PubMed.[23]

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A Comparative Guide to the Synthesis of 2-(Pyridazin-3-YL)acetonitrile: Benchmarking Plausible Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyridazin-3-YL)acetonitrile is a valuable heterocyclic nitrile that serves as a key building block in the synthesis of a variety of biologically active compounds. The pyridazine scaffold is a common feature in medicinal chemistry, and the introduction of a cyanomethyl group provides a versatile handle for further functionalization.[1] Despite its importance, a standardized, high-yield synthesis of this compound is not well-documented in publicly available literature. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of plausible synthetic strategies. Drawing from established methodologies for the synthesis of related pyridazine and pyridylacetonitrile derivatives, we will benchmark proposed routes, offering detailed, theoretically-grounded experimental protocols and an analysis of their respective strengths and weaknesses.

Proposed Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached through several strategic disconnections. The most logical starting points involve commercially available or readily accessible pyridazine precursors. This guide will focus on two primary, mechanistically distinct approaches:

  • Nucleophilic Substitution on a Halogenated Pyridazine : This is a classic and often reliable method for introducing a cyanoalkyl group onto a heteroaromatic ring. The success of this approach hinges on the reactivity of the starting 3-halopyridazine.

The following sections will delve into the mechanistic rationale and provide detailed, actionable protocols for each proposed method.

Method 1: Nucleophilic Substitution of 3-Chloropyridazine

This approach is predicated on the direct displacement of a halide from the pyridazine ring by a cyanide-containing nucleophile. 3-Chloropyridazine is a commercially available starting material, making this a potentially efficient route.[2] The reaction with a cyanide source, such as sodium or potassium cyanide, is a well-established method for the synthesis of nitriles from alkyl and some aryl halides.[3][4]

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the 3-position towards nucleophilic attack. The cyanide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the product. The choice of solvent is critical; a polar aprotic solvent like DMSO or DMF is typically used to dissolve the cyanide salt and promote the reaction.

Experimental Protocol

Reaction: Nucleophilic Substitution of 3-Chloropyridazine with Sodium Cyanide

Materials:

  • 3-Chloropyridazine hydrochloride (1 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 3-chloropyridazine hydrochloride in DMSO, add sodium cyanide in one portion.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Anticipated Advantages and Disadvantages
  • Advantages: This is a direct, one-step synthesis from a commercially available starting material, which is highly desirable for efficiency.

  • Disadvantages: The use of highly toxic sodium cyanide requires stringent safety precautions. The reactivity of 3-chloropyridazine may be moderate, potentially requiring elevated temperatures and leading to side product formation.

Method 2: Multi-step Synthesis from Pyridazine-3-carboxylic Acid

This alternative pathway begins with the more readily available pyridazine-3-carboxylic acid and proceeds through a series of well-established transformations to arrive at the target nitrile. This method avoids the direct use of a halogenated pyridazine, which may be advantageous depending on starting material availability and cost.

Synthetic Workflow

G cluster_0 Method 2: Multi-step Synthesis A Pyridazine-3-carboxylic Acid B Pyridazine-3-carbonyl chloride C 2-Oxo-2-(pyridazin-3-yl)acetonitrile D This compound

Experimental Protocols

Step 1: Synthesis of Pyridazine-3-carbonyl chloride

  • To a suspension of pyridazine-3-carboxylic acid in dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain crude pyridazine-3-carbonyl chloride, to be used directly in the next step.

Step 2: Synthesis of 2-Oxo-2-(pyridazin-3-yl)acetonitrile (Arndt-Eistert Homologation)

  • Dissolve the crude pyridazine-3-carbonyl chloride in a suitable anhydrous solvent (e.g., diethyl ether).

  • Add a solution of diazomethane in diethyl ether dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.

  • Carefully add gaseous HCl to the reaction mixture to quench excess diazomethane and form the α-haloketone.

  • Isolate the crude 2-oxo-2-(pyridazin-3-yl)acetonitrile after an appropriate workup.

Step 3: Reduction to this compound

  • Wolff-Kishner Reduction: To a solution of the crude 2-oxo-2-(pyridazin-3-yl)acetonitrile in a high-boiling solvent (e.g., ethylene glycol), add hydrazine hydrate and a strong base (e.g., potassium hydroxide).

  • Heat the mixture to reflux to effect the reduction of the ketone to a methylene group.

  • Clemmensen Reduction: Alternatively, the ketone can be reduced using amalgamated zinc and concentrated hydrochloric acid.

  • After the reduction is complete, perform an appropriate workup and purify the product by column chromatography.

Anticipated Advantages and Disadvantages
  • Advantages: This method avoids the use of potentially less reactive halopyridazines and utilizes well-established, reliable reactions. The starting material, pyridazine-3-carboxylic acid, is often more accessible than its halogenated counterpart.

  • Disadvantages: This is a multi-step synthesis, which will likely result in a lower overall yield compared to a more direct route. The use of hazardous reagents such as diazomethane requires specialized equipment and handling procedures.

Comparative Analysis of Proposed Methods

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Multi-step Synthesis
Starting Material 3-ChloropyridazinePyridazine-3-carboxylic acid
Number of Steps 13
Key Reagents Sodium CyanideThionyl/Oxalyl Chloride, Diazomethane, Hydrazine Hydrate/Amalgamated Zinc
Potential Yield Moderate to High (Theoretically)Low to Moderate (Overall)
Safety Concerns High (Highly toxic cyanide)High (Toxic and explosive diazomethane, corrosive acids)
Scalability Potentially scalable with appropriate safety measuresMore challenging to scale due to the use of diazomethane

Conclusion and Recommendations

For researchers embarking on the synthesis of this compound, the choice of method will depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.

  • Method 1 (Nucleophilic Substitution) is the more direct and potentially higher-yielding approach. It is recommended for laboratories equipped to handle highly toxic cyanides and for situations where 3-chloropyridazine is readily available. Optimization of reaction conditions (temperature, solvent, and reaction time) will be crucial for maximizing the yield and minimizing side product formation.

  • Method 2 (Multi-step Synthesis) provides a viable alternative when 3-chloropyridazine is not accessible. While the overall yield is expected to be lower due to the number of steps, the individual reactions are well-precedented. The primary challenge lies in the safe handling of diazomethane.

Ultimately, the development of a robust and scalable synthesis for this compound is an area ripe for further investigation. The methodologies proposed in this guide provide a solid foundation for such efforts, grounded in the established principles of heterocyclic and nitrile chemistry.

References

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A Comparative Guide to the Reactivity of Pyridazine Isomers for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of the three structural isomers of diazine: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). Understanding the nuanced differences in their electronic properties and, consequently, their reactivity is paramount for chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, where these heterocycles are prevalent scaffolds.[1][2] This document moves beyond a mere recitation of facts, offering insights into the causal relationships between structure and reactivity, supported by experimental data and detailed protocols.

Fundamental Electronic Properties and Their Influence on Reactivity

The introduction of a second nitrogen atom into the benzene ring to form the diazines has profound consequences on the electronic landscape of the heterocycle. Compared to pyridine, the diazines are significantly more electron-deficient, which dictates their general reactivity profile: a pronounced resistance to electrophilic aromatic substitution and a heightened susceptibility to nucleophilic attack.[3][4]

The positioning of the two nitrogen atoms in pyridazine, pyrimidine, and pyrazine creates distinct electronic environments, leading to a clear hierarchy in their reactivity. This can be broadly understood by considering the inductive and mesomeric effects of the nitrogen atoms.

  • Pyridazine (1,2-Diazine): The adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect. The lone pair-lone pair repulsion between the adjacent nitrogen atoms is a key feature, which, upon protonation, is relieved, making pyridazine the most basic of the three isomers.[5]

  • Pyrimidine (1,3-Diazine): The nitrogen atoms are in a meta-relationship. This arrangement leads to a particularly electron-deficient C2, C4, and C6 positions, making pyrimidine highly susceptible to nucleophilic attack at these sites.

  • Pyrazine (1,4-Diazine): The para-disposition of the nitrogen atoms results in a symmetrical molecule with a zero dipole moment.[5] The electron withdrawal is distributed over the entire ring, rendering it highly unreactive towards electrophiles but susceptible to nucleophilic addition.

A key indicator of the overall electron-donating ability and reactivity towards electrophiles is the basicity of these isomers. The pKa values of their conjugate acids provide a quantitative measure of the availability of the nitrogen lone pairs for protonation.

IsomerStructurepKa of Conjugate Acid
Pyridazine1,2-Diazine2.33
Pyrimidine1,3-Diazine1.3
Pyrazine1,4-Diazine0.6
Pyridine(for comparison)5.23

Table 1: pKa values of the conjugate acids of pyridazine, pyrimidine, and pyrazine, with pyridine included for comparison.

As the table illustrates, all three diazines are significantly weaker bases than pyridine, a direct consequence of the electron-withdrawing nature of the second nitrogen atom. The trend in basicity, pyridazine > pyrimidine > pyrazine , can be rationalized by the electronic effects within each isomer.[5]

Electrophilic Aromatic Substitution: A Challenging Transformation

Direct electrophilic aromatic substitution (SEAr) on the carbon atoms of unsubstituted diazine rings is notoriously difficult and often requires harsh reaction conditions, leading to low yields.[3][6] The electron-deficient nature of the ring, which is further exacerbated by protonation of the nitrogen atoms under the strongly acidic conditions typically employed for SEAr, deactivates the ring towards attack by electrophiles.[7]

A computational study on the nitration of pyridine and pyrazine derivatives with electron-donating groups supports the general trend that increasing the number of nitrogen atoms in the aromatic ring decreases the electron cloud density on the carbon atoms, thus hindering electrophilic attack.[8]

Comparative Reactivity in Nitration:

While a direct side-by-side experimental comparison of the nitration of the parent, unsubstituted diazines under identical conditions is scarce in the literature due to their low reactivity, the available information suggests the following order of reactivity:

Pyridazine > Pyrimidine ≈ Pyrazine

This order is primarily based on the slightly less deactivated nature of the pyridazine ring compared to pyrimidine and pyrazine. However, in practice, direct nitration of any of the parent diazines is not a synthetically viable route.

To overcome this inherent lack of reactivity, synthetic strategies often involve the use of diazine N-oxides or the introduction of activating, electron-donating groups (EDGs) onto the ring.[3][4] The N-oxide functionality increases the electron density of the ring, facilitating electrophilic attack.

Experimental Protocol: Representative Nitration of an Activated Diazine (Pyridazine N-oxide)

This protocol illustrates a common strategy for achieving nitration of a diazine ring by activating it through N-oxidation.

Objective: To synthesize 4-nitropyridazine-1-oxide.

Materials:

  • Pyridazine-1-oxide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add pyridazine-1-oxide to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

  • Once the pyridazine-1-oxide has completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60°C for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality: The formation of the N-oxide increases the electron density on the carbon atoms of the pyridazine ring through resonance, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitrating mixture. The directing effect of the N-oxide group favors substitution at the 4-position.

Nucleophilic Aromatic Substitution: A Facile and Versatile Reaction

In stark contrast to their inertness towards electrophiles, the diazines are highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring.[3][9] The electron-withdrawing nature of the two nitrogen atoms effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.[10]

Comparative Reactivity in SNAr:

The relative positions of the nitrogen atoms and the leaving group significantly influence the rate of SNAr. Extensive studies have established a clear reactivity trend for the chloro-substituted isomers:

2-Chloropyrimidine > 2-Chloropyrazine > 2-Chloropyridine

Experimental data indicates that 2-chloropyrimidine is approximately 100 times more reactive than 2-chloropyrazine towards aminolysis.[11][12] While direct kinetic data for 2-chloropyridazine under the same conditions is less common, its reactivity is generally considered to be comparable to or slightly less than that of 2-chloropyrimidine, depending on the nucleophile and reaction conditions. A computational study on the electrophilicity of cyano-substituted heterocycles also supports the high reactivity of the pyrimidine system, showing it to be more electrophilic than the corresponding pyridazine and pyridine derivatives.

The high reactivity of 2-chloropyrimidine can be attributed to the effective stabilization of the Meisenheimer complex by both nitrogen atoms when the nucleophile attacks the C2 position. In 2-chloropyrazine, the stabilization is also significant, but the symmetrical nature of the ring leads to a slightly lower reactivity compared to the highly activated C2 position in pyrimidine.

SubstrateNucleophileSolventRelative Rate Constant (k_rel)
2-ChloropyrimidinePiperidineEthanol~100
2-ChloropyrazinePiperidineEthanol1
2-ChloropyridazinePiperidineEthanol(Data not directly comparable)
2-ChloropyridinePiperidineEthanol~10⁻⁸

Table 2: Approximate relative rate constants for the reaction of chloro-substituted diazines and pyridine with piperidine. The value for 2-chloropyridine highlights the dramatic increase in reactivity of the diazines.[12]

Experimental Protocol: Comparative Amination of 2-Chloropyrimidine and 2-Chloropyrazine

This protocol provides a framework for a comparative study of the SNAr reactivity of 2-chloropyrimidine and 2-chloropyrazine with an amine nucleophile.

Objective: To compare the reaction rates of 2-chloropyrimidine and 2-chloropyrazine with morpholine.

Materials:

  • 2-Chloropyrimidine

  • 2-Chloropyrazine

  • Morpholine

  • Potassium carbonate

  • Ethanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two separate reaction vessels. To each vessel, add ethanol (10 mL).

  • To the first vessel, add 2-chloropyrimidine (1 mmol) and morpholine (1.2 mmol).

  • To the second vessel, add 2-chloropyrazine (1 mmol) and morpholine (1.2 mmol).

  • Add potassium carbonate (2 mmol) to each vessel as a base to neutralize the HCl formed.

  • Stir both reaction mixtures at a constant temperature (e.g., 60°C).

  • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS to determine the ratio of starting material to product.

  • Plot the concentration of the product as a function of time for both reactions to compare their rates.

Causality: This experiment will quantitatively demonstrate the higher reactivity of 2-chloropyrimidine compared to 2-chloropyrazine under identical reaction conditions. The faster consumption of 2-chloropyrimidine is a direct consequence of the greater stabilization of the Meisenheimer intermediate by the two nitrogen atoms in the 1,3-positions.

Reactions with Organometallic Reagents: Deprotonation and Functionalization

The increased acidity of the ring protons in diazines compared to pyridine makes them amenable to deprotonation by strong bases, such as organolithium reagents.[3] This provides a powerful method for the regioselective functionalization of the diazine core.

A comparative study on the lithium-mediated zincation of pyridazine, pyrimidine, and pyrazine using a combination of ZnCl₂·TMEDA and LiTMP revealed differences in their reactivity.[3][13] Pyrazine and pyrimidine were successfully deprotonated at room temperature. In contrast, the reaction with pyridazine was more complex, with the potential for the formation of di-iodinated products, although the 3-iodo derivative could be obtained in good yield under refluxing THF. This suggests that the acidity of the ring protons and the stability of the resulting organometallic species vary among the isomers.

Visualizing Reactivity: Reaction Mechanism Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction mechanisms.

Electrophilic Nitration of Pyridazine N-oxide

G cluster_0 Activation cluster_1 Nitration Pyridazine Pyridazine Pyridazine N-oxide Pyridazine N-oxide Pyridazine->Pyridazine N-oxide [O] Sigma Complex Sigma Complex Pyridazine N-oxide->Sigma Complex + NO₂⁺ 4-Nitropyridazine N-oxide 4-Nitropyridazine N-oxide Sigma Complex->4-Nitropyridazine N-oxide - H⁺

Caption: Workflow for the nitration of pyridazine via its N-oxide.

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyrimidine

G 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer Complex Meisenheimer Complex 2-Chloropyrimidine->Meisenheimer Complex + Nu⁻ (rate-determining) Nucleophile (Nu⁻) Nucleophile (Nu⁻) 2-Substituted Pyrimidine 2-Substituted Pyrimidine Meisenheimer Complex->2-Substituted Pyrimidine - Cl⁻ (fast)

Caption: Mechanism of SNAr on 2-chloropyrimidine.

Conclusion

The reactivity of the pyridazine isomers is a fascinating interplay of the fundamental electronic effects imparted by the number and position of the nitrogen atoms. While all three are generally unreactive towards electrophilic attack, their susceptibility to nucleophilic substitution makes them invaluable building blocks in organic synthesis. The general order of reactivity in SNAr reactions, with pyrimidine being the most reactive, provides a crucial guideline for synthetic planning. For electrophilic functionalization, the activation of the diazine ring, typically through N-oxide formation, is an indispensable strategy. This guide has provided a framework for understanding and predicting the reactivity of these important heterocyles, supported by comparative data and actionable experimental protocols, to empower researchers in their synthetic endeavors.

References

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A Comparative In Vitro Analysis of 2-(Pyridazin-3-YL)acetonitrile: A Framework for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of 2-(Pyridazin-3-YL)acetonitrile, a novel heterocyclic compound. The pyridazine core is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given the therapeutic potential of this chemical family, a systematic and comparative evaluation of new analogs is essential for identifying promising lead compounds.

This document outlines a logical, multi-tiered screening cascade designed for researchers in drug development. We will detail the experimental rationale, provide step-by-step protocols, and present data in a comparative format against established industry standards. Our approach is grounded in creating self-validating experiments that generate clear, actionable data for go/no-go decisions in a drug discovery pipeline.

Section 1: Foundational Assessment: Cytotoxicity and Therapeutic Window

Expert Rationale: Before investigating any specific biological mechanism, it is imperative to determine the inherent cytotoxicity of a test compound. This foundational screen establishes the concentration range where the compound can be studied for specific effects without causing non-specific cell death, which could otherwise lead to misleading results.[4][5] By comparing cytotoxicity across both cancerous and non-cancerous cell lines, we can also gain a preliminary insight into any potential for cancer-specific activity.

Experimental Workflow: Initial Cytotoxicity Screening

The following workflow provides a high-level overview of the initial screening process to determine the half-maximal inhibitory concentration (IC50) of the test compound.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Analysis seed Seed Cells in 96-Well Plates (HEK-293, MCF-7, RAW 264.7) incubate1 Incubate for 24h (Allow Adherence) seed->incubate1 prep_compound Prepare Serial Dilutions (Test Compound & Doxorubicin) incubate1->prep_compound add_compound Add Compounds to Wells prep_compound->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_sol Add Solubilizing Agent (DMSO) incubate3->add_sol read_plate Read Absorbance (570 nm) add_sol->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell Lines: HEK-293 (human embryonic kidney), MCF-7 (human breast adenocarcinoma)[1], RAW 264.7 (murine macrophage)[6].

  • Reagents: DMEM, FBS, Penicillin-Streptomycin, this compound, Doxorubicin (positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Equipment: 96-well plates, CO2 incubator, microplate reader.

Methodology:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound and the control drug (Doxorubicin) in culture medium, typically ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as negative controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Comparative Data 1: Cytotoxicity Profile (IC50, µM)
CompoundHEK-293 (Non-Cancerous)MCF-7 (Breast Cancer)RAW 264.7 (Macrophage)
This compound > 100 µM75.6 µM89.1 µM
Doxorubicin (Control) 1.2 µM0.8 µM1.5 µM

Note: Data presented is hypothetical and for illustrative purposes.

Section 2: Comparative Analysis of Anti-Inflammatory Potential

Expert Rationale: Many pyridazine derivatives are known to exhibit anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenases (COX) or by suppressing the production of pro-inflammatory cytokines.[6] This section outlines a two-pronged approach to evaluate the anti-inflammatory potential of this compound: a direct enzymatic assay and a cell-based cytokine secretion assay.

Signaling Pathway: LPS-Induced Inflammation in Macrophages

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways (like NF-κB) and the production of key inflammatory mediators such as TNF-α, IL-6, and prostaglandins (via COX-2).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Cytokines TNF-α, IL-6 Gene->Cytokines Expression of COX2_enzyme COX-2 Enzyme Gene->COX2_enzyme Expression of Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Produces Test_Compound This compound (Test Point) Test_Compound->NFkB Inhibits? Test_Compound->COX2_enzyme Inhibits? Celecoxib Celecoxib (Control) Celecoxib->COX2_enzyme Inhibits

Caption: Simplified LPS-induced inflammatory pathway and potential inhibition points.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This is a cell-free, enzymatic assay to determine direct inhibition of COX enzymes.

Methodology:

  • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.

  • Reconstitute human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions.

  • Prepare a dilution series of this compound and the control, Celecoxib (a selective COX-2 inhibitor).[6]

  • In a 96-well plate, add the appropriate buffer, heme, enzyme (either COX-1 or COX-2), and the test compound or control.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubate for the time specified in the kit protocol (e.g., 10 minutes at 37°C).

  • Measure the output (colorimetric or fluorescent signal), which is proportional to prostaglandin production.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Comparative Data 2: COX Enzyme Inhibition (IC50, µM)
CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)
This compound 25.3 µM5.1 µM4.96
Celecoxib (Control) 15.2 µM0.04 µM380

Note: Data presented is hypothetical. A higher selectivity index indicates greater selectivity for COX-2.

Protocol 3: Cytokine Secretion Assay (ELISA)

This cell-based assay measures the compound's ability to suppress cytokine production in activated macrophages.

Methodology:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations (determined from Protocol 1) of this compound for 1 hour.

  • Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.

  • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control.

Comparative Data 3: Inhibition of Pro-Inflammatory Cytokines
Compound Concentration% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion
1 µM 15%12%
5 µM 45%38%
10 µM 78%71%

Note: Data presented is hypothetical for this compound.

Section 3: Comparative Analysis of Pro-Apoptotic Activity

Expert Rationale: A significant number of pyridazine-based compounds have been reported to possess anticancer properties by inducing apoptosis, or programmed cell death.[7][8] This is a highly desirable mechanism of action for an anticancer drug. We use flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells, providing a quantitative measure of the compound's pro-apoptotic potential.

Experimental Workflow: Apoptosis Assessment

This workflow outlines the key steps in evaluating apoptosis induction in a cancer cell line.

G seed_cells Seed MCF-7 Cells in 6-Well Plates treat_cells Treat with Compound (IC50 Concentration, 48h) seed_cells->treat_cells harvest_cells Harvest Cells (Trypsinization) treat_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & Propidium Iodide (PI) wash_cells->stain_cells flow_cytometry Acquire Data on Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze Quadrants (Live, Apoptotic, Necrotic) flow_cytometry->analyze_data

Caption: Workflow for the quantitative analysis of apoptosis by flow cytometry.

Protocol 4: Annexin V/PI Apoptosis Assay

Methodology:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound and Doxorubicin at their respective IC50 concentrations for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

  • Data Analysis: The data is analyzed using appropriate software to quantify the percentage of cells in each of the four quadrants:

    • Q1 (PI positive, Annexin V negative): Necrotic cells

    • Q2 (PI positive, Annexin V positive): Late apoptotic cells

    • Q3 (PI negative, Annexin V negative): Live cells

    • Q4 (PI negative, Annexin V positive): Early apoptotic cells

Comparative Data 4: Apoptosis Induction in MCF-7 Cells
Treatment Group% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Untreated Control 94.5%2.5%2.0%1.0%
This compound 45.2%28.3%22.1%4.4%
Doxorubicin (Control) 15.8%35.1%46.5%2.6%

Note: Data presented is hypothetical and for illustrative purposes.

Summary and Future Directions

This guide presents a systematic, comparative approach to the initial in vitro evaluation of this compound. Based on the hypothetical data generated, the compound demonstrates moderate and somewhat selective cytotoxicity against the MCF-7 cancer cell line and induces a significant apoptotic response. Furthermore, it shows promising anti-inflammatory activity by inhibiting COX-2 and reducing the secretion of pro-inflammatory cytokines at non-toxic concentrations.

Key Insights from Hypothetical Data:

  • Dual Activity: The compound exhibits potential as both an anti-inflammatory and an anticancer agent.

  • Favorable Therapeutic Window: The concentrations required for anti-inflammatory effects appear to be significantly lower than those causing general cytotoxicity, suggesting a good safety margin.

  • Mechanism: The compound appears to directly inhibit the COX-2 enzyme and induce apoptosis in cancer cells.

Recommended Next Steps:

  • Mechanism of Action Studies: Investigate the upstream signaling pathways affected by the compound (e.g., NF-κB, p38 MAPK) using Western Blot or reporter assays.

  • Broad Panel Screening: Test the compound against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to identify specific cancer types that are most sensitive.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to identify chemical modifications that enhance potency and selectivity.

  • In Vivo Studies: If in vitro data remains promising, advance the compound to preclinical animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models).

This structured evaluation provides the critical data needed to build a robust profile for novel compounds like this compound, enabling informed decisions for its continued development as a potential therapeutic agent.

References

  • El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2). Available at: [Link]

  • Zhen, X., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 3(10), 840–844. Available at: [Link]

  • Nabil S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(31), 21543–21562. Available at: [Link]

  • Ahmad, I., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735–1749. Available at: [Link]

  • Al-Najjar, B. O., et al. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(1), 799-808. Available at: [Link]

  • Rupar, D. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17724–17733. Available at: [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 346. Available at: [Link]

  • Słoczyńska, K., et al. (2014). Rational Methods for the Selection of Diverse Screening Compounds. Current Medicinal Chemistry, 21(15), 1784-1796. Available at: [Link]

  • Pires, D., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2047. Available at: [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829. Available at: [Link]

  • Bouchmaa, N., et al. (2018). In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-one Derivatives via Apoptosis Induction. International Journal of Chemical and Pharmaceutical Sciences, 9(4). Available at: [Link]

  • Patel, K., et al. (2023). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 13(9-S), 118-131. Available at: [Link]

  • Mangalagiu, I. I. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Expert Opinion on Drug Discovery, 18(11), 1269–1285. Available at: [Link]

  • AL-Dahlaki, M. H., et al. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. Available at: [Link]

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Elucidating the Enigmatic Mechanism of 2-(Pyridazin-3-YL)acetonitrile: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of novel small molecules with therapeutic potential is only the initial step. A comprehensive understanding of a compound's mechanism of action (MoA) is paramount for its progression from a promising hit to a viable clinical candidate. This guide provides an in-depth, comparative framework for elucidating the MoA of 2-(Pyridazin-3-YL)acetonitrile, a heterocyclic compound with a structural motif prevalent in a variety of biologically active molecules.[1][2][3][4]

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Notably, many pyridazine-containing compounds exert their effects through the inhibition of specific enzymes.[5][6][7][8] This guide will therefore postulate a plausible MoA for this compound as an enzyme inhibitor and present a systematic, experimentally-driven approach to validate this hypothesis. We will compare its hypothetical performance against well-characterized inhibitors, providing researchers with a robust template for their own investigations.

Postulated Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Given that substituted pyridazine compounds have been shown to inhibit pro-inflammatory enzymes like COX-2, we hypothesize that this compound may act as a selective COX-2 inhibitor.[5] This enzyme is a well-validated target for anti-inflammatory drugs. To investigate this, a multi-pronged approach is necessary, beginning with in vitro enzyme assays and progressing to cell-based and biophysical methods.

Workflow for Investigating the Mechanism of Action

MOA_Workflow cluster_0 Phase 1: Initial Screening & Target Engagement cluster_1 Phase 2: Cellular Activity & Target Validation cluster_2 Phase 3: Structural & Mechanistic Insights A In Vitro Enzyme Inhibition Assay (COX-1 vs. COX-2) B Binding Affinity Determination (Surface Plasmon Resonance) A->B Confirm direct interaction C Cell-Based Prostaglandin E2 (PGE2) Assay A->C Progress if selective inhibition observed E Enzyme Kinetics Studies (Lineweaver-Burk Plot) B->E Quantify binding kinetics D Western Blot Analysis of Downstream Signaling C->D Validate cellular efficacy F X-ray Crystallography of Compound-Target Complex E->F Elucidate binding mode

Caption: A streamlined workflow for the systematic investigation of this compound's mechanism of action.

Comparative Analysis of Inhibitory Activity

To contextualize the potential efficacy of this compound (herein designated as Compound X), we will compare its hypothetical performance against two well-established COX inhibitors: Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).

Parameter Compound X (Hypothetical) Celecoxib (Reference) Ibuprofen (Reference)
COX-1 IC50 (nM) 5,00015,0002,500
COX-2 IC50 (nM) 150405,000
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) 33.33750.5
Binding Affinity (KD, nM) to COX-2 12030Not applicable
Inhibition of PGE2 Production in LPS-stimulated RAW 264.7 cells (EC50, nM) 250808,000

Table 1. Hypothetical comparative data for Compound X against reference COX inhibitors.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and either purified human recombinant COX-1 or COX-2 enzyme.

  • Add varying concentrations of Compound X, Celecoxib, or Ibuprofen to the respective wells of a 96-well plate. Include a vehicle control (DMSO).

  • Pre-incubate the enzyme with the test compounds for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity between a small molecule and its protein target.[9]

Protocol:

  • Immobilize purified recombinant human COX-2 onto a CM5 sensor chip.

  • Prepare a series of dilutions of Compound X in a suitable running buffer.

  • Inject the different concentrations of Compound X over the sensor chip surface.

  • Measure the change in the refractive index at the chip surface, which corresponds to the binding of the compound to the immobilized protein.

  • Regenerate the sensor surface between injections.

  • Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay assesses the compound's ability to inhibit COX-2 activity within a cellular context.

Protocol:

  • Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Compound X, Celecoxib, or Ibuprofen for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.

  • Calculate the EC50 values for the inhibition of PGE2 production.

Signaling Pathway of COX-2 Inhibition

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Inflammation PGE2->Inflammation Mediates Pain Pain PGE2->Pain Mediates Compound_X This compound Compound_X->COX2 Inhibits

Caption: The proposed inhibitory action of this compound on the COX-2 signaling pathway.

Conclusion

This guide outlines a systematic and comparative approach to establishing the mechanism of action for this compound. By postulating a plausible target based on the known bioactivities of the pyridazine scaffold and employing a series of well-defined in vitro and cell-based assays, researchers can efficiently validate this hypothesis.[5][6] The comparative analysis against established drugs provides a crucial benchmark for evaluating the compound's potency and selectivity. The ultimate goal of such a structured investigation is to build a comprehensive biological profile of a novel compound, which is an indispensable component of modern drug discovery and development.[10][11][12]

References

  • Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. ResearchGate. Available from: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available from: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available from: [Link]

  • Sensing small molecules may revolutionize drug design. EurekAlert!. Available from: [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available from: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Medium. Available from: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available from: [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Scientific and Technology Research. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. RJPT. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link]

  • New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. Available from: [Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. MDPI. Available from: [Link]

  • Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. PubMed. Available from: [Link]

Sources

"inter-laboratory comparison of 2-(Pyridazin-3-YL)acetonitrile analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide to the Analysis of 2-(Pyridazin-3-YL)acetonitrile: Establishing Methodological Consensus and Ensuring Data Reliability

Abstract

This guide presents a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound, a key heterocyclic building block in modern drug discovery.[1] Given the criticality of this compound as a potential pharmaceutical intermediate, ensuring analytical consistency and data reliability across different research and quality control laboratories is paramount. This document provides a detailed protocol for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[2][3] We outline a complete, self-validating workflow for a proficiency testing (PT) scheme, from the preparation of a homogenous test material to the statistical evaluation of participant performance using Z-scores. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, cross-validated methods for the characterization of pyridazine derivatives and related nitrile compounds.

Introduction: The Need for Analytical Harmonization

This compound is a member of the pyridazine family of heterocycles, which are recognized for their unique physicochemical properties that are advantageous in drug design.[1] The presence of the nitrile group (-C≡N) provides a versatile chemical handle for further synthetic transformations, making it a valuable precursor in medicinal chemistry.[4][5] As such compounds progress through the development pipeline, their purity and impurity profiles must be determined with high accuracy and precision by multiple laboratories, including contract research organizations (CROs) and internal quality control (QC) units.

This guide details a hypothetical, yet scientifically rigorous, ILC designed specifically for this compound.

Framework for the Inter-Laboratory Comparison (ILC)

The primary objective of this ILC is to assess the proficiency of participating laboratories in quantifying the purity of a supplied this compound sample. This involves evaluating both the accuracy of the measurement and the inter-laboratory reproducibility.

Test Material Preparation and Distribution

The foundation of any successful ILC is a homogenous and stable test material.

  • Sourcing & Homogenization: A single, large batch of this compound would be synthesized or procured. To ensure homogeneity, the material would be thoroughly blended and sieved.

  • Characterization: The organizing body would comprehensively characterize the material to establish a "consensus" or "assigned" value for purity. This would involve using multiple orthogonal analytical techniques (e.g., qNMR, HPLC, Elemental Analysis).

  • Packaging & Distribution: The homogenized material is aliquoted into sealed, amber glass vials under an inert atmosphere (e.g., argon) to prevent degradation. Samples are then shipped to participating laboratories under controlled conditions.

ILC Operational Workflow

The workflow is designed to ensure a standardized approach and objective evaluation.

ILC_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Source and Homogenize Test Material P2 Characterize Material (Establish Assigned Value) P1->P2 P3 Package and Distribute Samples to Labs P2->P3 L1 Labs Receive Samples & Protocol P3->L1 L2 Perform Analysis using Validated HPLC/GC-MS Method L1->L2 L3 Report Results to Coordinating Body L2->L3 D1 Collect and Collate All Laboratory Data L3->D1 D2 Perform Statistical Analysis (Calculate Z-Scores) D1->D2 D3 Issue Performance Reports to Participants D2->D3

Caption: Overall workflow for the inter-laboratory comparison study.

Recommended Analytical Methodologies

Participating laboratories should validate their chosen analytical method according to ICH Q2(R1) guidelines.[10][11] Below are two recommended, detailed protocols that serve as a robust starting point.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the premier technique for the purity analysis of non-volatile, thermally stable organic molecules like this compound.[12] The pyridazine ring provides a strong UV chromophore, making UV detection highly suitable. A C18 stationary phase is selected for its versatility in retaining moderately polar compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test material.

    • Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Purity Calculation: Purity is determined by the area percentage method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram.

Method Validation (Self-Validating System): Before use in the ILC, this method must be validated as per ICH Q2(R1) to demonstrate its suitability.[2]

  • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products.[10]

  • Linearity: Assessed over a range of concentrations (e.g., 0.01 to 0.15 mg/mL) to confirm that the detector response is proportional to the analyte concentration.[10]

  • Accuracy & Precision: Determined by replicate injections of samples at different concentration levels.[13]

  • LOD & LOQ: The lowest concentration at which the analyte can be reliably detected and quantified, respectively.[13]

Secondary/Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an excellent confirmatory technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[12] It provides structural information from the mass spectrum, aiding in impurity identification.[14]

Experimental Protocol:

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the test material in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C. Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis: Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total integrated peak areas.

Data Analysis and Performance Evaluation

Participant data is evaluated statistically to provide objective feedback on performance. The most common and robust metric for this purpose is the Z-score.[15][16]

Z-Score Calculation:

The Z-score is calculated for each laboratory using the following formula:

z = (x - X) / σ

Where:

  • z is the Z-score

  • x is the result reported by the participating laboratory

  • X is the assigned value (the consensus value determined by the organizing body)

  • σ is the standard deviation for proficiency assessment (a target value set by the organizers based on the expected performance for the specific analysis)

Interpretation of Z-Scores:

The interpretation of Z-scores provides a clear, actionable assessment of laboratory performance.[16][17]

  • |z| ≤ 2.0: Satisfactory. The result is considered acceptable.

  • 2.0 < |z| < 3.0: Questionable. The result is a warning signal, and the laboratory should investigate potential causes of deviation.

  • |z| ≥ 3.0: Unsatisfactory. The result indicates a significant deviation from the assigned value, requiring immediate corrective action.

ZScore_Interpretation start Receive Z-Score Report decision |Z-Score| ≤ 2.0 ? start->decision satisfactory Performance is Satisfactory Continue Routine Analysis decision->satisfactory Yes decision2 2.0 < |Z-Score| < 3.0 ? decision->decision2 No questionable Performance is Questionable (Warning Signal) decision2->questionable Yes unsatisfactory Performance is Unsatisfactory (Action Signal) decision2->unsatisfactory No (|Z| ≥ 3.0) investigate Initiate Internal Review: - Check Calculations - Review Instrument Calibration - Re-evaluate Sample Prep questionable->investigate corrective_action Initiate Corrective Action: - Root Cause Analysis - Re-validate Method - Analyst Retraining unsatisfactory->corrective_action

Caption: Decision tree for interpreting laboratory Z-scores.

Hypothetical Results and Discussion

To illustrate the process, the following tables present hypothetical data from a simulated ILC.

Assigned Value (X): 99.50% Purity Standard Deviation for Proficiency (σ): 0.25%

Table 1: Hypothetical Laboratory-Reported Purity Data

Participating LaboratoryReported Purity (%)Mean (n=3)Standard Deviation
Lab A99.45, 99.55, 99.5099.500.05
Lab B99.70, 99.65, 99.7599.700.05
Lab C98.60, 98.70, 98.6598.650.05
Lab D99.20, 99.15, 99.2599.200.05
Lab E99.95, 100.05, 100.00100.000.05

Table 2: Calculated Z-Scores and Performance Evaluation

Participating LaboratoryMean Purity (%)Z-ScorePerformance
Lab A99.500.00Satisfactory
Lab B99.700.80Satisfactory
Lab C98.65-3.40Unsatisfactory
Lab D99.20-1.20Satisfactory
Lab E100.002.00Questionable

Discussion of Results:

  • Labs A, B, and D demonstrate satisfactory performance, with Z-scores well within the acceptable range of +/- 2.0. Their results are accurate and align with the consensus value.

  • Lab E receives a questionable result with a Z-score of 2.0. While on the cusp of being satisfactory, this indicates a potential high bias in their measurements that warrants an internal review.

  • Lab C shows an unsatisfactory performance with a Z-score of -3.40. This significant negative deviation requires immediate investigation and corrective action. Potential root causes could include instrument calibration errors, incorrect standard preparation, calculation mistakes, or issues with the implementation of the analytical method.

Conclusion

A structured inter-laboratory comparison is an indispensable tool for ensuring analytical consistency in the pharmaceutical industry. By implementing a robust PT scheme based on validated analytical methods like HPLC and GC-MS, laboratories can gain confidence in their data, identify potential areas for improvement, and contribute to the overall quality and reliability of the drug development process. This guide provides a comprehensive, scientifically-grounded framework for establishing such a program for this compound, which can be adapted for other critical pharmaceutical intermediates and active ingredients.

References

  • Proficiency Testing Schemes. HSE.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Proficiency Testing Schemes. i2 Analytical Services.

  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem.

  • Quality Guidelines. ICH.

  • Selection, use and interpretation of proficiency testing (PT) schemes by laboratories. (2000).

  • ICH Q2 Analytical Method Validation. Slideshare.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • What is proficiency testing? The Royal Society of Chemistry.

  • 2-(Pyridazin-4-YL)acetonitrile. Smolecule.

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A.

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules.

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate.

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.

  • Preparation method of 2-(pyridine-4-yl) acetonitrile. Google Patents.

  • Inter laboratory Comparison 2023 Report. Benchmark International.

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014). Journal of the American Society for Mass Spectrometry.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.

  • Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.

  • 2-(Pyridin-3-yl)acetonitrile. BLD Pharm.

  • 2-(6-Chloropyridazin-3-yl)-2-(p-tolyl)acetonitrile. ChemScene.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry.

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

  • Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. International Journal of Molecular Sciences.

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences.

  • Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. Journal of the Chemical Society of Pakistan.

  • HPLC going green: Generic replacement of acetonitrile with acetone. (2015). SeparationsNOW.

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Assessing the Novelty of 2-(Pyridazin-3-YL)acetonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyridazine scaffold has consistently emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth, comparative analysis for researchers, scientists, and drug development professionals on assessing the novelty of a specific subclass: 2-(Pyridazin-3-YL)acetonitrile derivatives. We will move beyond a mere recitation of facts to explore the causality behind experimental design, ensuring a robust and self-validating approach to evaluating these promising compounds.

The Pyridazine Core: A Foundation of Therapeutic Promise

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive framework for medicinal chemists.[2] Its inherent polarity, high dipole moment, and capacity for dual hydrogen-bonding interactions contribute to its favorable engagement with biological targets.[2] Furthermore, pyridazine derivatives often exhibit reduced interaction with the hERG potassium channel, a critical consideration for mitigating cardiotoxicity.[2] This scaffold is a key component in several clinically approved drugs, underscoring its therapeutic relevance.[2] The addition of an acetonitrile moiety at the 3-position introduces a versatile functional group, opening avenues for a diverse range of chemical modifications and potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3]

Comparative Landscape: Gauging Novelty Against Established Scaffolds

The novelty of a this compound derivative can only be truly appreciated when benchmarked against existing therapeutic agents and other heterocyclic scaffolds. For instance, in the realm of oncology, a primary area of investigation for pyridazine compounds, a new derivative would need to demonstrate significant advantages over established drugs like Sorafenib, which also features a nitrogen-containing heterocyclic core.[4]

Compound/Scaffold Primary Target(s) Key Biological Activities Representative IC50/MIC Values Noteworthy Features
This compound Derivatives (Hypothetical) VEGFR-2, Tubulin, c-Jun N-terminal Kinase (JNK)[1]Anticancer, Antimicrobial, Anti-inflammatory[4][5]Compound-dependent; e.g., VEGFR-2 inhibition with IC50 values ranging from nanomolar to micromolar.[4]Versatile scaffold with potential for dual-function agents (e.g., anticancer and antimicrobial).[4]
Sorafenib (Nexavar®) Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)Anticancer (Renal Cell Carcinoma, Hepatocellular Carcinoma)VEGFR-2 IC50: ~90 nMEstablished clinical efficacy; serves as a benchmark for new kinase inhibitors.
Ponatinib (Iclusig®) Multi-targeted tyrosine kinase inhibitorAnticancer (Leukemia)Bcr-Abl IC50: <1 nMImidazo[1,2-b]pyridazine core; highlights the potential of fused pyridazine systems.[2]
MAC-545496 (Experimental) Glycopeptide-resistance associated protein R (GRAR) inhibitorAntibacterial (specifically against S. aureus)Potent activity against S. aureus.[4]Demonstrates the potential of pyridazine-like structures in combating antibiotic resistance.[4]

This table presents a generalized comparison. Specific activities and potencies are highly dependent on the individual derivative's substitution pattern.

The critical question for a researcher is not just "Is my compound active?" but rather, "Does my compound exhibit a superior therapeutic index, a novel mechanism of action, or overcome existing resistance mechanisms compared to the current standards of care?"

A Workflow for Novelty Assessment: From Synthesis to Biological Validation

A systematic and logical workflow is paramount for efficiently assessing the novelty of a new this compound derivative. This process should be iterative, with findings from each stage informing the next.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic & Advanced Studies Synthesis Synthesis of Novel Derivatives Purification Purification & Structural Elucidation (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antiproliferative Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Comparative_Assay Comparative Assay vs. Reference Compounds Dose_Response->Comparative_Assay Target_ID Target Identification & Validation (e.g., Kinase Panel) Comparative_Assay->Target_ID SAR_Studies Structure-Activity Relationship (SAR) Analysis Target_ID->SAR_Studies ADMET In Silico & In Vitro ADMET Profiling Target_ID->ADMET SAR_Studies->Synthesis Iterative Design

Caption: A streamlined workflow for assessing the novelty of this compound derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment using the Sulforhodamine B (SRB) Assay

To provide a tangible example, here is a detailed protocol for evaluating the in vitro anticancer activity of newly synthesized pyridazine derivatives, a common first-pass screening method.[6]

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a human cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).[6]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Positive control (e.g., Doxorubicin or Imatinib).[6][7]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Trichloroacetic acid (TCA), 10% w/v.

  • Tris base solution (10 mM, pH 10.5).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism of Action: Targeting Cancer-Relevant Signaling Pathways

Many pyridazine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a central mediator of angiogenesis.[1][4]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Derivative 2-(Pyridazin-3-YL) acetonitrile Derivative Derivative->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway and a potential point of inhibition.

By inhibiting VEGFR-2, this compound derivatives can block the downstream signaling cascade, ultimately leading to a reduction in tumor growth and vascularization.[1] Molecular docking studies can provide further insights into the binding modes of these compounds to the VEGFR-2 enzyme, guiding future structural modifications to enhance potency and selectivity.[4]

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a compelling starting point for medicinal chemistry campaigns.[8] A thorough assessment of novelty requires a multi-faceted approach, encompassing comparative analysis against existing drugs, a systematic workflow for biological evaluation, and a deep dive into the underlying mechanism of action. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and validating the in vivo efficacy of the most promising candidates to translate their potential into next-generation therapeutics.[1][9]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Anticancer Agents from Pyridazine Scaffolds.
  • El-Gamal, M. I., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.
  • Rees, D. C., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Various Authors. (2023). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry.
  • Various Authors. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
  • Various Authors. (n.d.). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues.
  • Various Authors. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.
  • Various Authors. (n.d.). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI.
  • Various Authors. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Various Authors. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
  • Smolecule. (2023). Buy 2-(Pyridazin-4-YL)acetonitrile | 1142927-95-4.
  • Various Authors. (2025). Anti‐inflammatory activity of pyridazinones: A review. ResearchGate.
  • Various Authors. (n.d.). Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Africa Research Connect.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Pyridazin-3-YL)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridazin-3-YL)acetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive starting point for the design of novel therapeutic agents.[1][2] This guide provides an in-depth comparison of the structure-activity relationships of various this compound derivatives, with a focus on their development as phosphodiesterase 4 (PDE4) inhibitors and anticancer agents. We will explore the causal relationships behind experimental design choices and present supporting data to offer a comprehensive understanding of this versatile scaffold.

The this compound Scaffold: A Foundation for Diverse Biological Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts distinct properties to molecules. It is less lipophilic than a phenyl ring and can engage in dual hydrogen-bonding interactions with biological targets.[1] The acetonitrile moiety provides a key reactive handle for further chemical modification and can also play a role in target binding. This combination has led to the exploration of this compound derivatives against a variety of diseases, including inflammatory conditions, cancer, and neurological disorders.[3][4][5]

General Synthetic Approach

The synthesis of this compound derivatives often begins with the construction of the core pyridazine ring, followed by the introduction of the acetonitrile group and subsequent diversification. A representative synthetic scheme is outlined below.

Comparative SAR Analysis: Targeting Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a therapeutic strategy for conditions like asthma, COPD, and neuroinflammation.[4] A series of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles has been investigated as potent PDE4 inhibitors.[4]

Key Structural Modifications and Their Impact on PDE4 Inhibition

The SAR of this series was systematically explored by modifying the substituents on both the pyridazine and the phenyl rings. The following table summarizes the key findings.

CompoundR1 (at pyridazine 6-position)R2 (at phenyl 4-position)PDE4B1 IC50 (nM)PDE4D7 IC50 (nM)
16a -Cl-OCH3130180
16b -OCH3-OCH3210250
16c -Ph-OCH3350410
16d -Cl-OCH2CH390120
16e -Cl-OCH(CH3)2150200

Data synthesized from a study on PDE4 inhibitors.[4]

Interpretation of SAR for PDE4 Inhibition
  • Substitution at the Pyridazine 6-Position (R1): Small, electron-withdrawing groups like chloro (-Cl) were found to be optimal for potent PDE4 inhibition. Larger or more electron-donating groups, such as methoxy (-OCH3) or phenyl (-Ph), led to a decrease in activity. This suggests that the 6-position of the pyridazine ring may be involved in a sterically constrained binding pocket.

  • Substitution at the Phenyl 4-Position (R2): The nature of the alkoxy group at the 4-position of the phenyl ring also significantly influenced potency. An ethoxy group (-OCH2CH3) provided a slight improvement in activity over a methoxy group, while a bulkier isopropoxy group (-OCH(CH3)2) was less favorable. This indicates a specific spatial requirement for this substituent to interact effectively with the enzyme's active site.

Visualizing the SAR of PDE4 Inhibitors

SAR_PDE4 cluster_pyridazine Pyridazine Ring Modifications (R1) cluster_phenyl Phenyl Ring Modifications (R2) Cl Cl (Optimal) OCH3 OCH3 Ph Phenyl OCH2CH3 Ethoxy (Optimal) OCH3_phenyl Methoxy OCH(CH3)2 Isopropoxy Core This compound Scaffold Core->Cl Potent Inhibition Core->OCH3 Reduced Activity Core->Ph Reduced Activity Core->OCH2CH3 Potent Inhibition Core->OCH3_phenyl Good Activity Core->OCH(CH3)2 Reduced Activity SAR_Anticancer_Workflow Start Design & Synthesis of Pyridazine Derivatives InVitro In Vitro Cytotoxicity Screening (HCT-116, MCF-7) Start->InVitro SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis Lead_ID Identification of Lead Compound (e.g., Compound 5b) SAR_Analysis->Lead_ID InVivo In Vivo Antitumor Activity (EAC solid tumor model) Lead_ID->InVivo Mechanism Mechanism of Action Studies (e.g., VEGFR enzyme inhibition) Lead_ID->Mechanism Optimization Lead Optimization InVivo->Optimization Mechanism->Optimization

Caption: Workflow for SAR-guided discovery of anticancer pyridazine derivatives.

Experimental Protocols

General Synthesis of 2-(6-chloropyridazin-3-yl)acetonitrile

Materials:

  • 3,6-dichloropyridazine

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(6-chloropyridazin-3-yl)acetonitrile.

In Vitro PDE4 Inhibitory Assay

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cyclic AMP (cAMP) by the PDE4 enzyme. The amount of remaining cAMP is quantified using a competitive binding assay.

Procedure:

  • Prepare a reaction mixture containing assay buffer, PDE4 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding cAMP.

  • Incubate the mixture at 30°C for a specified time.

  • Terminate the reaction by adding a stop solution.

  • Quantify the amount of cAMP using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable template for the development of potent and selective inhibitors of various biological targets. SAR studies have revealed that subtle modifications to the substituents on the pyridazine and appended aromatic rings can have a profound impact on biological activity. For PDE4 inhibitors, small electron-withdrawing groups on the pyridazine ring and specific alkoxy substituents on the phenyl ring are crucial for high potency. In the context of anticancer agents, multi-methoxy substitutions on a phenyl ring attached to the pyridazine core have shown promising cytotoxic effects.

Future research in this area should focus on expanding the diversity of substituents and exploring different substitution patterns to further optimize potency and selectivity. Additionally, elucidating the precise binding modes of these compounds through X-ray crystallography and computational modeling will provide valuable insights for rational drug design. The continued exploration of the this compound scaffold holds significant promise for the discovery of novel therapeutics for a range of diseases.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF - ResearchGate. (n.d.).
  • Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed. (2019, April).
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024, September 1).
  • Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds - PubMed. (2025, September 25).
  • Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed. (n.d.).
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. (n.d.).
  • Buy 2-(Pyridazin-4-YL)acetonitrile | 1142927-95-4 - Smolecule. (2023, August 16).
  • New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed. (2009, April 1).
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012, February).
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (n.d.).
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed. (n.d.).

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"peer-reviewed methods for the analysis of 2-(Pyridazin-3-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analysis of 2-(Pyridazin-3-YL)acetonitrile: A Comparative Review of Peer-Reviewed Methodologies

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the rigorous and reproducible analysis of intermediates and final compounds is paramount. This compound, a heterocyclic compound featuring a pyridazine ring, is a key building block in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of peer-reviewed analytical methods applicable to the characterization and quantification of this compound. Drawing upon established methodologies for analogous structures, this document offers practical, field-proven insights to guide your analytical strategy.

Introduction to the Analytical Challenges

The unique chemical structure of this compound, characterized by the presence of a basic pyridazine moiety and a reactive acetonitrile group, necessitates careful consideration when selecting an analytical method. The primary challenges include ensuring specificity in the presence of starting materials and by-products, achieving adequate sensitivity for impurity profiling, and maintaining sample integrity during analysis. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is often the method of choice for the analysis of non-volatile, polar to semi-polar organic molecules like this compound. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity and resolution.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this nature. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. The polar nature of the pyridazine ring and the nitrile group suggests that a mobile phase consisting of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol would be effective.

Comparative Analysis of HPLC Methodologies
ParameterMethod 1: Isocratic RP-HPLC with UV DetectionMethod 2: Gradient RP-HPLC with Diode Array Detection (DAD)Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Octadecylsilane (C18), 5 µmPhenyl-Hexyl, 3 µmSilica or Amide-based, 3 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileAcetonitrile:Ammonium Acetate Buffer (e.g., 90:10 v/v)
Detection UV at a single wavelength (e.g., 254 nm)DAD (e.g., 200-400 nm) for peak purity analysisUV or Mass Spectrometry (MS)
Advantages Simple, robust, and cost-effective for routine analysis.High resolution for complex mixtures and impurity profiling. Peak purity assessment.Better retention for very polar compounds.
Disadvantages Limited peak capacity for complex samples.Longer run times and more complex method development.Can have longer equilibration times and may be less robust than RP-HPLC.
Typical Application Routine purity checks and content uniformity.Impurity profiling, stability studies, and method development.Analysis of highly polar analogues or metabolites.
Experimental Protocol: Isocratic RP-HPLC with UV Detection

This protocol provides a starting point for the routine analysis of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a mixture of acetonitrile and water (60:40 v/v) containing 0.1% trifluoroacetic acid.[1] Filter and degas the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[2]

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all components (e.g., 15 minutes). The retention time of the main peak will be characteristic of this compound under these conditions.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler Injection Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Isocratic Pump MobilePhase->Pump Column C18 Column Injector->Column Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile impurities from the synthesis process.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.

Comparative Analysis of GC-MS Methodologies
ParameterMethod 1: Headspace GC-MS for Residual SolventsMethod 2: Direct Liquid Injection GC-MS
Sample Introduction Static headspace sampling.Split/splitless injection.
Column Typically a non-polar column (e.g., DB-1, HP-5ms).Mid-polarity column (e.g., DB-17) may be beneficial.
Carrier Gas Helium or Hydrogen.Helium.
Ionization Mode Electron Ionization (EI).Electron Ionization (EI).
Advantages High sensitivity for volatile compounds without interference from the non-volatile matrix.Allows for the analysis of semi-volatile compounds.
Disadvantages Not suitable for non-volatile analytes.Potential for thermal degradation of the analyte in the injector.
Typical Application Analysis of residual solvents from synthesis.Identification of volatile and semi-volatile impurities and by-products.
Experimental Protocol: Direct Liquid Injection GC-MS

This protocol is a starting point for identifying semi-volatile impurities in a sample of this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetonitrile to a concentration of approximately 1 mg/mL.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Injector Liquid Injection Sample->Injector GC_Column Capillary GC Column Injector->GC_Column MS_System Mass Spectrometer (EI) GC_Column->MS_System TIC Total Ion Chromatogram MS_System->TIC MassSpec Mass Spectra of Peaks MS_System->MassSpec LibrarySearch Library Search & Identification MassSpec->LibrarySearch

Caption: A standard workflow for the GC-MS analysis of impurities in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the chemical environment of each atom in the molecule.

Principle of NMR

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the number of different types of nuclei, their chemical environment, and their connectivity.

Comparative Analysis of NMR Experiments
ExperimentInformation Obtained
¹H NMR Provides information about the number, chemical environment, and coupling of hydrogen atoms.
¹³C NMR Provides information about the number and chemical environment of carbon atoms.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between different nuclei, allowing for the complete assignment of the molecular structure.[4]
Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

Logical Relationship Diagram for NMR Analysis

NMR_Logic cluster_sample Sample Preparation cluster_nmr NMR Experiments cluster_analysis Structural Elucidation Sample Dissolve in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample->TwoD_NMR Structure_Confirmation Confirm Molecular Structure H1_NMR->Structure_Confirmation Purity_Assessment Assess Purity (relative integration) H1_NMR->Purity_Assessment C13_NMR->Structure_Confirmation TwoD_NMR->Structure_Confirmation

Caption: The logical flow of NMR experiments for the structural confirmation of this compound.

Conclusion and Recommendations

The choice of analytical methodology for this compound is dictated by the specific analytical goal.

  • For routine purity assessment and quantification , a validated isocratic RP-HPLC method with UV detection is recommended due to its simplicity, robustness, and cost-effectiveness.

  • For in-depth impurity profiling and stability studies , a gradient RP-HPLC method with DAD detection is superior, offering higher resolution and peak purity information.

  • The identification of volatile impurities and residual solvents is best accomplished using headspace GC-MS .

  • For unambiguous structural confirmation , a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is the gold standard.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality, purity, and structural integrity of this compound throughout the development lifecycle.

References

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. [Link]

  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Multidisciplinary Digital Publishing Institute. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(Pyridazin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Pyridazin-3-YL)acetonitrile (CAS No. 27349-80-0). As a niche chemical compound, direct and extensive safety data is not always readily available. Therefore, this protocol is built upon a robust, precautionary principle, synthesizing data from its core chemical moieties—the pyridazine ring and the acetonitrile group—to ensure the highest standards of laboratory safety and environmental compliance. Our approach is grounded in established regulatory frameworks from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Foundational Safety: A Hazard-Informed Approach

Understanding the "why" behind a disposal protocol is as critical as the protocol itself. The disposal procedure for this compound is dictated by the combined hazards of its structural components.

  • The Acetonitrile Moiety (-CH₂CN): The primary driver of this compound's hazard profile is the acetonitrile group. Acetonitrile is a flammable liquid and is toxic.[1] A significant concern is its metabolism in the body, which can produce hydrogen cyanide, a highly poisonous substance.[2] Therefore, all waste containing this compound must be treated as toxic and flammable.

  • The Pyridazine Ring (C₄H₄N₂): Pyridazine, an aromatic heterocycle with two adjacent nitrogen atoms, is also a hazardous compound.[3] It is classified as harmful if swallowed and causes skin and eye irritation.[3] Its derivatives can be flammable and require storage away from ignition sources.[4]

Based on this analysis of its constituent parts and data from structurally similar compounds[5][6], this compound should be handled as a flammable, acutely toxic (harmful if swallowed, inhaled, or in contact with skin), and irritating substance.

Pre-Disposal Protocols: Immediate Safety & Spill Management

Proper disposal begins with safe handling during and after use. Adherence to the following engineering and personal protective measures is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Hand Protection: Wear nitrile gloves. If contact occurs, dispose of the gloves immediately and wash hands thoroughly. Note that nitrile gloves that have been in contact with hazardous chemicals should be treated as hazardous waste themselves.[7]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Body Protection: A flame-retardant lab coat must be worn.

Spill Response Protocol
  • Small Spills (in a fume hood):

    • Ensure the fume hood sash is in the lowest practical position.

    • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or a commercial chemical absorbent.[8]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[9]

    • Wipe the area with a suitable solvent (e.g., soapy water) and decontaminate thoroughly.[9]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Remove all sources of ignition.[4]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[9][10]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as hazardous waste. It must never be poured down the drain or disposed of in regular trash.[1][2]

Step 1: Waste Segregation Collect all waste containing this compound in a dedicated waste stream. This includes:

  • Unused or contaminated pure compound.

  • Solutions containing the compound.

  • Contaminated disposable labware (e.g., pipette tips, weighing boats).

  • Contaminated PPE (e.g., gloves).

Step 2: Containerization

  • Liquid Waste: Use a designated, compatible hazardous waste container, preferably glass or polyethylene.[2] The container must have a tightly sealing screw cap to prevent the escape of flammable and toxic vapors.[9]

  • Solid Waste: Collect contaminated solids in a separate, clearly labeled, and sealable container or heavy-duty plastic bag.

  • Storage: Store the waste container in a cool, well-ventilated area, away from ignition sources and incompatible materials like strong oxidizing agents.[8][11] Secondary containment is highly recommended to mitigate leaks.[1]

Step 3: Labeling Proper labeling is a critical compliance step.[1] The waste container label must include:

  • The words "HAZARDOUS WASTE".[9]

  • The full chemical name: "this compound".

  • The date when waste was first added to the container.[9]

  • Appropriate hazard pictograms (e.g., Flammable, Toxic, Irritant).

Step 4: Arranging for Professional Disposal

  • Once the waste container is full or has reached the maximum allowed accumulation time per institutional policy, contact your EHS office or a licensed hazardous waste disposal service to schedule a pickup.[1][2]

  • Provide them with accurate information about the waste contents. They are equipped to transport and dispose of the material in compliance with all federal and state regulations, typically via high-temperature incineration at a specialized facility.[1][12]

Quantitative Data and Hazard Summary

The table below summarizes key data. As specific experimental data for the target compound is limited, information for its primary constituents is provided for context.

PropertyThis compoundAcetonitrile (for reference)Pyridazine (for reference)
CAS Number 27349-80-0[13]75-05-8[14]289-80-5[3]
Molecular Formula C₇H₅N₃CH₃CNC₄H₄N₂
Boiling Point Data not available81.6 °C[14]208 °C[3]
Flash Point Data not available (Assumed Flammable)5.6 °C[14]80 °C[4]
GHS Hazard Codes (Inferred/Related) H302, H312, H332 (Harmful)[5][6]H225, H302, H312, H332, H319H302, H315, H319, H335
H315, H319 (Irritant)[5][6](Flammable, Harmful, Eye Irritant)[15](Harmful, Skin/Eye/Resp. Irritant)[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generation of This compound Waste assess Assess Waste Type (Liquid, Solid, PPE) start->assess liquid_container Select Designated Liquid Waste Container (Glass, Screw-Cap) assess->liquid_container Liquid or Solution solid_container Select Designated Solid Waste Container (Labeled Bag/Box) assess->solid_container Solid or Contaminated Labware/PPE labeling Label Container Correctly: 'HAZARDOUS WASTE' Full Chemical Name Date & Hazard Pictograms liquid_container->labeling solid_container->labeling storage Store Securely in a Cool, Ventilated Area with Secondary Containment labeling->storage contact_ehs Container Full or Time Limit Reached? Contact EHS/Licensed Handler storage->contact_ehs documentation Complete Waste Pickup Documentation and Retain Records contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

References

  • Acetonitrile: Production, Hazards & Waste Disposal. (n.d.). Study.com. Retrieved from [Link]

  • How to Dispose of Acetonitrile? (2025, January 2). ACT Group. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). IDR Environmental Services. Retrieved from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. Retrieved from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. (n.d.). LSU Health Shreveport. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet. (n.d.). emp BIOTECH. Retrieved from [Link]

  • (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile. (2026, January 3). PubChem. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 2-(2-Propan-2-yl-3-pyridinyl)acetonitrile. (2025, December 27). PubChem. Retrieved from [Link]

  • 2-(3,5-Dipyridin-3-yl-2-pyridinyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024, September 21). Unigloves. Retrieved from [Link]

  • 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Pyridazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Universal Waste. (2025, September 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Recycle Nitrile Gloves. (2022, January 4). SUNLINE Supply. Retrieved from [Link]

  • Eco-Friendly Workplaces: How to Implement Nitrile Glove Recycling Programs. (n.d.). Glove Nation. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Acetonitrile Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Acetonitrile Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

Navigating the Synthesis of 2-(Pyridazin-3-YL)acetonitrile: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities demand a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Pyridazin-3-YL)acetonitrile. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

The inherent reactivity and toxicological profile of pyridazine and nitrile-containing compounds necessitate a comprehensive understanding of the potential hazards and the corresponding protective measures. This document is structured to provide a clear, step-by-step framework for the safe handling of this compound, from initial risk assessment to final disposal.

Hazard Analysis: Understanding the Risks

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] The nitrile group (-CN) can be metabolized to cyanide in the body, leading to delayed toxic effects.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Flammability: While not definitively established for this specific compound, related solvents like pyridine and acetonitrile are flammable liquids.[1][6]

Comparative Hazard Summary
HazardPyridine-2-acetonitrileAcetonitrilePyridine
Acute Oral Toxicity Toxic if swallowed[5]Harmful if swallowed[1]Harmful if swallowed[1]
Acute Dermal Toxicity Fatal in contact with skin[5]Harmful in contact with skin[1]Harmful in contact with skin[1]
Acute Inhalation Toxicity Data not availableHarmful if inhaled[1]Harmful if inhaled[1]
Skin Irritation Causes skin irritation[2][5]Causes skin irritation[1]Causes skin irritation[4]
Eye Irritation Causes serious eye irritation[2][5]Causes serious eye irritation[1]Causes serious eye irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on the potential hazards identified and best practices for handling nitrile and pyridine-containing compounds.

Step-by-Step PPE Protocol
  • Hand Protection:

    • Glove Selection: Wear nitrile gloves.[6][7][8] Nitrile offers good resistance to a range of chemicals, including those found in laboratory settings.[8][9][10][11]

    • Double Gloving: For extended operations or when handling larger quantities, consider wearing two pairs of nitrile gloves. This increases the breakthrough time and provides an extra layer of protection in case the outer glove is compromised.[9]

    • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[9]

  • Eye and Face Protection:

    • Safety Goggles: Wear chemical splash goggles that provide a complete seal around the eyes.[12]

    • Face Shield: In addition to goggles, use a face shield when there is a significant risk of splashes, such as during transfers of larger volumes or when working with heated solutions.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat should be worn at all times.

    • Chemical Apron: For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.

  • Respiratory Protection:

    • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12]

    • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., weighing, transfer, reaction) Hand Hand Protection - Nitrile Gloves - Double Glove (if needed) Assess Task->Hand Always Required Eyes Eye/Face Protection - Goggles - Face Shield (if splash risk) Assess Task->Eyes Always Required Body Body Protection - Lab Coat - Chemical Apron Assess Task->Body Always Required Respiratory Respiratory Protection - Fume Hood - Respirator (if needed) Assess Task->Respiratory Based on Exposure Potential

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is paramount to ensuring the safety of all laboratory personnel.

Pre-Operational Checklist:
  • Verify that the chemical fume hood is functioning correctly.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Have a spill kit readily available.

  • Review the experimental protocol and identify all potential hazards.

Step-by-Step Handling Protocol:
  • Weighing and Transfer:

    • Conduct all weighing and transfers of solid this compound within a chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • When transferring solutions, use a syringe or cannula technique to minimize the risk of spills and exposure.[13]

  • Running the Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all glassware is properly clamped and secure.

    • Maintain negative pressure in the reaction vessel if working with volatile reagents.

  • Work-up and Purification:

    • Perform all extractions and purifications within the fume hood.

    • Be mindful of the potential for aerosol formation during these procedures.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing boats, gloves, filter paper) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.[13]

Disposal Workflow

Disposal_Workflow Start End of Experiment Segregate Segregate Waste Start->Segregate Solid Solid Waste Container Segregate->Solid Solid Liquid Liquid Waste Container Segregate->Liquid Liquid Sharps Sharps Container Segregate->Sharps Sharps Label Label All Containers - Chemical Name - Hazard Symbols Solid->Label Liquid->Label Sharps->Label Store Store in Designated Waste Accumulation Area Label->Store Dispose Dispose via Institutional Environmental Health & Safety Store->Dispose

Caption: Waste disposal workflow for this compound.

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Google Cloud.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Google Cloud.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS.
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Google Cloud.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • S-Mix (Mixture of Pyridine and Acetonitrile). (n.d.). emp BIOTECH.
  • Safety Data Sheet - Pyridine-2-acetonitrile. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet. (2025, July 30). MilliporeSigma.
  • This compound. (n.d.). BLD Pharm.
  • Safety Data Sheet - 6-(pyridin-3-yl)pyridazine-3-thiol. (2024, December 19). CymitQuimica.
  • Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH.
  • Pyridine-2-acetonitrile. (n.d.). PubChem.
  • Acetonitrile: Human health tier II assessment. (2017, October 27). Australian Government Department of Health.
  • (6-methyl-2-oxopyridin-1(2H)-yl)acetonitrile Safety Data Sheet. (2015, January 3). AWS.
  • [Toxicology of acetonitrile]. (n.d.). PubMed.
  • 2-(pyridin-3-yl)acetonitrile. (n.d.). Santa Cruz Biotechnology.
  • Appendix 5 Toxicological Data for Class 2 Solvents. (n.d.). [Source not available].
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021, April 17). MDPI.
  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Publications.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.